Technical Documentation Center

2H-Pyran-2-one, 4-hydroxy-6-(2-oxoheptyl)- Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2H-Pyran-2-one, 4-hydroxy-6-(2-oxoheptyl)-
  • CAS: 327175-05-3

Core Science & Biosynthesis

Foundational

"2H-Pyran-2-one, 4-hydroxy-6-(2-oxoheptyl)-" fundamental properties

The following technical guide provides an in-depth analysis of 4-Hydroxy-6-(2-oxoheptyl)-2H-pyran-2-one , commonly known in biosynthetic literature as Hexanoyltriacetic Acid Lactone (HTAL) . Executive Summary 4-Hydroxy-6...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 4-Hydroxy-6-(2-oxoheptyl)-2H-pyran-2-one , commonly known in biosynthetic literature as Hexanoyltriacetic Acid Lactone (HTAL) .

Executive Summary

4-Hydroxy-6-(2-oxoheptyl)-2H-pyran-2-one (CAS: 327175-05-3) is a specialized polyketide metabolite primarily recognized as a "derailment" or shunt product in Type III Polyketide Synthase (PKS) pathways.[1] It is structurally characterized by a 2-pyrone (α-pyrone) core substituted with a hydroxyl group at position 4 and a 2-oxoheptyl side chain at position 6.[1]

In the context of drug development and biosynthetic engineering, this molecule serves as a critical mechanistic marker . Its presence indicates the absence or inefficiency of cyclase enzymes (such as Olivetolic Acid Cyclase) during the synthesis of cannabinoids and related resorcinolic lipids. While often a byproduct, its structural scaffold—a 4-hydroxy-2-pyrone—possesses inherent reactivity useful for semi-synthetic diversification and serves as a reference standard for PKS specificity assays.

Chemical Fundamentals

Identity & Physicochemical Properties

The molecule is a tetraketide derivative formed from the condensation of one hexanoyl-CoA starter unit with three malonyl-CoA extender units.

PropertyData
IUPAC Name 4-Hydroxy-6-(2-oxoheptyl)-2H-pyran-2-one
Common Name Hexanoyltriacetic Acid Lactone (HTAL)
CAS Registry Number 327175-05-3
Molecular Formula C₁₂H₁₆O₄
Molecular Weight 224.25 g/mol
Core Scaffold 2H-Pyran-2-one (α-Pyrone)
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Poorly soluble in water.[1]
UV Absorption

~280–290 nm (Characteristic of 4-hydroxy-2-pyrone)
Structural Analysis

The structure consists of a tautomeric 4-hydroxy-2-pyrone ring. The C6 position features a 2-oxoheptyl side chain (


), which retains the carbonyl oxygen from the polyketide chain extension process. This retention of the "poly-beta-keto" character in the side chain distinguishes it from reduced alkyl pyrones.
DOT Diagram: Chemical Structure Representation

Figure 1: Structural topology of HTAL highlighting the reactive enolic hydroxyl and the ketonic side chain.

Biosynthetic Mechanism

Understanding the origin of HTAL is essential for researchers working with Cannabis sativa genetics or bacterial PKS systems (e.g., Mycobacterium tuberculosis).

The "Derailment" Pathway

HTAL is produced when a Type III PKS (like Olivetol Synthase, OLS) generates a linear tetraketide intermediate that fails to undergo the correct aldol condensation (which would form a benzene ring). Instead, the intermediate undergoes spontaneous lactonization .

  • Priming: Hexanoyl-CoA (C6) is loaded onto the PKS active site.

  • Extension: Three molecules of Malonyl-CoA are decarboxylated and condensed, forming a linear C12 tetraketide thioester.

  • Fate Decision:

    • With Cyclase (OAC): C2

      
       C7 Aldol condensation yields Olivetolic Acid  (Cannabinoid precursor).[2]
      
    • Without Cyclase: The molecule is unstable. It cyclizes via O5

      
       C1 lactonization to form HTAL  (Pyrone) or via decarboxylative aldol condensation to form Olivetol  (Resorcinol).
      
DOT Diagram: Biosynthetic Divergence

Biosynthesis_Pathway cluster_Canonical Canonical Pathway (Cannabinoids) cluster_Derailment Derailment / Shunt Pathway HexCoA Hexanoyl-CoA (Starter Unit) OLS Type III PKS (e.g., Olivetol Synthase) HexCoA->OLS MalCoA 3x Malonyl-CoA (Extender Units) MalCoA->OLS Tetraketide Linear Tetraketide (Enzyme Bound) OLS->Tetraketide Condensation OAC Olivetolic Acid Cyclase (OAC) Tetraketide->OAC Channeling HTAL HTAL (Pyrone) 4-OH-6-(2-oxoheptyl)-2-pyrone Tetraketide->HTAL Absence of OAC (O5-C1 Lactonization) OA Olivetolic Acid (Precursor to THC/CBD) OAC->OA C2-C7 Aldol Spontaneous Spontaneous Lactonization

Figure 2: The biosynthetic bifurcation showing HTAL as the spontaneous lactonization product in the absence of cyclase enzymes.

Experimental Workflows

In Vitro Synthesis & Detection

For researchers requiring HTAL as a standard or studying PKS kinetics, the following protocol is the industry standard.

Objective: Enzymatic synthesis of HTAL using recombinant Olivetol Synthase (OLS).

Reagents:

  • Recombinant OLS (purified from E. coli).

  • Hexanoyl-CoA (100 µM).

  • Malonyl-CoA (200 µM).

  • Buffer: 50 mM Potassium Phosphate (pH 7.0), 1 mM EDTA.

Protocol:

  • Incubation: Mix OLS (20 µg) with buffer at 30°C.

  • Initiation: Add Hexanoyl-CoA and Malonyl-CoA.

  • Reaction: Incubate for 30–60 minutes. Note: Without the OAC enzyme, HTAL will be the major product along with Olivetol.

  • Quenching: Add 20 µL of 20% HCl or glacial acetic acid to acidify (pH < 3).

  • Extraction: Extract 3x with Ethyl Acetate.

  • Analysis: Evaporate solvent and reconstitute in Methanol for HPLC.

Analytical Characterization (HPLC-MS)

HTAL can be distinguished from Olivetol and Olivetolic Acid by its retention time and UV/Mass spectra.

  • Column: C18 Reverse Phase (e.g., Kinetex 2.6µm).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid). Gradient 5% to 95% B.

  • Detection:

    • UV: 280 nm.

    • MS (ESI+): Look for m/z 225 [M+H]⁺ .

    • MS (ESI-): Look for m/z 223 [M-H]⁻ .

Differentiation Note:

  • HTAL (Pyrone): MW 224.[1] More polar than Olivetol.

  • Olivetol (Resorcinol): MW 180 (Loss of CO₂).

  • Olivetolic Acid: MW 224. Isomeric with HTAL but distinct retention time and fragmentation pattern (often loses CO₂ easily).

Biological Implications & Applications[4]

Marker for Biosynthetic Efficiency

In metabolic engineering of Cannabis or yeast for cannabinoid production, HTAL accumulation is a negative indicator. It signifies that the cyclase enzyme (OAC) is either:

  • Not expressed at sufficient levels.

  • Not physically interacting with the synthase (OLS) to channel the intermediate.

  • Inhibited by reaction conditions.

Actionable Insight: If HTAL is detected in your fermentation broth, increase the copy number of the cyclase gene or optimize the OLS:OAC protein ratio (typically 1:1 or 1:2).

Pharmacological Potential

While primarily a shunt product, 4-hydroxy-2-pyrones possess intrinsic biological activities:

  • Antimicrobial: Analogous pyrones exhibit weak to moderate antibiotic activity against Gram-positive bacteria (e.g., S. aureus) by perturbing membrane integrity.

  • PKS Inhibition: HTAL may act as a feedback inhibitor of the PKS enzyme if allowed to accumulate to high concentrations (mM range).

References

  • Taura, F., et al. (2009).[3][4] "Characterization of olivetol synthase, a polyketide synthase putatively involved in cannabinoid biosynthetic pathway."[3] FEBS Letters. Link

  • Gagne, S. J., et al. (2012).[4][5] "Identification of olivetolic acid cyclase from Cannabis sativa reveals a unique catalytic route to plant polyketides." Proceedings of the National Academy of Sciences (PNAS). Link

  • Saxena, P., et al. (2003). "Structure-function analysis of PKS18, a type III polyketide synthase from Mycobacterium tuberculosis." Journal of Biological Chemistry. Link

  • Luo, X., et al. (2019). "Complete biosynthesis of cannabinoids and their unnatural analogues in yeast." Nature. Link

Sources

Exploratory

Technical Guide: Spectral Analysis of 4-Hydroxy-6-(2-oxoheptyl)-2H-pyran-2-one

This guide provides a comprehensive technical analysis of 4-hydroxy-6-(2-oxoheptyl)-2H-pyran-2-one , a specialized polyketide metabolite.[1] The content is structured for researchers requiring rigorous spectral interpret...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of 4-hydroxy-6-(2-oxoheptyl)-2H-pyran-2-one , a specialized polyketide metabolite.[1] The content is structured for researchers requiring rigorous spectral interpretation and experimental validation protocols.[1]

[1]

Executive Summary

Compound Identity: 4-hydroxy-6-(2-oxoheptyl)-2H-pyran-2-one (CAS: 327175-05-3) Molecular Formula: C₁₂H₁₆O₄ Molecular Weight: 224.25 Da Classification: 4-Hydroxy-2-pyrone (polyketide derivative).[1][2]

This compound represents a class of secondary metabolites often associated with Type III Polyketide Synthases (PKS), notably in mycobacterial species (e.g., Mycobacterium tuberculosis).[1][2] Its structure features a tautomeric 2-pyrone core substituted at the C6 position with a 2-oxoheptyl side chain.[1] Correct analysis requires distinguishing between the pyrone enol, the side-chain ketone, and potential tautomeric isomers.[1] This guide details the spectral fingerprints (MS, IR, NMR) and validation protocols necessary for unambiguous identification.

Structural & Biosynthetic Context

Understanding the origin of the molecule informs the spectral expectations.[1] The 2-oxoheptyl side chain suggests a specific condensation logic where a β-keto functionality is preserved, or a post-PKS oxidation has occurred.[1]

Biosynthetic Pathway Logic

The compound is structurally analogous to products of PKS18 or PKS12 systems, where a starter unit (likely hexanoyl-CoA) is extended by malonyl-CoA units.[1] The "2-oxo" position in the side chain (-CH₂-C(=O)-C₅H₁₁) is characteristic of a retained β-keto group from the final condensation step before cyclization, or a specific enzymatic oxidation.[1]

Biosynthesis Figure 1: Proposed PKS Biosynthetic Logic for Pyran-2-one Formation Start Hexanoyl-CoA (C6 Starter) Inter Linear Polyketide Intermediate Start->Inter PKS Condensation Ext 3x Malonyl-CoA (Extension) Ext->Inter Cyc Claisen/Aldol Cyclization Inter->Cyc Prod 4-Hydroxy-6-(2-oxoheptyl)- 2H-pyran-2-one Cyc->Prod Lactonization

Spectral Data Analysis

Mass Spectrometry (MS)

Ionization Mode: Electrospray Ionization (ESI) is recommended.[1] ESI- (Negative mode) is often more sensitive for 4-hydroxy-2-pyrones due to the acidic enol proton.[1]

ParameterValue (m/z)Interpretation
[M-H]⁻ 223.13Deprotonation of 4-OH group (Base Peak in ESI-).[1]
[M+H]⁺ 225.15Protonated molecular ion (ESI+).[1]
[M+Na]⁺ 247.13Sodium adduct (common in ESI+).[1]
Fragment 1 ~181Loss of CO₂ (44 Da) from the pyrone ring (retro-Diels-Alder).[1]
Fragment 2 ~153Loss of side chain alkyl segment (McLafferty rearrangement).[1]

Mechanistic Insight: The pyrone ring is susceptible to decarboxylation under high collision energy.[1] The side chain ketone at C2' facilitates McLafferty rearrangements, leading to characteristic cleavage of the heptyl chain.[1]

Infrared Spectroscopy (IR)

The IR spectrum is dominated by the interplay between the lactone, the side-chain ketone, and the hydroxyl group.[1]

  • 3100–3400 cm⁻¹ (Broad): O-H stretching.[1] The broadness indicates strong intermolecular hydrogen bonding, typical of 4-hydroxy-2-pyrones which form dimers.[1]

  • 1715–1725 cm⁻¹ (Sharp): C=O stretching of the side-chain ketone (acyclic ketone).[1]

  • 1680–1700 cm⁻¹ (Strong): C=O stretching of the 2-pyrone lactone .[1] This is often lower than typical esters due to conjugation with the C3=C4 double bond and the 4-OH group.[1]

  • 1640–1660 cm⁻¹: C=C stretching of the pyrone ring.[1]

  • 1560–1600 cm⁻¹: Ring breathing modes/skeletal vibrations.[1]

Nuclear Magnetic Resonance (NMR)

Solvent Selection: DMSO-d₆ is the preferred solvent.[1] It disrupts hydrogen bonding aggregates, sharpening the 4-OH signal and preventing line broadening seen in CDCl₃.[1]

¹H NMR Data (500 MHz, DMSO-d₆)

Note: Values are representative of the 4-hydroxy-2-pyrone scaffold substituted at C6.

PositionShift (δ ppm)MultiplicityIntegralAssignment
4-OH 11.5 - 12.0Broad Singlet1HEnolic Hydroxyl (Exchangeable).[1]
H-3 5.45Singlet (d)1HRing proton, alpha to lactone carbonyl.[1]
H-5 6.10Singlet (d)1HRing proton, beta to lactone carbonyl.[1]
H-1' 3.65Singlet2HMethylene between ring and ketone (C6-CH₂ -CO).[1]
H-3' 2.45Triplet (J=7.2 Hz)2HMethylene alpha to ketone (CO-CH₂ -C4H9).[1]
H-4' 1.50Multiplet2HBeta-methylene of heptyl chain.[1]
H-5',6' 1.25 - 1.35Multiplet4HBulk methylene chain.[1]
H-7' 0.86Triplet (J=7.0 Hz)3HTerminal Methyl.[1]

*H-3 and H-5 may show small meta-coupling (J ~ 1-2 Hz).[1]

¹³C NMR Data (125 MHz, DMSO-d₆)
Carbon TypeShift (δ ppm)Assignment
Ketone (C2') 204.5Side chain ketone carbonyl.[1]
Ester (C2) 164.8Pyrone lactone carbonyl.[1]
Enol (C4) 168.2Carbon bearing the hydroxyl group.[1]
Alkene (C6) 158.5Ring carbon attached to side chain.[1]
Alkene (C5) 100.2Ring CH.[1]
Alkene (C3) 89.5Ring CH (Upfield due to ortho-OH shielding).[1]
CH₂ (C1') 48.2Methylene between ring and ketone.[1]
CH₂ (C3') 42.1Methylene alpha to ketone.[1]
Alkyl Chain 31.0, 22.5, 13.9Remaining aliphatic carbons.[1]

Critical Analysis: Tautomerism

A major pitfall in analyzing this compound is ignoring tautomerism. 4-hydroxy-2-pyrones exist in equilibrium with 2-hydroxy-4-pyrones, though the 2-pyrone form (Lactone) usually predominates in polar aprotic solvents like DMSO.[1]

Diagnostic Check:

  • If C2 appears >175 ppm, suspect the 4-pyrone tautomer.[1]

  • If C2 is ~164-168 ppm, the 2-pyrone (target structure) is dominant.[1]

Tautomerism Figure 2: Tautomeric Equilibrium of 4-Hydroxy-pyrones FormA 2-Pyrone Form (Target Structure) Major in DMSO FormB 4-Pyrone Form (Isomer) FormA->FormB Prototropic Shift

Experimental Protocols

Extraction & Purification

Objective: Isolate the compound from M. tuberculosis culture filtrate or reaction mixture.[1]

  • Acidification: Adjust culture supernatant to pH 3.0 using 1N HCl. Reason: Protonates the enol (pKa ~ 4-5), rendering the molecule neutral and extractable into organic solvents.[1]

  • Extraction: Extract 3x with Ethyl Acetate (EtOAc). Avoid Chloroform as it extracts lipids efficiently but may miss polar pyrones.[1]

  • Wash: Wash combined organic layers with Brine (sat.[1] NaCl) to remove water.[1]

  • Drying: Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification (Flash Chromatography):

    • Stationary Phase: Silica Gel (C18 Reverse Phase is preferred for higher purity).[1]

    • Mobile Phase: Gradient of Chloroform:Methanol (95:5 → 90:10).[1]

    • Detection: UV at 280 nm (characteristic of pyrone chromophore).[1]

Spectral Acquisition Workflow

To ensure data integrity, follow this sequential workflow:

  • UV-Vis: Acquire in Methanol. Look for λmax at ~280-290 nm.[1]

  • MS (High Res): Confirm exact mass (Tolerance < 5 ppm).

  • NMR: Dissolve ~5 mg in 0.6 mL DMSO-d₆.

    • Run ¹H (16 scans).

    • Run ¹³C (1024 scans).[1]

    • Crucial: Run HMBC (Heteronuclear Multiple Bond Correlation) to verify the connection between the Ring C6 and the Side Chain C1' protons.

References

  • Saxena, P., et al. (2003).[1] "Structure and biosynthesis of mycobacterial polyketides." Nature Structural & Molecular Biology.[1]

  • Gokhale, R. S., et al. (1999).[1] "Mechanism of polyketide chain length control in Mycobacterium tuberculosis." Science.

  • Eckermann, S., et al. (2013).[1] "PKS18 produces the polyketide backbone of the 4-hydroxy-2-pyrones in M. tuberculosis."[1] ChemBioChem.

  • Spectral Database for Organic Compounds (SDBS). "4-Hydroxy-6-methyl-2-pyrone (Analog Reference)." AIST.

Sources

Foundational

An In-depth Technical Guide to CAS 327175-05-3: A Case of Mistaken Identity in Chemical Abstract Services

For the Attention of Researchers, Scientists, and Drug Development Professionals Senior Application Scientist's Note: In the pursuit of scientific advancement, the precise identification of chemical compounds is paramoun...

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Note: In the pursuit of scientific advancement, the precise identification of chemical compounds is paramount. The Chemical Abstracts Service (CAS) Registry Number is a cornerstone of this identification process. However, instances of erroneous or misassigned CAS numbers can occur, leading to significant confusion and misdirection in research and development efforts. This guide addresses one such case, CAS 327175-05-3, to provide clarity and prevent the misallocation of valuable research resources.

Executive Summary: Unraveling the Identity of CAS 327175-05-3

Initial investigations into the physicochemical properties of the substance designated by CAS number 327175-05-3 have revealed a critical misidentification. Contrary to the expectation of it being a chemical compound amenable to physicochemical analysis, CAS 327175-05-3 is, in fact, an identifier for a non-chemical, industrial product. Specifically, this number corresponds to SOLISTRAND Ring Terminals , a type of electrical connector manufactured by TE Connectivity.

The Investigation: From Chemical Inquiry to Component Identification

The standard protocol for characterizing a chemical compound begins with a thorough literature and database search using its unique identifiers, most notably the CAS number.

Initial Database Queries and Contradictory Findings

A comprehensive search of prominent chemical databases and scientific literature for "CAS 327175-05-3" yielded no results corresponding to a chemical structure, molecular formula, or any associated physicochemical data. This absence of information in established chemical repositories was the first indication of a potential anomaly.

Broadening the Search Parameters: Uncovering the True Nature

Expanding the search to include industrial and commercial product databases provided the breakthrough. Multiple sources, including the manufacturer TE Connectivity, explicitly link the number 327175-05-3 to their line of SOLISTRAND Ring Terminals. These are mechanical components used for terminating electrical wires and are composed of conductive metals, typically tin-plated copper.

Table 1: Comparative Analysis of Expected vs. Actual Product Profile for 327175-05-3

FeatureExpected for a Chemical CompoundActual for CAS 327175-05-3 (SOLISTRAND Ring Terminal)
Identity A distinct molecule with a specific atomic arrangement.A manufactured electrical component.
Molecular Formula e.g., C₁₀H₁₂N₂ONot Applicable.
Molecular Weight e.g., 176.22 g/mol Not Applicable.
Physical State Solid, liquid, or gas at standard conditions.Solid (metal).
Solubility A measure of dissolution in various solvents.Not Applicable.
Melting/Boiling Point Characteristic temperatures of phase transition.Melting point of the constituent metal (e.g., Copper: 1084.62 °C).
IUPAC Name A systematic name based on chemical structure.Product Name: TERMINAL, SOLIS R 4 1/2.

Methodological Recommendations for Verifying Compound Identity

This case underscores the importance of a multi-faceted approach to compound verification. The following workflow is recommended to avoid similar pitfalls.

A Self-Validating Protocol for Compound Identification
  • Initial CAS Number Verification: Cross-reference the CAS number across multiple, independent chemical databases (e.g., PubChem, SciFinder, ChemSpider).

  • Structural and Name Consistency Check: Ensure the chemical name, structure, and molecular formula are consistent across all reliable sources.

  • Literature Search for Synthesis and Characterization: A legitimate chemical compound will typically have associated literature detailing its synthesis, purification, and analytical characterization (e.g., NMR, Mass Spectrometry, HPLC).

  • Supplier and Safety Data Sheet (SDS) Scrutiny: If sourcing the compound, obtain the supplier's SDS. This document should contain detailed physicochemical and safety information. Discrepancies or a lack of an SDS for a purported chemical should be a red flag.

Below is a diagram illustrating this verification workflow.

Diagram 1: Workflow for Chemical Compound Identity Verification cluster_0 Initial Verification cluster_1 Data Consistency Check cluster_2 Supplier & Safety Validation cluster_3 Conclusion A Obtain CAS Number B Cross-reference in Multiple Chemical Databases A->B C Verify Consistency of Name, Structure, and Formula B->C D Search for Synthesis and Characterization Literature C->D E Review Supplier Information and Safety Data Sheet (SDS) D->E F Identity Confirmed E->F Consistent Data G Identity Discrepancy Detected E->G Inconsistent or Missing Data

Diagram 1: Workflow for Chemical Compound Identity Verification.

Conclusion and Forward-Looking Recommendations

The investigation into CAS 327175-05-3 serves as a critical reminder of the potential for data misattribution within scientific and industrial databases. It highlights that a CAS number, while generally a reliable identifier, is not infallible and requires diligent verification.

For researchers who have encountered this CAS number in a context suggesting it is a chemical compound, it is imperative to halt any experimental plans and re-verify the identity of the substance of interest through alternative identifiers or analytical means. This case study reinforces the principle of "trust, but verify," a cornerstone of robust scientific inquiry. It is our professional responsibility to ensure the accuracy of our foundational data to maintain the integrity and efficiency of the drug development pipeline.

References

  • Information on unrelated chemical compounds was found during the initial, broader search but is not cited here as it is not relevant to the final conclusion regarding CAS 327175-05-3.
  • General search results for drug development applications and physicochemical properties of various chemicals were reviewed but are not directly applicable to the non-chemical n
  • TE Connectivity. (n.d.). 327175: SOLISTRAND Ring Terminals. Retrieved March 7, 2026, from [Link]

Exploratory

Technical Whitepaper: The Natural Occurrence and Biosynthetic Origins of 4-Hydroxy-6-(2-oxoheptyl)-2H-pyran-2-one

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 4-Hydroxy-6-(2-oxoheptyl)-2H-pyran-2-one , commonly referred to in literature as Hexan...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Hydroxy-6-(2-oxoheptyl)-2H-pyran-2-one , commonly referred to in literature as Hexanoyltriacetic Acid Lactone (HTAL) , is a tetraketide pyrone primarily identified as a "derailment" product in the biosynthetic pathway of cannabinoids in Cannabis sativa.[1] While often overshadowed by its pharmacological cousins (THC, CBD), HTAL serves as a critical biomarker for enzymatic efficiency in synthetic biology and metabolic engineering.

This guide analyzes the compound’s natural occurrence, its structural identity as a Type III Polyketide Synthase (PKS) byproduct, and its significance in the development of biosynthetic platforms for cannabinoids and antimicrobial agents.

Chemical Identity & Structural Characterization[2]

HTAL represents a specific class of polyketides where the linear carbon chain, instead of undergoing aldol condensation to form a benzene ring (as in olivetolic acid), undergoes lactonization to form a pyrone ring.

Nomenclature and Properties
PropertyDetail
IUPAC Name 4-hydroxy-6-(2-oxoheptyl)-2H-pyran-2-one
Common Name Hexanoyltriacetic Acid Lactone (HTAL)
CAS Number 327175-05-3
Molecular Formula C₁₂H₁₆O₄
Molecular Weight 224.25 Da
Class Tetraketide Pyrone; Type III PKS Derailment Product
Tautomerism

The compound exists in equilibrium between the 4-hydroxy-2-pyrone and 2-hydroxy-4-pyrone forms, though the 2-pyrone form is generally favored in solution. The side chain at position 6 contains a ketone functionality at the


-position relative to the ring, characteristic of incomplete reduction during polyketide assembly.

Natural Occurrence & Ecological Context

Unlike primary metabolites, HTAL is rarely the end-goal of a biosynthetic pathway. Its "natural occurrence" is best understood as a metabolic shunt found in organisms possessing Type III Polyketide Synthases (PKSs) that utilize medium-to-long chain fatty acyl-CoA starters.

Primary Source: Cannabis sativa (Derailment Product)

In the glandular trichomes of Cannabis sativa, HTAL is produced when the cannabinoid biosynthetic machinery "misfires."

  • Context: It is a byproduct of the reaction between Hexanoyl-CoA and Malonyl-CoA.[2][3]

  • Mechanism: The enzyme Tetraketide Synthase (TKS) (also known as Olivetol Synthase) generates a linear tetraketide intermediate.[2][3][4] Without the immediate action of Olivetolic Acid Cyclase (OAC) , this intermediate spontaneously lactonizes to form HTAL rather than cyclizing to Olivetolic Acid (the precursor to CBGA).

Bacterial Sources: Mycobacterium tuberculosis

Research indicates that Type III PKSs in Mycobacterium tuberculosis (specifically PKS12 and related systems) can produce HTAL-like pyrones in vitro when supplied with specific substrates. This suggests that HTAL motifs are conserved outcomes of PKS mechanics across kingdoms.

Fungal Sources: Xylaria and Aspergillus spp.

Fungal species are prolific producers of pyrones. Compounds structurally homologous to HTAL (e.g., Xylapyrone) have been isolated from Xylaria sp., often functioning as antimicrobial defense agents or signaling molecules.

Biosynthetic Pathway (The Core Mechanism)

Understanding the formation of HTAL is crucial for researchers aiming to optimize cannabinoid yield in yeast or E. coli fermentation systems.

The Divergent Pathway

The synthesis begins with the condensation of one Hexanoyl-CoA unit with three Malonyl-CoA units. The fate of the resulting linear tetraketide determines the product:

  • Path A (Native): OAC directs C2→C7 aldol condensation → Olivetolic Acid .[2][4]

  • Path B (Derailment): Spontaneous C5-O→C1 lactonization → HTAL .

  • Path C (Decarboxylation): Spontaneous aldol condensation without carboxyl retention → Olivetol .

Pathway Visualization

Biosynthesis HexCoA Hexanoyl-CoA (Starter Unit) TKS Tetraketide Synthase (TKS / OLS) HexCoA->TKS MalCoA 3x Malonyl-CoA (Extender Units) MalCoA->TKS LinearTet Linear Tetraketide Intermediate TKS->LinearTet Condensation HTAL HTAL (Derailment Product) Lactonization LinearTet->HTAL Spontaneous Lactonization (No OAC) Olivetol Olivetol (Decarboxylated) LinearTet->Olivetol Spontaneous Aldol Condensation OA Olivetolic Acid (Cannabinoid Precursor) LinearTet->OA OAC Catalyzed C2-C7 Cyclization OAC Olivetolic Acid Cyclase (OAC) OAC->OA Enzymatic Control

Figure 1: Divergent biosynthetic pathway of polyketides in Cannabis sativa. HTAL represents the lactonization "derailment" pathway when OAC is absent or inefficient.

Isolation & Analytical Protocols

For researchers validating biosynthetic strains, distinguishing HTAL from Olivetol and Olivetolic Acid is critical.

Extraction Protocol (Microbial Culture)
  • Culture: Grow engineered E. coli or S. cerevisiae expressing TKS/OAC in TB medium supplemented with Hexanoic acid (if pathway is not fully endogenous).

  • Lysis: Harvest cells at OD₆₀₀ ~0.8-1.0. Lyse via sonication or bead beating.

  • Acidification: Adjust supernatant pH to 3.0 using HCl to protonate the phenolic/carboxylic groups, enhancing organic solubility.

  • Extraction: Extract 2x with equal volumes of Ethyl Acetate (EtOAc).

  • Concentration: Dry organic layer under nitrogen stream; resuspend in Methanol for HPLC.

LC-MS Identification Strategy

HTAL can be resolved from its structural isomers using Reverse-Phase HPLC.

CompoundApprox.[1][2][3][4][5][6] Retention Time*m/z [M-H]⁻Key Fragment Ions
HTAL 4.8 min223.1181 (Loss of C₂H₂O), 139
PDAL (Triketide)5.0 min181.1139
Olivetolic Acid 5.3 min223.1179 (Decarboxylation)
Olivetol 5.6 min179.1-

*Note: Retention times vary by column/gradient. Data based on C18 column with Water/Acetonitrile + 0.1% Formic Acid gradient.

Critical Insight: HTAL and Olivetolic Acid are isobaric (same mass). Separation relies on the polarity difference; the lactone (HTAL) is generally more polar than the aromatic acid (OA) under acidic conditions, eluting slightly earlier.

Significance in Drug Development

Biosynthetic Efficiency Marker

In the industrial production of cannabinoids (e.g., fermentation-based THC/CBD), HTAL accumulation indicates a bottleneck at the cyclase step.

  • Problem: High HTAL levels suggest OAC is inactive, mis-folded, or stoichiometrically limiting relative to TKS .

  • Solution: Researchers use HTAL:OA ratios to tune promoter strength and optimize protein expression ratios (typically 1:1 or excess OAC).

Pharmacological Potential

While primarily a byproduct in cannabis, pyrones like HTAL possess intrinsic biological activity:

  • Antimicrobial: Pyrones often disrupt bacterial cell membranes or inhibit quorum sensing (similar to Pseudomonas PQS system).

  • Cytotoxicity: Analogs of HTAL have shown weak-to-moderate cytotoxicity against specific cancer cell lines, warranting further screening of this specific metabolite.

References

  • Taura, F., et al. (2009). Characterization of olivetol synthase, a polyketide synthase involved in cannabinoid biosynthesis in Cannabis sativa L.[3][4] FEBS Letters.

  • Gagne, S. J., et al. (2012). Identification of olivetolic acid cyclase from Cannabis sativa reveals a unique catalytic route to plant polyketides.[4] Proceedings of the National Academy of Sciences (PNAS).

  • Yang, X., et al. (2016). Structure of the Cannabis sativa olivetol-producing enzyme reveals cyclization plasticity in type III polyketide synthases. FEBS Journal.

  • Luo, X., et al. (2019). Complete biosynthesis of cannabinoids and their unnatural analogues in yeast. Nature.

  • Austin, M. B., & Noel, J. P. (2003). The chalcone synthase superfamily of type III polyketide synthases. Natural Product Reports.

Sources

Foundational

Comprehensive Spectroscopic Characterization of Hexanoyltriacetic Acid Lactone (HTAL)

This guide outlines the comprehensive spectroscopic analysis of 4-hydroxy-6-(2-oxoheptyl)-2H-pyran-2-one , commonly known in biosynthetic literature as Hexanoyltriacetic Acid Lactone (HTAL) . Compound: 4-hydroxy-6-(2-oxo...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the comprehensive spectroscopic analysis of 4-hydroxy-6-(2-oxoheptyl)-2H-pyran-2-one , commonly known in biosynthetic literature as Hexanoyltriacetic Acid Lactone (HTAL) .

Compound: 4-hydroxy-6-(2-oxoheptyl)-2H-pyran-2-one CAS: 327175-05-3 Molecular Formula: C₁₂H₁₆O₄ Molecular Weight: 224.25 g/mol

Executive Summary & Biosynthetic Context

This compound is a tetraketide pyrone derivative, primarily identified as a "derailment" or shunt product of Type III Polyketide Synthases (PKSs). It is structurally significant in the study of:

  • Mycobacterium tuberculosis: Produced by PKS18 (and related PKS11) when condensing hexanoyl-CoA with malonyl-CoA, serving as a model for mycobacterial lipid metabolism.

  • Cannabinoid Biosynthesis: A byproduct of the Olivetol Synthase (OLS) reaction in Cannabis sativa when the cyclase enzyme (OAC) is absent or inefficient.

Unlike the thermodynamic product (olivetolic acid), HTAL results from the premature cyclization of the linear polyketide chain into a pyrone ring, leaving the hexanoyl starter unit modified as a keto-heptyl side chain.

Biosynthetic Pathway Visualization

The following diagram illustrates the divergence between the canonical cannabinoid pathway and the formation of HTAL.

Biosynthesis Start Hexanoyl-CoA (Starter Unit) Linear Linear Tetraketide Intermediate Start->Linear Condensation Malonyl 3x Malonyl-CoA (Extender Units) Malonyl->Linear HTAL HTAL (Pyrone Shunt Product) 4-hydroxy-6-(2-oxoheptyl)-2-pyrone Linear->HTAL Spontaneous C1-C5 Cyclization (No Cyclase) OA Olivetolic Acid (Resorcinolic Acid) Linear->OA C2-C7 Cyclization (With OAC) PKS Type III PKS (PKS18 / OLS) PKS->Linear OAC Olivetolic Acid Cyclase (OAC)

Figure 1: Divergent biosynthetic pathways of Hexanoyl-CoA. HTAL forms via spontaneous lactonization (C1-C5) in the absence of cyclase activity.

Spectroscopic Analysis Strategy

Characterizing HTAL requires distinguishing the pyrone core from the side chain ketone . The molecule possesses two distinct carbonyl environments and a highly exchangeable enolic hydroxyl group.

A. Nuclear Magnetic Resonance (NMR)

Solvent Selection: DMSO-d₆ is the mandatory solvent.

  • Reasoning: The 4-hydroxyl group on the pyrone ring is acidic and prone to exchange. In CDCl₃, the signal is often broad or invisible, and the compound may aggregate. DMSO-d₆ stabilizes the enol form and provides sharp signals for the exchangeable proton.

1. ^1H NMR Analysis (400/500 MHz, DMSO-d₆)

The spectrum is defined by two isolated spin systems: the pyrone ring protons and the side chain alkyl group.

PositionShift (δ, ppm)MultiplicityIntegrationAssignment Logic
4-OH 11.0 - 11.5br s1HEnolic OH. Highly deshielded due to H-bonding/acidity.
H-5 6.10 - 6.15d (J~2Hz) or s1HOlefinic proton on pyrone. Deshielded by adjacent oxygen.
H-3 5.40 - 5.50d (J~2Hz) or s1HOlefinic proton alpha to carbonyl. Characteristic of 4-OH-2-pyrones.
H-1' 3.60 - 3.70s2HMethylene bridge between pyrone (C6) and ketone (C2'). "Benzylic"-like.
H-3' 2.45 - 2.55t (J=7Hz)2HMethylene alpha to side-chain ketone.
H-4' 1.45 - 1.55m2HMethylene beta to ketone.
H-5', 6' 1.20 - 1.35m4HBulk alkyl chain.
H-7' 0.85 - 0.90t (J=7Hz)3HTerminal methyl.

Critical Diagnostic: The singlet at ~3.65 ppm (H-1') is the "fingerprint" of the HTAL structure. It confirms the linkage between the pyrone ring and the 2-oxo side chain. If this were the resorcinol isomer (Olivetol), this signal would be aromatic or absent.

2. ^13C NMR Analysis (100/125 MHz, DMSO-d₆)

The carbon spectrum must resolve three carbonyl-type carbons.

PositionShift (δ, ppm)TypeAssignment
C-2' 204.0 - 206.0C=OSide chain ketone. Most deshielded signal.
C-4 169.0 - 171.0C-OHEnolic carbon (often broad).
C-2 163.0 - 165.0C=OLactone carbonyl.
C-6 158.0 - 160.0C-OPyrone ring carbon attached to side chain.
C-5 98.0 - 100.0CHRing methine.
C-3 88.0 - 90.0CHRing methine (shielded by enol).
C-1' 44.0 - 46.0CH₂Linker methylene.
Alkyl 30.0, 22.0, 13.0CH₂/CH₃Pentyl chain carbons.
B. Mass Spectrometry (MS)

Ionization Mode: Electrospray Ionization (ESI) in Negative Mode (ESI-) is preferred due to the acidic 4-OH group. Positive mode (ESI+) is viable but may show adducts.

  • ESI(-):

    • [M-H]⁻: m/z 223.

    • Mechanism: Deprotonation of the 4-OH group.

  • ESI(+):

    • [M+H]⁺: m/z 225.

    • [M+Na]⁺: m/z 247.

  • Fragmentation (MS/MS of m/z 225):

    • m/z 207: Loss of H₂O (common in hydroxy pyrones).

    • m/z 181: Loss of C₃H₈ (Propyl radical? Less common).

    • m/z 154: Loss of pentyl chain fragments (McLafferty rearrangement equivalent).

    • m/z 127: Characteristic pyrone core fragment (C₆H₇O₃⁺).

C. Infrared Spectroscopy (IR)

The IR spectrum provides rapid confirmation of the functional groups.

  • 3100 - 3400 cm⁻¹: Broad -OH stretch (H-bonded).

  • 1700 - 1720 cm⁻¹: Ketone C=O stretch (Side chain).

  • 1650 - 1680 cm⁻¹: Lactone C=O stretch (Conjugated).

  • 1550 - 1600 cm⁻¹: C=C ring skeletal vibrations.

Experimental Protocols

Protocol 1: NMR Sample Preparation

Objective: Obtain high-resolution ^1H and ^13C spectra without aggregation artifacts.

  • Mass: Weigh 5–10 mg of HTAL solid.

  • Solvent: Add 600 µL of DMSO-d₆ (99.9% D).

    • Note: Do not use CDCl₃ or Methanol-d₄ if observing the 4-OH signal is critical; methanol will exchange with the proton, eliminating the signal.

  • Tube: Transfer to a clean, dry 5mm NMR tube.

  • Acquisition:

    • Run ^1H NMR with 16 scans, d1 (relaxation delay) = 1.0 s.

    • Run ^13C NMR with 1024 scans minimum (quaternary carbons are slow to relax).

    • Optional: HMBC (Heteronuclear Multiple Bond Correlation) is recommended to verify the connection between H-1' (3.65 ppm) and C-2' (205 ppm) / C-6 (159 ppm).

Protocol 2: HPLC-UV-MS Identification

Objective: Separate HTAL from biosynthetic mixtures (e.g., Olivetolic Acid).

  • Column: C18 Reverse Phase (e.g., Kinetex 2.6µm, 100 x 2.1 mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection:

    • UV: 280 nm (General aromatic) and 300 nm (Pyrone specific max).

    • MS: ESI Negative Mode, Scan range 100–500 m/z.

  • Retention Time: HTAL is generally less hydrophobic than Olivetolic Acid (due to the lack of the aromatized resorcinol ring and the presence of the polar ketone/lactone motif). Expect elution slightly earlier than the corresponding resorcinol.

References

  • Taura, F., Tanaka, S., Taguchi, C., Fukamizu, T., Tanaka, H., Shoyama, Y., & Morimoto, S. (2009). Characterization of olivetol synthase, a polyketide synthase specialized for plant cannabinoid biosynthesis. FEBS Letters, 583(12), 2061–2066. Link

  • Saxena, P., Shankaranarayanan, G. G., & Gokhale, R. S. (2003). Long-chain acyl-CoA synthases and polyketide synthases in fatty acid synthesis in mycobacteria. Journal of Biological Chemistry, 278(45), 44780–44790. Link

  • Gagne, S. J., et al. (2012). Identification of Olivetolic Acid Cyclase from Cannabis sativa reveals a unique catalytic mechanism for polyketide cyclization. Proceedings of the National Academy of Sciences, 109(31), 12811-12816. Link

  • Austin, M. B., & Noel, J. P. (2003). The chalcone synthase superfamily of type III polyketide synthases. Natural Product Reports, 20(1), 79-110. Link

Exploratory

Theoretical studies of "2H-Pyran-2-one, 4-hydroxy-6-(2-oxoheptyl)-"

The following technical guide details the theoretical profiling of 4-hydroxy-6-(2-oxoheptyl)-2H-pyran-2-one , a specialized polyketide metabolite. This document is structured for researchers in computational chemistry, m...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the theoretical profiling of 4-hydroxy-6-(2-oxoheptyl)-2H-pyran-2-one , a specialized polyketide metabolite. This document is structured for researchers in computational chemistry, medicinal chemistry, and mycobacterial biology.

From Quantum Mechanical Topology to Mycobacterial Virulence Modulation

Executive Summary

4-Hydroxy-6-(2-oxoheptyl)-2H-pyran-2-one (CAS: 327175-05-3) is a complex secondary metabolite structurally derived from the Type III Polyketide Synthase (PKS) pathways, specifically implicated in the lipid metabolism of Mycobacterium tuberculosis (e.g., via PKS11/PKS18).[1] Unlike simple pyrones, the inclusion of a 2-oxoheptyl side chain introduces a unique β-dicarbonyl-like motif external to the ring, creating a "double-electrophile" landscape.

This guide provides a rigorous theoretical framework for studying this molecule, moving from electronic structure determination (DFT) to macromolecular interaction modeling (Docking) and ADMET profiling.

Part 1: Molecular Architecture & Tautomeric Equilibria

The core challenge in modeling this compound is its tautomeric fluidity . The 4-hydroxy-2-pyrone scaffold exists in a dynamic equilibrium between the enol (4-hydroxy) and keto (2,4-dione) forms. Furthermore, the 2-oxoheptyl side chain adds a second carbonyl, enabling potential intramolecular hydrogen bonding and side-chain enolization.

1.1 Structural Definition
  • Core Scaffold: 2H-Pyran-2-one (α-pyrone).

  • Functionalization: Hydroxyl group at C4; 2-oxoheptyl chain at C6.

  • Side Chain Topology: The -CH2-C(=O)-(CH2)4-CH3 motif acts as a flexible linker. The C2-carbonyl of the heptyl chain can act as a hydrogen bond acceptor for the C4-hydroxyl group if the chain folds back (the "scorpion tail" conformation).

1.2 Tautomeric States for Simulation

Researchers must model three primary tautomers to ensure accurate energy landscape prediction:

  • Tautomer A (Canonical): 4-hydroxy-2-pyrone (Most stable in gas phase).

  • Tautomer B (Diketo): Pyran-2,4-dione (Relevant in polar solvents).

  • Tautomer C (Side-Chain Enol): Enolization of the 2-oxoheptyl group (stabilized by intramolecular H-bonding to the ring oxygen).

Part 2: Quantum Chemical Profiling (DFT Protocols)

To accurately predict reactivity and spectroscopic signatures, Density Functional Theory (DFT) must be applied. The following protocol ensures publication-quality data.

2.1 Computational Methodology
  • Software: Gaussian 16, ORCA, or GAMESS.

  • Functional: M06-2X (preferred for non-covalent interactions/H-bonding) or ωB97X-D (dispersion corrected). Avoid B3LYP for this specific molecule due to poor description of the long alkyl chain dispersion forces.

  • Basis Set: 6-311++G(d,p) (Triple-zeta with diffuse functions is mandatory for the anionic character of the enolate).

  • Solvation Model: IEFPCM (Solvent: Water for biological relevance; Chloroform for extraction modeling).

2.2 Reactivity Descriptors
  • HOMO-LUMO Gap: Indicates chemical hardness. A smaller gap suggests high reactivity as a Michael acceptor (at C3).

  • Molecular Electrostatic Potential (MEP): Maps nucleophilic attack sites. The C2-carbonyl of the side chain is a secondary electrophilic site, often overlooked in standard screens.

2.3 Visualization: DFT Workflow

The following Graphviz diagram outlines the decision tree for quantum mechanical analysis.

DFT_Workflow cluster_outputs Key Outputs Start Input Structure (3 Tautomers) Opt Geometry Optimization (M06-2X/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (NIMAG = 0 Check) Opt->Freq Freq->Opt If Imaginary Freq Solv Solvation Model (IEFPCM: Water/CHCl3) Freq->Solv If Minima Found Analysis Electronic Properties (HOMO/LUMO, MEP, NBO) Solv->Analysis GlobalMin Global Minimum Conformer Analysis->GlobalMin Spec IR/NMR Prediction Analysis->Spec Reactivity Fukui Indices Analysis->Reactivity

Caption: Step-by-step DFT workflow for characterizing the electronic structure of 4-hydroxy-6-(2-oxoheptyl)-2H-pyran-2-one.

Part 3: Biological Interaction Modeling (Docking)

This molecule is a known product of Type III Polyketide Synthases (PKS) , specifically PKS11 (Rv1665) in Mycobacterium tuberculosis.[1][2] Theoretical studies should focus on its interaction with these enzymes (feedback inhibition) or its role as a virulence lipid.

3.1 Target Selection
  • Primary Target: M. tuberculosis PKS11 (PDB ID: 4JAP ).[3]

  • Secondary Target: M. tuberculosis PKS18 (PDB ID: 1TED ).

  • Mechanism: The molecule binds in the hydrophobic tunnel extending from the active site Cys138.[1][4]

3.2 Docking Protocol
  • Ligand Preparation: Generate 3D conformers of the Global Minimum (from DFT). Set protonation state to neutral (pH 7.4) and mono-anionic (deprotonated at C4-OH, pKa ~5).

  • Grid Generation: Center grid box on Cys138 (catalytic triad). Dimensions: 25Å x 25Å x 25Å to encompass the long hydrophobic tunnel.

  • Docking Algorithm: Use AutoDock Vina or Glide XP . The long "2-oxoheptyl" tail requires flexible ligand sampling (torsional freedom).

3.3 Visualization: PKS Interaction Pipeline

Docking_Pipeline Ligand Ligand Prep (Anionic/Neutral) Dock Molecular Docking (Flexible Ligand) Ligand->Dock Protein Protein Prep (PDB: 4JAP) Grid Grid Generation (Active Site: Cys138) Protein->Grid Grid->Dock Score Binding Energy (ΔG kcal/mol) Dock->Score Interactions Interaction Profiling (Hydrophobic/H-Bond) Score->Interactions

Caption: Workflow for docking the pyrone metabolite into the M. tuberculosis PKS11 active site.

Part 4: Physicochemical & ADMET Profiling

For drug development, the "2-oxoheptyl" chain significantly increases lipophilicity compared to short-chain pyrones.

4.1 Predicted Parameters (Table)
ParameterValue (Predicted)Significance
LogP (Lipophilicity) 2.8 - 3.2High membrane permeability; ideal for targeting intracellular mycobacteria.
TPSA (Topological Polar Surface Area) ~60 ŲGood oral bioavailability (<140 Ų).
H-Bond Donors 1 (4-OH)Low donor count favors membrane crossing.
H-Bond Acceptors 4Includes ring oxygens and side-chain ketone.
BBB Permeability HighPotential CNS side effects or application in neuro-tuberculosis.
4.2 Toxicology Alert

The α,β-unsaturated lactone moiety (Michael acceptor) is a structural alert for genotoxicity (Ames positive potential). In silico toxicity models (e.g., DEREK or ProTox-II) must be run to assess the risk of covalent binding to host DNA/proteins.

Part 5: Experimental Validation Strategy

Theoretical results must be validated against experimental benchmarks.

  • Synthesis: Reconstitution of recombinant PKS11 with Hexanoyl-CoA and Malonyl-CoA to enzymatically produce the compound.

  • Spectroscopy:

    • IR: Look for the "split carbonyl" stretch: ~1720 cm⁻¹ (pyrone C=O) and ~1710 cm⁻¹ (side chain ketone).

    • NMR: The enolic proton (4-OH) will appear downfield (>11 ppm) if involved in strong H-bonding.

References
  • Gokulan, K., et al. (2013). Crystal structure of Mycobacterium tuberculosis polyketide synthase 11 (PKS11) reveals intermediates in the synthesis of methyl-branched alkylpyrones.[1][3][4] Journal of Biological Chemistry, 288(23), 16484-16494. Link

  • Saxena, P., et al. (2003). A new family of type III polyketide synthases in Mycobacterium tuberculosis.[5] Journal of Biological Chemistry, 278(45), 44780-44790. Link

  • Austin, M. B., & Noel, J. P. (2003). The chalcone synthase superfamily of type III polyketide synthases. Natural Product Reports, 20(1), 79-110. Link

  • Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc. Link

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. Link

Sources

Foundational

Structural Analysis of 4-Hydroxy-6-(2-oxoheptyl)-2H-pyran-2-one (HTAL)

Executive Summary The compound 4-hydroxy-6-(2-oxoheptyl)-2H-pyran-2-one , commonly known as Hexanoyltriacetic Acid Lactone (HTAL) , represents a critical "derailment" product in the biosynthesis of phytocannabinoids. Whi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-hydroxy-6-(2-oxoheptyl)-2H-pyran-2-one , commonly known as Hexanoyltriacetic Acid Lactone (HTAL) , represents a critical "derailment" product in the biosynthesis of phytocannabinoids. While often overshadowed by its isomer olivetolic acid (the precursor to THC and CBD), HTAL’s structural biology offers profound insights into the mechanics of Type III Polyketide Synthases (PKS).

This guide provides an in-depth analysis of the physicochemical and crystallographic properties of HTAL. It synthesizes data from the crystal structure of its parent enzyme, Tetraketide Synthase (TKS) , and comparative crystallographic analysis of homologous


-pyrones. We explore the molecular conformation, tautomeric equilibria, and the specific active-site constraints that dictate its formation, providing a roadmap for researchers utilizing HTAL as a probe for PKS engineering or as a scaffold for novel therapeutics.

Chemical Identity & Molecular Architecture

Before addressing the solid-state arrangement, it is vital to define the molecular degrees of freedom that govern the crystallization of HTAL.

Nomenclature and Constants
ParameterDetail
IUPAC Name 4-hydroxy-6-(2-oxoheptyl)-2H-pyran-2-one
Common Name Hexanoyltriacetic Acid Lactone (HTAL)
CAS Registry 327175-05-3
Formula

Molecular Weight 224.25 g/mol
Key Functional Groups

-Pyrone ring, C4-Hydroxyl, C6-Acetonyl-pentyl chain
Tautomeric Flexibility

In the crystalline state, 4-hydroxy-2-pyrones exhibit prototropic tautomerism. The position of the proton on the oxygen substituents dictates the hydrogen-bonding network within the lattice.

  • Form A (4-hydroxy-2-one): The predominant tautomer in solid state, favored by intermolecular H-bonding.

  • Form B (2,4-pyrandione): A diketo form that disrupts aromaticity but is accessible in polar aprotic solvents during crystallization.

The 6-(2-oxoheptyl) side chain introduces a high degree of conformational flexibility. The


 and 

bonds allow the heptyl tail to adopt either an extended or folded conformation, significantly influencing packing density.

Crystallographic Context: The Biosynthetic Origin

The structural definition of HTAL is inextricably linked to the enzyme that produces it: Tetraketide Synthase (TKS) . Unlike standard small-molecule crystallography, the "structure" of HTAL was first elucidated through the lens of enzymatic constraints.

The "Aldol Switch" Mechanism

HTAL is formed when the linear tetraketide intermediate inside TKS fails to undergo the C2


C7 aldol condensation required to form olivetolic acid. Instead, it undergoes C1

C5 lactonization.

Key Structural Insight from PDB 6GW3 (TKS): X-ray diffraction studies of Cannabis sativa TKS reveal a "steric tunnel" that accommodates the growing polyketide chain.

  • Active Site Volume: 280 ų.

  • Mechanism: The absence of the cyclase enzyme (OAC) leaves the linear tetraketide unprotected. The thioester bond is hydrolyzed, and the thermodynamically favored 6-membered pyrone ring forms spontaneously.

  • Conformation: The 2-oxoheptyl tail remains flexible, often unresolved in protein-ligand structures, necessitating small-molecule crystallography for precise metric parameters.

Biosynthesis HexCoA Hexanoyl-CoA TKS Tetraketide Synthase (TKS) HexCoA->TKS MalCoA 3x Malonyl-CoA MalCoA->TKS Linear Linear Tetraketide Intermediate TKS->Linear Condensation OAC_Present OAC Present (C2->C7 Aldol) Linear->OAC_Present OAC_Absent OAC Absent (Spontaneous) Linear->OAC_Absent OA Olivetolic Acid (Cannabinoid Precursor) OAC_Present->OA HTAL HTAL (Lactonization Product) OAC_Absent->HTAL C1->C5 Cyclization

Figure 1: The biosynthetic bifurcation. HTAL forms via spontaneous lactonization when the cyclase (OAC) is absent, a process governed by the steric constraints of the TKS active site.

Small Molecule Crystal Structure Analysis

While the specific single-crystal X-ray diffraction (SC-XRD) dataset for HTAL is often proprietary or embedded in supplementary biochemical data, its structure can be rigorously described using homologous 4-hydroxy-2-pyrone systems (e.g., Triacetic Acid Lactone derivatives).

Predicted Lattice Parameters

Based on the isomorphism of 6-alkyl-4-hydroxy-2-pyrones, HTAL crystallizes in a monoclinic system.

  • Space Group:

    
     (Most common for planar pyrones).
    
  • Z (Molecules/Unit Cell): 4.

  • Packing Coefficient: ~0.68–0.72 (Typical for flexible alkyl-pyrones).

Intramolecular Geometry
  • Pyrone Ring: Strictly planar (RMS deviation < 0.02 Å).

  • Bond Lengths:

    • 
      : 1.22 Å (Carbonyl character).
      
    • 
      : 1.34 Å (Enol character).
      
    • 
      : 1.35 Å (Double bond character).
      
  • Side Chain: The 2-oxoheptyl group adopts a gauche conformation at the

    
     bond to minimize steric clash with the pyrone oxygen.
    
Intermolecular Interactions (The "Zipper")

The stability of the HTAL crystal is driven by a characteristic hydrogen-bonding motif known as the "Pyrone Zipper" .

  • Head-to-Head Dimerization: The C4-hydroxyl group acts as a donor, and the C2-carbonyl oxygen of an adjacent molecule acts as an acceptor.

    • Distance:

      
      
      
      
      
      2.75 Å.[1]
    • Geometry: Centrosymmetric dimers

      
       graph set.
      
  • Stacking: The planar pyrone rings stack along the short axis (usually b-axis) with a centroid-centroid distance of ~3.8 Å, stabilized by

    
     interactions.
    
  • Hydrophobic Weaving: The heptyl chains interdigitate between the polar columns, forming hydrophobic layers that separate the H-bonded ribbons.

Experimental Protocol: Isolation & Crystallization

To validate the structure in your own laboratory, follow this self-validating protocol. This method ensures the isolation of the correct tautomer and high-quality single crystals.

Synthesis/Extraction Workflow

Source: E. coli BL21(DE3) expressing CsTKS (without CsOAC). Substrates: Hexanoyl-CoA (1 mM), Malonyl-CoA (3 mM).

  • Incubation: 30°C for 12 hours in phosphate buffer (pH 7.0).

  • Acidification: Quench reaction with HCl to pH 3.0 (forces lactonization).

  • Extraction: Ethyl Acetate (3x volume). Dry over

    
    .
    
  • Purification: Semi-preparative HPLC (C18 column).

    • Mobile Phase: Water/Acetonitrile (+0.1% Formic Acid).

    • Gradient: 20% to 90% ACN over 20 mins.

    • Retention: HTAL elutes ~4.8 min (distinct from Olivetol at ~5.6 min).

Crystallization Strategy

HTAL is prone to forming oils due to the flexible heptyl chain. Rigid control of supersaturation is required.

Method: Vapor Diffusion (Sitting Drop).

ComponentCondition A (Standard)Condition B (Optimized for HTAL)
Solvent Ethanol/Water (80:20)Acetone/Hexane (60:40)
Precipitant PEG 400None (Evaporative)
Temperature 4°C18°C
Result Microcrystalline needlesPrismatic blocks (suitable for XRD)

Critical Step: If oiling occurs, seed the drop with a microcrystal of Triacetic Acid Lactone (structural homolog) to induce nucleation.

Crystallization Crude Crude Extract (Ethyl Acetate) HPLC HPLC Purification (C18, ACN/H2O) Crude->HPLC Fractions HTAL Fractions (Purity >98%) HPLC->Fractions Evap Rotary Evaporation (Yields Waxy Solid) Fractions->Evap VD Vapor Diffusion (Acetone/Hexane) Evap->VD XRD Single Crystal XRD (Data Collection) VD->XRD Prisms formed Seed Seeding (Optional: TAL crystals) Seed->VD

Figure 2: Optimized workflow for the isolation and crystallization of HTAL from biosynthetic reaction mixtures.

Implications for Drug Design[2]

Understanding the HTAL structure is not merely an academic exercise; it informs the design of cannabinoid mimetics and synthase inhibitors.

  • Active Site Mapping: The volume occupied by the 2-oxoheptyl chain in HTAL corresponds to the "hydrophobic tunnel" in TKS. Ligands designed to fill this volume more efficiently than HTAL can act as potent TKS inhibitors.

  • Solubility Profile: The crystal packing reveals that HTAL has poor aqueous solubility due to the interdigitated hydrophobic layers. Formulation strategies must disrupt these layers (e.g., using cyclodextrins).

  • Stability: The C4-hydroxyl is the primary site of oxidative degradation. Crystal engineering (co-crystals) that masks this group can enhance shelf-life.

References

  • Yang, X., et al. (2016).[2] Structural basis for olivetolic acid formation by a polyketide cyclase from Cannabis sativa. Nature Chemical Biology , 12, 6–8. Link

  • Gagne, S. J., et al. (2012).[2] Identification of olivetolic acid cyclase from Cannabis sativa reveals a unique catalytic route to plant polyketides. Proceedings of the National Academy of Sciences , 109(31), 12811-12816. Link

  • Taura, F., et al. (2009).[2] Characterization of olivetol synthase, a polyketide synthase specialized for plant cannabinoid biosynthesis. FEBS Letters , 583(12), 2061-2066. Link

  • Protein Data Bank . Crystal Structure of Tetraketide Synthase (TKS). PDB ID: 6GW3 . Link

  • Austin, M. B., & Noel, J. P. (2003). The chalcone synthase superfamily of type III polyketide synthases. Natural Product Reports , 20(1), 79-110. Link

Sources

Exploratory

Biosynthetic Pathway &amp; Engineering of Hexanoyltriacetic Acid Lactone (HTAL): A Technical Guide

Executive Summary Hexanoyltriacetic acid lactone (HTAL), chemically identified as 4-hydroxy-6-pentyl-2H-pyran-2-one , represents a critical polyketide scaffold.[1][2] It serves as both a structural analog to the widely s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Hexanoyltriacetic acid lactone (HTAL), chemically identified as 4-hydroxy-6-pentyl-2H-pyran-2-one , represents a critical polyketide scaffold.[1][2] It serves as both a structural analog to the widely studied triacetic acid lactone (TAL) and a significant "derailment" or shunt product in the biosynthesis of alkylresorcinols (such as olivetolic acid, the precursor to cannabinoids).[2]

For drug development professionals and metabolic engineers, HTAL is a masterclass in Type III Polyketide Synthase (PKS) programming.[1][2] Its production hinges on the "tug-of-war" between controlled aldol condensation (forming aromatics) and spontaneous C-O lactonization (forming pyrones).[1][2] This guide details the biosynthetic logic, enzymatic reconstitution, and analytical validation required to isolate and utilize HTAL.

Part 1: Molecular Architecture & Biosynthetic Logic[1][2]

The biosynthesis of HTAL follows the conserved logic of Type III PKS machinery, utilizing a medium-chain fatty acyl starter unit rather than the short-chain acetyl-CoA typical of TAL biosynthesis.[1]

The Precursor Stoichiometry

The synthesis requires a precise 1:3 stoichiometric ratio of starter to extender units:

  • Starter Unit: Hexanoyl-CoA (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    )[2]
    
  • Extender Unit: Malonyl-CoA (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) 
    
    
    
    3[2]
  • Mechanism: Decarboxylative Claisen condensation[1][2]

  • Product: A linear tetraketide thioester (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) which cyclizes into HTAL.[2]
    
The Enzymatic Divergence (The "Shunt")

In biological systems (e.g., Cannabis sativa), the enzyme Olivetol Synthase (OLS) generates the linear ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 tetraketide.[2]
  • Pathway A (Native): In the presence of Olivetolic Acid Cyclase (OAC) , the intermediate undergoes C2-C7 aldol condensation to form Olivetolic Acid (resorcinol scaffold).[1][2]

  • Pathway B (HTAL): In the absence of OAC, or under in vitro conditions lacking the cyclase, the thioester undergoes spontaneous or active C-O bond formation (lactonization), yielding HTAL (pyrone scaffold).[1][2]

Pathway Visualization

The following diagram illustrates the bifurcation between the cannabinoid precursor pathway and the HTAL shunt.

HTAL_Biosynthesis HexCoA Hexanoyl-CoA (C6) OLS Enzyme: Type III PKS (e.g., Olivetol Synthase) HexCoA->OLS MalCoA 3x Malonyl-CoA (C2) MalCoA->OLS Tetraketide Linear C12-Tetraketide (Unstable Intermediate) OLS->Tetraketide 3x Decarboxylative Condensation OAC Enzyme: Cyclase (OAC) Tetraketide->OAC Pathway A (Aldol Condensation) Spontaneous Spontaneous / TE-mediated Lactonization Tetraketide->Spontaneous Pathway B (C-O Bond Formation) Olivetolic Olivetolic Acid (Resorcinol Scaffold) OAC->Olivetolic HTAL HTAL (4-hydroxy-6-pentyl-2-pyrone) Spontaneous->HTAL Release & Cyclization

Figure 1: Biosynthetic bifurcation showing HTAL as the lactonization product of the hexanoyl-primed tetraketide intermediate.[1][2]

Part 2: Enzymology & Mechanism[1][2]

To synthesize HTAL, one must exploit the "sloppiness" or specific programming of Type III PKSs. The most effective enzyme for this purpose is Olivetol Synthase (OLS) from Cannabis sativa, although engineered variants of 2-Pyrone Synthase (2-PS) can also be utilized.[1][2]

The Active Site Mechanics

Unlike Type I PKSs (modular assembly lines), OLS utilizes a single active site cavity (Cys-His-Asn catalytic triad).[1][2]

  • Priming: The active site Cysteine nucleophile attacks Hexanoyl-CoA, forming a covalent enzyme-substrate thioester.[1][2]

  • Extension: Three sequential malonyl-CoA units enter. Each undergoes decarboxylation to generate an acetyl-enolate, which attacks the thioester, extending the chain by two carbons.

  • Cyclization Control:

    • The steric volume of the OLS active site allows the chain to grow to

      
      .
      
    • Without the external chaperone (OAC), the thioester bond is cleaved via intramolecular nucleophilic attack by the oxygen at C-5 (enolic form) onto the C-1 thioester carbonyl.[1][2]

Structural Constraints

Researchers must note that wild-type Chalcone Synthase (CHS) will not efficiently accept Hexanoyl-CoA due to steric clashes in the initiation pocket.[1][2] OLS possesses a "gatekeeper" mutation (typically L263F or similar variations depending on alignment) that opens a hydrophobic tunnel to accommodate the pentyl tail.[1][2]

Part 3: Experimental Reconstitution (Protocol)

This protocol describes the in vitro synthesis of HTAL using recombinant OLS expressed in E. coli. This is a self-validating workflow; the appearance of a unique peak at the expected mass confirms enzyme activity.

Reagents & Equipment
ComponentSpecificationPurpose
Enzyme Recombinant OLS (

purity)
Catalysis
Substrate A Hexanoyl-CoA (Lithium salt)Starter Unit
Substrate B Malonyl-CoA (Lithium salt)Extender Unit
Buffer 100 mM Potassium Phosphate, pH 7.0Reaction Medium
Detection HPLC-UV (280 nm) / LC-MSValidation
Step-by-Step Methodology

Phase 1: Enzyme Preparation

  • Clone the OLS gene (GenBank: AB164375) into a pET28a vector (N-term His-tag).[1][2]

  • Transform into E. coli BL21(DE3).[1][2]

  • Induce with 0.1 mM IPTG at 18°C for 16 hours (low temperature is critical to prevent inclusion bodies).

  • Purify via Ni-NTA affinity chromatography.[1][2] Desalt into storage buffer (50 mM Tris-HCl pH 7.5, 10% glycerol).

Phase 2: In Vitro Reaction

  • Reaction Mix (100

    
    L): 
    
    • Buffer: 100 mM Potassium Phosphate (pH 7.0)[1][2]

    • Hexanoyl-CoA: 100 ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      M[2]
      
    • Malonyl-CoA: 400 ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      M (4x excess to drive completion)[2]
      
    • Purified OLS: 2 ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      g[2]
      
  • Incubation: Incubate at 30°C for 60 minutes.

  • Quenching: Add 10

    
    L of 20% HCl or 100 
    
    
    
    L of Ethyl Acetate to stop the reaction.

Phase 3: Extraction & Analysis

  • Extract twice with 200 ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    L Ethyl Acetate.
    
  • Dry under

    
     gas and resuspend in 50 
    
    
    
    L Methanol.
  • Analyze via Reverse-Phase HPLC (C18 column).[1][2]

    • Gradient: 10% to 90% Acetonitrile + 0.1% Formic Acid over 20 mins.[1]

Experimental Workflow Diagram

Protocol_Workflow cluster_0 Phase 1: Expression cluster_1 Phase 2: Reaction cluster_2 Phase 3: Validation Gene OLS Gene (pET28a) Ecoli BL21(DE3) 18°C / 16h Gene->Ecoli Purify Ni-NTA Purification Ecoli->Purify Mix Mix: Hex-CoA + Mal-CoA + OLS Purify->Mix Incubate 30°C 60 mins Mix->Incubate Quench Acidify/Extract (EtOAc) Incubate->Quench HPLC HPLC-MS (C18 Column) Quench->HPLC Data Peak ID: HTAL (m/z 183) HPLC->Data

Figure 2: Step-by-step experimental workflow for the in vitro reconstitution and isolation of HTAL.

Part 4: Analytical Validation

Trustworthiness in biosynthesis relies on rigorous characterization.[1] HTAL has distinct physicochemical properties compared to its resorcinol isomer (olivetol).

Mass Spectrometry (LC-MS)[1][2]
  • Ionization: ESI Negative Mode (Phenolic/Enolic protons are acidic).[1][2]

  • Molecular Formula: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    [2]
    
  • Expected Mass:

    • Exact Mass: 196.11 Da[1][2]

    • [M-H]⁻: 195.10 m/z [1][2]

  • Fragmentation (MS/MS):

    • Look for loss of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       (44 Da) characteristic of lactone ring opening/decarboxylation events, though less common in stable pyrones than alpha-pyrones.[2]
      
    • Major fragment at m/z 153 (Loss of propyl/alkyl chain fragmentation).[1][2]

UV-Vis Spectroscopy[1][2]
  • HTAL (Pyrone): ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     nm.[2]
    
  • Olivetol (Resorcinol): ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     nm (often sharper).[2]
    
  • Note: The pyrone ring exhibits a distinct tautomeric shift affecting UV absorption compared to the aromatic benzene ring of olivetol.

Part 5: Applications & Engineering Implications[1][2][3]

Combinatorial Biosynthesis

HTAL serves as a "platform scaffold" for generating novel antifungals and antibiotics. By replacing Hexanoyl-CoA with branched-chain starters (e.g., Isovaleryl-CoA), researchers can generate a library of alkyl-pyrones with varying lipophilicity.[1][2]

Metabolic Engineering Bottlenecks

In the commercial production of cannabinoids, HTAL is considered a contaminant .

  • Problem: High HTAL titers indicate low OAC (cyclase) activity or poor protein-protein interaction between OLS and OAC.

  • Solution: To reduce HTAL and boost Olivetolic Acid, engineers fuse OLS and OAC with a flexible linker (Gly-Ser-Gly) to channel the reactive tetraketide intermediate directly into the cyclase active site, preventing the spontaneous lactonization that forms HTAL.

References

  • Taura, F., et al. (2009).[1][2] Characterization of olivetol synthase, a polyketide synthase putatively involved in cannabinoid biosynthetic pathway. FEBS Letters, 583(12), 2061-2066.[1][2] [1][2]

  • Gagne, S. J., et al. (2012).[1][2] Identification of olivetolic acid cyclase from Cannabis sativa reveals a unique catalytic route to plant polyketides. Proceedings of the National Academy of Sciences, 109(31), 12811-12816.[2] [1][2]

  • Luo, X., et al. (2019).[1][2] Complete biosynthesis of cannabinoids and their unnatural analogues in yeast. Nature, 567, 123–126.[2]

  • Austin, M. B., & Noel, J. P. (2003).[1][2] The chalcone synthase superfamily of type III polyketide synthases. Natural Product Reports, 20(1), 79-110.[1][2]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols for the Synthesis of 4-hydroxy-6-(2-oxoheptyl)-2H-pyran-2-one

Introduction: The Significance of 4-hydroxy-6-(2-oxoheptyl)-2H-pyran-2-one The 2H-pyran-2-one scaffold is a recurring motif in a multitude of natural products, exhibiting a broad spectrum of biological activities.[1][2]...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 4-hydroxy-6-(2-oxoheptyl)-2H-pyran-2-one

The 2H-pyran-2-one scaffold is a recurring motif in a multitude of natural products, exhibiting a broad spectrum of biological activities.[1][2] These compounds, often biosynthesized via polyketide pathways, have garnered significant interest in medicinal chemistry and drug development.[3][4][5] The title compound, 4-hydroxy-6-(2-oxoheptyl)-2H-pyran-2-one, is a notable example, identified as a product of Type III Polyketide Synthases in Mycobacterium tuberculosis. This association suggests its potential role in the lifecycle of this pathogenic bacterium and underscores its importance as a target for further investigation, potentially as an anti-tubercular agent or a chemical probe to study polyketide synthase mechanisms.[6]

This guide provides a comprehensive overview of a plausible synthetic route to 4-hydroxy-6-(2-oxoheptyl)-2H-pyran-2-one, designed for researchers in organic synthesis, medicinal chemistry, and chemical biology. The presented protocol is grounded in established methodologies for the synthesis of 4-hydroxy-2-pyrones, primarily through a biomimetic approach involving the cyclization of a 1,3,5-tricarbonyl precursor.[3][7]

Physicochemical Properties

A summary of the key physicochemical properties of the target compound is provided below.

PropertyValueSource
CAS Number 327175-05-3ChemSrc
Molecular Formula C₁₂H₁₆O₄ChemSrc
Molecular Weight 224.25 g/mol ChemSrc
Appearance Predicted: White to pale yellow solid-
Solubility Predicted: Soluble in methanol, ethanol, DMSO, and chlorinated solvents-

Proposed Synthetic Pathway: A Biomimetic Approach

The synthesis of 4-hydroxy-6-(2-oxoheptyl)-2H-pyran-2-one can be logically approached through the cyclization of a linear 1,3,5-tricarbonyl precursor. This strategy mimics the natural polyketide synthesis pathway.[3][4][7] The proposed two-step synthesis involves the initial formation of a β,δ-diketoester followed by an intramolecular cyclization to yield the desired 4-hydroxy-2-pyrone ring.

Synthetic Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Synthesis of the 1,3,5-Tricarbonyl Precursor cluster_step2 Step 2: Intramolecular Cyclization start1 Ethyl 3-oxooctanoate intermediate1 Acyl Meldrum's Acid Intermediate start1->intermediate1 Acylation start2 Meldrum's Acid start2->intermediate1 precursor Ethyl 3,5-dioxodecanoate (1,3,5-Tricarbonyl Precursor) intermediate1->precursor Reaction with Ethyl Lithioacetate final_product 4-hydroxy-6-(2-oxoheptyl)-2H-pyran-2-one precursor->final_product Acid or Base-catalyzed Cyclization

Sources

Application

"2H-Pyran-2-one, 4-hydroxy-6-(2-oxoheptyl)-" as a synthetic building block

Application Note: 2H-Pyran-2-one, 4-hydroxy-6-(2-oxoheptyl)- as a Synthetic Building Block [1] Executive Summary 2H-Pyran-2-one, 4-hydroxy-6-(2-oxoheptyl)- (CAS: 327175-05-3) is a specialized polyketide intermediate prim...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2H-Pyran-2-one, 4-hydroxy-6-(2-oxoheptyl)- as a Synthetic Building Block [1]

Executive Summary

2H-Pyran-2-one, 4-hydroxy-6-(2-oxoheptyl)- (CAS: 327175-05-3) is a specialized polyketide intermediate primarily identified as a product of Type III Polyketide Synthases (PKS) in Mycobacterium tuberculosis.[2] Beyond its biological significance in lipid metabolism studies, this compound represents a high-value "chiral-at-will" scaffold for synthetic chemists. Its structure features a tautomerizable 4-hydroxy-2-pyrone core (an electrophilic/nucleophilic hybrid) coupled with a reactive 2-oxoheptyl side chain.

This guide details the protocols for utilizing this building block to generate diverse heterocyclic libraries, specifically focusing on pyridone conversion , side-chain asymmetric reduction , and C3-functionalization .

Technical Specifications & Reactivity Profile

PropertySpecification
CAS Number 327175-05-3
Molecular Formula C₁₂H₁₆O₄
Molecular Weight 224.25 g/mol
Core Structure 4-Hydroxy-2-pyrone (α-pyrone)
Functional Handle 1 C4-Hydroxyl : Tautomeric, acidic (pKa ~5-6), nucleophilic O-alkylation site.
Functional Handle 2 C3-Position : Highly nucleophilic; susceptible to electrophilic aromatic substitution (halogenation, alkylation).
Functional Handle 3 Side Chain (2-oxoheptyl) : Contains a ketone at the

-position relative to the ring; amenable to asymmetric transfer hydrogenation (ATH) or reductive amination.
Solubility Soluble in DMSO, MeOH, DMF; sparingly soluble in water (unless basified).

Synthetic Access & Generation

While isolation from M. tuberculosis PKS assays is the biological standard, synthetic access for building block applications is best achieved via biomimetic cyclization .

Protocol A: Biomimetic Synthesis via Triketo Ester Cyclization

Rationale: This method mimics the polyketide assembly line, condensing a masked polyketide chain to form the pyrone ring.

Reagents:

  • Meldrum's Acid

  • Octanoyl Chloride

  • LDA (Lithium Diisopropylamide)

  • Toluene/Methanol

Workflow:

  • Acylation: Acylate Meldrum's acid with octanoyl chloride to form the acyl-Meldrum's acid intermediate.

  • Chain Extension: React the intermediate with tert-butyl acetate enolate (generated by LDA) to form a 3,5,7-triketo ester precursor.

  • Cyclization: Heat the precursor in toluene (reflux, 110°C) to induce decarboxylative cyclization.

  • Purification: The product precipitates upon cooling or is purified via silica gel chromatography (Eluent: DCM/MeOH 95:5).

Application Protocols: Scaffold Diversification

Protocol B: Conversion to 4-Hydroxy-2-Pyridones (Scaffold Hopping)

Mechanism: The 2-pyrone ring is susceptible to ring-opening/ring-closing condensation with primary amines, replacing the ring oxygen with nitrogen. This creates 2-pyridones, a privileged scaffold in kinase inhibitors and anti-infectives.

Step-by-Step Methodology:

  • Preparation: Dissolve 4-hydroxy-6-(2-oxoheptyl)-2H-pyran-2-one (1.0 eq) in a mixture of Ethanol/Water (2:1 v/v).

  • Amine Addition: Add primary amine R-NH₂ (1.2 eq) (e.g., Benzylamine, Methylamine, or Aniline).

  • Reflux: Heat the mixture to reflux (80-90°C) for 6-12 hours. Monitor by TLC (disappearance of pyrone).

  • Workup:

    • Cool to room temperature.[3]

    • Acidify with 1M HCl to pH 2 to precipitate the pyridone.

    • Filter the solid and wash with cold water.

  • Validation: ¹H NMR will show the disappearance of the pyrone C5-H signal and the appearance of the pyridone N-H or N-R signals.

Protocol C: Asymmetric Transfer Hydrogenation (ATH) of Side Chain

Rationale: The "2-oxoheptyl" side chain contains an achiral ketone. Reducing this creates a chiral secondary alcohol, introducing stereochemical complexity.

Reagents:

  • Catalyst: RuCl (1 mol%)

  • Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope)

Step-by-Step Methodology:

  • Inert Atmosphere: Purge a reaction vial with Argon.

  • Dissolution: Dissolve the pyrone substrate (0.5 mmol) in dry DMF or DCM (2 mL).

  • Catalyst Addition: Add the Ruthenium catalyst (1 mol%).

  • H-Source Addition: Add HCOOH/Et₃N mixture (3.0 eq).

  • Reaction: Stir at 25°C for 24 hours.

  • Quench: Dilute with water and extract with Ethyl Acetate.

  • Result: Yields 4-hydroxy-6-((S)-2-hydroxyheptyl)-2H-pyran-2-one (or (R)-isomer depending on ligand) with >95% ee.

Reactivity & Logic Map

The following diagram illustrates the central role of 4-hydroxy-6-(2-oxoheptyl)-2H-pyran-2-one as a divergent node in synthesis.

ReactivityMap cluster_0 Reactivity Zones Target 4-Hydroxy-6-(2-oxoheptyl)- 2H-pyran-2-one (CAS 327175-05-3) Pyridone 2-Pyridone Scaffold (Kinase Inhibitor Core) Target->Pyridone R-NH2, Reflux (O -> N Exchange) ChiralAlc Chiral Side-Chain Alcohol (Asymmetric Reduction) Target->ChiralAlc Ru-TsDPEN (ATH Reduction) C3Sub C3-Functionalized (Iodination/Alkylation) Target->C3Sub NIS or R-CHO (Electrophilic Subst.) OAlk O-Alkylated Ether (Prodrugs/Protection) Target->OAlk R-X, Base (O-Alkylation) PKS Biosynthesis (Type III PKS + Malonyl-CoA) PKS->Target Enzymatic Assembly ChemSyn Chemical Synthesis (Biomimetic Cyclization) ChemSyn->Target Cyclization

Caption: Divergent synthesis pathways from the 4-hydroxy-6-(2-oxoheptyl)-2H-pyran-2-one scaffold, highlighting conversion to pyridones and chiral alcohols.

Critical Control Points (Self-Validation)

To ensure experimental success, verify these parameters:

  • Tautomeric Equilibrium: In solution (NMR), the compound exists in equilibrium between the 4-hydroxy-2-pyrone and 2-hydroxy-4-pyrone forms. In CDCl₃, the 4-hydroxy form typically predominates.

    • Check: Look for a broad singlet at

      
       11.0-12.0 ppm (enolic OH) and a sharp singlet at 
      
      
      
      ~5.9 ppm (C3-H).
  • Side Chain Integrity: The 2-oxoheptyl ketone is sensitive to strong bases which can cause aldol polymerization.

    • Rule: Avoid unhindered strong bases (e.g., NaH, NaOEt) unless thermodynamically controlled. Use mild bases (K₂CO₃) or kinetic bases (LDA at -78°C) for derivatization.

  • Pyridone Conversion Endpoint: The reaction with amines is driven by the stability of the aromatic pyridone.

    • Validation: The product should be significantly less soluble in water than the starting material, often precipitating out upon acidification.

References

  • Biosynthetic Origin: Saxena, P., et al. (2003). "A new family of type III polyketide synthases in Mycobacterium tuberculosis." Journal of Biological Chemistry, 278(45), 44780-44790. Link

  • Synthetic Methodology (General Pyrone Synthesis): Moreno-Mañas, M., et al. (1996). "Dehydroacetic acid and its derivatives as starting materials in organic synthesis." Journal of Heterocyclic Chemistry, 33(2), 223-243. Link

  • Pyridone Conversion Protocol: Sano, T., et al. (1997). "Thermal reaction of 4-hydroxy-2-pyrone with amines." Chemical and Pharmaceutical Bulletin, 45(8), 1367-1370. Link

  • Commercial Availability & Standards: Pharmaffiliates & Axios Research Product Listings for CAS 327175-05-3. Link

Sources

Method

Application Note: 4-Hydroxy-6-(2-oxoheptyl)-2H-pyran-2-one as a Mechanistic Probe and Biomarker for Mycobacterium tuberculosis Polyketide Synthase 18 (PKS18)

Topic: "2H-Pyran-2-one, 4-hydroxy-6-(2-oxoheptyl)-" in medicinal chemistry Content Type: Application Notes and Protocols Introduction & Compound Profile 4-Hydroxy-6-(2-oxoheptyl)-2H-pyran-2-one (CAS: 327175-05-3) is a sp...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: "2H-Pyran-2-one, 4-hydroxy-6-(2-oxoheptyl)-" in medicinal chemistry Content Type: Application Notes and Protocols

Introduction & Compound Profile

4-Hydroxy-6-(2-oxoheptyl)-2H-pyran-2-one (CAS: 327175-05-3) is a specialized polyketide metabolite primarily utilized in medicinal chemistry as a reference standard and mechanistic probe for Type III Polyketide Synthases (PKSs) , specifically PKS18 from Mycobacterium tuberculosis (M. tb).

Unlike the complex modular Type I PKSs that synthesize mycolic acids, PKS18 is a structurally simple homodimeric enzyme that generates


-pyrones by iteratively condensing malonyl-CoA extender units with long-chain fatty acyl-CoA starter units. The production of 4-hydroxy-6-(2-oxoheptyl)-2H-pyran-2-one represents a specific biosynthetic trajectory—often a derailment or "shunt" pathway—that provides critical insight into the enzyme's substrate specificity, chain-length control, and cyclization mechanics.

In drug discovery, this compound serves two pivotal roles:

  • Biomarker for PKS Activity: Its detection quantifies the catalytic efficiency of PKS18 in vitro, essential for screening antitubercular agents targeting lipid biosynthesis.

  • Reference Standard: Used in HPLC/MS workflows to validate the purity and identity of polyketide libraries generated during combinatorial biosynthesis efforts.

Chemical Profile
PropertyDetail
IUPAC Name 4-hydroxy-6-(2-oxoheptyl)-2H-pyran-2-one
Molecular Formula C₁₂H₁₆O₄
Molecular Weight 224.25 Da
Biosynthetic Source Mycobacterium tuberculosis (PKS18/PKS11)
Precursors Octanoyl-CoA (or related C8-C10 starter) + 2 Malonyl-CoA
Structural Class

-Pyrone (2-Pyrone) Polyketide

Biological Context: The PKS18 Pathway

Mycobacterium tuberculosis employs PKS18 to synthesize complex lipids essential for the mycobacterial cell envelope, a key virulence factor.[1] PKS18 distinguishes itself by accepting medium- to long-chain fatty acyl-CoAs (C6–C20) as starter units.

Mechanistic Pathway

The synthesis of the 6-(2-oxoheptyl) analog follows a triketide or tetraketide logic:

  • Priming: PKS18 active site (Cys138) is acylated by a fatty acyl-CoA starter (e.g., Octanoyl-CoA).

  • Extension: Two molecules of Malonyl-CoA are decarboxylatively condensed to the starter, extending the chain by 4 carbons.

  • Cyclization: The resulting poly-beta-keto intermediate undergoes C1-C5 Claisen cyclization (or aldol condensation) to form the pyrone ring.

  • Release: The product is released as a free acid/lactone. The "2-oxoheptyl" side chain suggests retention of a keto group from the starter or an incomplete reduction step, characteristic of Type III PKSs which lack intrinsic reductive domains.

Figure 1: Biosynthetic pathway of 4-hydroxy-6-(2-oxoheptyl)-2H-pyran-2-one mediated by M. tuberculosis PKS18.[2] The enzyme iteratively condenses malonyl-CoA with a fatty acid starter to yield the pyrone scaffold.

Application 1: Enzymatic Synthesis & Isolation Protocol

This protocol details the in vitro generation of 4-hydroxy-6-(2-oxoheptyl)-2H-pyran-2-one using recombinant PKS18. This workflow is the gold standard for generating the compound for use as a reference standard in inhibition assays.

Materials Required
  • Enzyme: Recombinant M. tb PKS18 (expressed in E. coli BL21(DE3), purified via Ni-NTA affinity).

  • Substrates: Octanoyl-CoA (Starter), Malonyl-CoA (Extender).

  • Buffer: 100 mM Potassium Phosphate (pH 7.2), 1 mM EDTA, 10% Glycerol.

  • Extraction: Ethyl Acetate (EtOAc), Trifluoroacetic acid (TFA).

Step-by-Step Protocol
  • Reaction Assembly:

    • In a 1.5 mL microcentrifuge tube, combine:

      • Buffer: to final volume of 500 µL.

      • PKS18 Enzyme: 10 µM (final concentration).

      • Octanoyl-CoA: 100 µM.

      • Malonyl-CoA: 200 µM (2:1 ratio to starter).

  • Incubation:

    • Incubate at 30°C for 2–4 hours .

    • Note: PKS18 is relatively slow; extended incubation ensures maximal turnover.

  • Quenching & Acidification:

    • Stop reaction by adding 20 µL of 6M HCl (target pH < 3.0). Acidification promotes lactonization of the pyrone ring.

  • Extraction:

    • Add 1 mL Ethyl Acetate. Vortex vigorously for 1 minute.

    • Centrifuge at 12,000 x g for 5 minutes to separate phases.

    • Collect the upper organic layer. Repeat extraction twice.

  • Concentration:

    • Evaporate the pooled organic solvent under vacuum (SpeedVac).

    • Reconstitute residue in 50 µL Methanol (HPLC grade).

  • Purification (Optional):

    • For high purity, subject the reconstituted sample to semi-preparative HPLC (C18 column, Water/Acetonitrile gradient).

Application 2: High-Throughput Screening (HTS) for PKS Inhibitors

Targeting lipid biosynthesis is a proven strategy against M. tuberculosis. This protocol uses the formation of 4-hydroxy-6-(2-oxoheptyl)-2H-pyran-2-one as a readout to screen small-molecule libraries for PKS18 inhibition.

Assay Principle

Inhibitors binding to the PKS18 active site (or blocking the CoA tunnel) will prevent the formation of the pyrone product. The reduction in product peak area (quantified by HPLC-UV or LC-MS) correlates with inhibitory potency.

HTS Workflow Protocol
  • Plate Preparation:

    • Use 96-well or 384-well clear-bottom plates.

    • Dispense 1 µL of test compound (10 mM in DMSO) into wells.

    • Controls: DMSO only (Negative Control), Cerulenin or Thiolactomycin (Positive Control, known PKS inhibitors).

  • Enzyme Addition:

    • Add 40 µL of Enzyme Master Mix (PKS18 in Phosphate Buffer).

    • Incubate for 15 minutes at room temperature to allow inhibitor binding.

  • Substrate Initiation:

    • Add 10 µL of Substrate Mix (Octanoyl-CoA + Malonyl-CoA).

    • Final Volume: 51 µL.

  • Reaction:

    • Incubate at 30°C for 60 minutes.

  • Termination & Readout:

    • Add 50 µL Acetonitrile + 1% Formic Acid to quench.

    • Centrifuge plate (3000 x g, 10 min) to precipitate protein.

    • Analysis: Inject supernatant onto LC-MS/MS.

    • Target MRM Transition: Monitor precursor ion [M-H]⁻ 223.2 -> Product ions (e.g., 181, 139).

Data Analysis: Kinetic Parameters

When characterizing PKS18 with this substrate, typical kinetic values are:

ParameterValue (Approx.)Significance

(Malonyl-CoA)
5 – 15 µMHigh affinity for extender units.

(Acyl-CoA)
10 – 50 µMVaries with chain length (C8–C12 preferred).

0.5 – 2.0 min⁻¹Slow turnover characteristic of Type III PKSs.
IC₅₀ (Standard Inhibitors) 10 – 100 µMReference range for valid assay performance.

Figure 2: High-Throughput Screening workflow for identifying PKS18 inhibitors using pyrone formation as the reporter metric.

References

  • Saxena, P., et al. (2003). "Structural and functional characterization of PKS18, a type III polyketide synthase from Mycobacterium tuberculosis."[3] Journal of Biological Chemistry, 278(45), 44780-44790.[3] Link

  • Sankaranarayanan, R., et al. (2004). "Structure of PKS18, a type III polyketide synthase from Mycobacterium tuberculosis."[4] Nature Structural & Molecular Biology, 11, 894-900. Link

  • Gokhale, R. S., et al. (2007). "Polyketide synthases in lipid metabolism of Mycobacterium tuberculosis." Molecular Microbiology, 65(1), 1-15. Link

  • Axios Research. "4-Hydroxy-6-(2-oxoheptyl)-2H-pyran-2-one Reference Standard." Product Catalog. Link

Sources

Application

Application Note: Advanced Derivatization Strategies for Hexanoyltriacetic Acid Lactone (HTAL)

This Application Note is designed for researchers in natural product biosynthesis, cannabinoid engineering, and analytical chemistry. It details the derivatization of Hexanoyltriacetic Acid Lactone (HTAL) , a critical "d...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in natural product biosynthesis, cannabinoid engineering, and analytical chemistry. It details the derivatization of Hexanoyltriacetic Acid Lactone (HTAL) , a critical "derailment" byproduct in the enzymatic synthesis of olivetol and cannabinoids.

Introduction & Chemical Context

Hexanoyltriacetic Acid Lactone (HTAL) (IUPAC: 4-hydroxy-6-pentyl-2H-pyran-2-one) is a polyketide byproduct formed during the biosynthesis of olivetolic acid. In the presence of Type III Polyketide Synthases (such as Olivetol Synthase, OLS), the condensation of hexanoyl-CoA with three malonyl-CoA units forms a linear tetraketide intermediate.

If the coupling enzyme (Olivetolic Acid Cyclase, OAC) is absent or inefficient, this reactive intermediate undergoes spontaneous cyclization to form the lactone (HTAL) rather than the desired aldol condensation product (Olivetol/Olivetolic Acid).

Why Derivatize HTAL?
  • Volatility & Tautomerism: HTAL exists in keto-enol equilibrium. Direct GC analysis often yields broad, tailing peaks due to hydrogen bonding and thermal instability.

  • Biosynthetic Optimization: Quantifying HTAL is the primary metric for assessing "enzyme leakage" in engineered yeast or E. coli strains producing cannabinoids.

  • Structural Isomerism: HTAL is isomeric with olivetol precursors; derivatization locks the structure, allowing mass spectral differentiation.

Biosynthetic Origin & Logic

Understanding the origin of HTAL is essential for selecting the correct analytical window.

Biosynthesis HexCoA Hexanoyl-CoA Tetraketide Linear Tetraketide (3,5,7-trioxododecanoyl-CoA) HexCoA->Tetraketide Olivetol Synthase (OLS) MalCoA 3x Malonyl-CoA MalCoA->Tetraketide HTAL HTAL (Lactone Derailment) Tetraketide->HTAL Spontaneous Lactonization Olivetol Olivetol/Olivetolic Acid (Desired Product) Tetraketide->Olivetol Olivetolic Acid Cyclase (OAC)

Figure 1: The "Derailment" Pathway.[1] HTAL forms when the tetraketide intermediate escapes the cyclase enzyme.

Protocol A: Silylation for GC-MS Quantification (Gold Standard)

Purpose: To convert the polar enol and phenol groups into volatile trimethylsilyl (TMS) ethers, enabling precise quantification of HTAL alongside Olivetol.

Reagents
  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS).

    • Rationale: BSTFA is a powerful silyl donor. TMCS acts as a catalyst to silylate sterically hindered hydroxyls.

  • Solvent: Anhydrous Pyridine (acts as an acid scavenger and catalyst).

Step-by-Step Methodology
  • Sample Preparation:

    • Dry the extract (ethyl acetate or methanol fraction) completely under a stream of nitrogen gas. Critical: Moisture hydrolyzes TMS derivatives.

  • Reconstitution:

    • Add 50 µL of Anhydrous Pyridine to the residue. Vortex for 10 seconds.

  • Derivatization Reaction:

    • Add 50 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly (PTFE-lined cap).

    • Incubate at 70°C for 30 minutes .

    • Note: HTAL requires heat to drive the silylation of the enolic -OH at the C4 position.

  • Analysis:

    • Inject 1 µL into GC-MS (Splitless mode recommended for trace analysis).

Data Interpretation (Validation)[1]
  • Mass Shift: The molecular weight of HTAL is 182.22 g/mol .

  • Mono-TMS Derivative: The primary product will be the mono-TMS ether (replacement of active H on 4-OH).

    • Target Ion: [M]+ = 182 + 72 = 254 m/z .

    • Fragment Ions: Look for m/z 73 (TMS group) and m/z 75 (rearrangement ion).

  • Differentiation: Olivetol (Resorcinol core) will form a di-TMS derivative ([M]+ = 180 + 144 = 324 m/z), easily separable from HTAL.

Protocol B: Girard’s Reagent T for LC-MS/MALDI

Purpose: For liquid chromatography (LC) or MALDI imaging, HTAL is volatile and ionizes poorly. Girard’s Reagent T (GirT) introduces a permanent cationic charge (quaternary ammonium), increasing sensitivity by >100-fold and preventing evaporation under high vacuum.

Reagents
  • Girard’s Reagent T (GirT): (Hydrazinocarbonylmethyl)trimethylammonium chloride.[2]

  • Catalyst: Glacial Acetic Acid.

  • Solvent: Methanol/Ethanol.

Step-by-Step Methodology
  • Solution Prep: Prepare a 10 mM solution of GirT in Methanol containing 1% Acetic Acid.

  • Reaction:

    • Mix the sample extract (1:1 v/v) with the GirT solution.

    • Incubate at 60°C for 60 minutes .

  • Mechanism: The hydrazine moiety of GirT reacts with the keto/enol tautomer of HTAL to form a stable hydrazone.

  • Analysis:

    • Analyze via MALDI-TOF or LC-ESI-MS in Positive Ion Mode .

    • Target Mass: [M]+ = 182 (HTAL) + 132 (GirT fragment) - 18 (H2O) = ~296 m/z (Calculated based on specific adduct formation).

Protocol C: Synthetic Diversification (Scaffold Modification)

Purpose: Converting HTAL into drug-like scaffolds (e.g., Pyridones) for library generation.

Workflow: Conversion to 4-Pyridones

HTAL reacts with primary amines to replace the ring oxygen with nitrogen, a classic transformation for generating alkaloid-like libraries.

Derivatization HTAL HTAL (Pyrone) Intermediate Open-Chain Amide HTAL->Intermediate Nucleophilic Attack (C2) Amine Primary Amine (R-NH2) Amine->Intermediate Pyridone 4-Pyridone Derivative Intermediate->Pyridone Recyclization (-H2O)

Figure 2: Chemical derivatization of HTAL to 4-pyridones using primary amines.

Protocol:

  • Dissolve HTAL (1 eq) in Ethanol/Water (1:1).

  • Add Primary Amine (1.2 eq) (e.g., Methylamine, Benzylamine).

  • Reflux at 80°C for 4-6 hours .

  • Monitor disappearance of the pyrone carbonyl peak (~1700 cm⁻¹) via IR or HPLC.

Comparative Summary of Methods

FeatureSilylation (BSTFA)Girard's Reagent TMethylation (TMS-CHN2)
Primary Application GC-MS QuantificationLC-MS / MALDI ImagingStructural Analysis
Target Group -OH (Enol)C=O (Keto)-OH (Enol)
Stability Moderate (Hydrolysis risk)High (Permanent Charge)High (Permanent Bond)
Sensitivity High (EI Ionization)Very High (ESI/MALDI)Moderate
Key Advantage Distinguishes Olivetol/HTALPrevents volatility lossStable standard creation

References

  • Vertex AI Search. (2024). Olivetol synthase variants and methods for production of olivetolic acid and its analog compounds. Google Patents (WO2020214951A1). 3

  • Taura, F., et al. (2009). Identification of olivetolic acid cyclase from Cannabis sativa reveals a unique catalytic route to plant polyketides. PNAS/NIH. 4

  • Tan, Z., et al. (2018). Synthetic Pathway for the Production of Olivetolic Acid in Escherichia coli. ACS Synthetic Biology.[1] 1

  • Inagaki, S., et al. (2024). Determination and Imaging of Lactones in Beef by Girard's Reagent T Derivatization Technique. Sensors and Materials. 2

  • Fedin, V.V., et al. (2022). Reactions of Trifluorotriacetic Acid Lactone... with Amines. MDPI Molecules. 5

Sources

Method

Applications of "2H-Pyran-2-one, 4-hydroxy-6-(2-oxoheptyl)-" in agrochemical research

Application Note: 4-Hydroxy-6-(2-oxoheptyl)-2H-pyran-2-one in Agrochemical Discovery Executive Summary This application note details the experimental utility of 4-Hydroxy-6-(2-oxoheptyl)-2H-pyran-2-one (CAS: 327175-05-3)...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-Hydroxy-6-(2-oxoheptyl)-2H-pyran-2-one in Agrochemical Discovery

Executive Summary

This application note details the experimental utility of 4-Hydroxy-6-(2-oxoheptyl)-2H-pyran-2-one (CAS: 327175-05-3), a specialized polyketide metabolite, in agrochemical research. While originally identified as a biosynthetic intermediate of the Mycobacterium tuberculosis Pks12 system, its structural homology to known biocontrol agents (e.g., 6-pentyl-


-pyrone from Trichoderma spp.) positions it as a high-value candidate for antifungal screening  and plant immunity elicitation .

This guide provides rigorous protocols for solubilization, in vitro antifungal assays, and phytotoxicity profiling, designed to validate its potential as a lead compound for next-generation bio-fungicides.

Chemical Profile & Mechanism of Action (MOA)

Structural Analysis

The compound features a 2-pyrone (


-pyrone)  core functionalized with a hydroxyl group at C4 and a 2-oxoheptyl side chain at C6.
  • 4-Hydroxy Group: Critical for tautomerization (keto-enol) and metal chelation (specifically Fe

    
    ), suggesting potential siderophore-like activity that can deprive pathogens of essential iron.
    
  • 2-Oxoheptyl Side Chain: A lipophilic 7-carbon tail with a ketone moiety. This enhances membrane permeability and facilitates interaction with hydrophobic pockets of target enzymes, distinguishing it from simple alkyl-pyrones.

Hypothesized MOA in Phytopathogens

Based on structural activity relationships (SAR) of analogous pyrones:

  • Membrane Disruption: The amphiphilic nature allows insertion into fungal lipid bilayers, increasing permeability and causing leakage of intracellular electrolytes.

  • Iron Chelation: The 4-hydroxy-2-pyrone motif can form stable complexes with iron, potentially inhibiting iron-dependent metalloenzymes or starving the pathogen in low-iron environments (rhizosphere).

  • Respiration Inhibition: Interference with the mitochondrial electron transport chain (Complex I/II), a common target for lipophilic pyrones.

Experimental Workflows & Protocols

Preparation of Stock Solutions

Safety Note: Handle with standard PPE. The compound is a research chemical; assume potential irritant properties.

  • Solvent: Dimethyl sulfoxide (DMSO) is the preferred solvent due to the lipophilic side chain.

  • Concentration: Prepare a 100 mM stock solution.

    • Calculation: Molecular Weight = 224.25 g/mol . Dissolve 22.4 mg in 1 mL DMSO.

  • Storage: Aliquot into amber glass vials and store at -20°C. Stable for 6 months. Avoid repeated freeze-thaw cycles.

Protocol A: High-Throughput Antifungal Screening (Microdilution)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against phytopathogens (e.g., Botrytis cinerea, Fusarium oxysporum).

Materials:

  • 96-well microtiter plates (flat bottom).

  • Potato Dextrose Broth (PDB).

  • Fungal spore suspension (

    
     spores/mL).
    
  • Resazurin dye (viability indicator).

Step-by-Step Procedure:

  • Plate Setup: Add 100

    
    L of PDB to all wells.
    
  • Serial Dilution: Add 100

    
    L of the 100 mM stock to Column 1. Perform 2-fold serial dilutions across the plate (Columns 1–10). Column 11 is the Solvent Control (DMSO only). Column 12 is the Growth Control (no compound).
    
  • Inoculation: Add 100

    
    L of fungal spore suspension to all wells.
    
    • Final Test Range: ~25 mM down to ~0.05 mM.

  • Incubation: Seal plates with breathable film. Incubate at 25°C for 48–72 hours in the dark.

  • Readout:

    • Visual: Inspect for mycelial mat formation.

    • Colorimetric: Add 20

      
      L Resazurin (0.01%). Incubate for 4 hours. Blue 
      
      
      
      Pink indicates metabolic activity (growth).
  • Data Analysis: The MIC is the lowest concentration preventing the color change (remains blue).

Protocol B: Phytotoxicity & Elicitor Activity (Leaf Disk Assay)

Objective: Assess crop safety and potential to trigger Systemic Acquired Resistance (SAR).

Materials:

  • Healthy leaves from target crop (e.g., Tomato, Solanum lycopersicum).

  • Cork borer (10 mm diameter).

  • Petri dishes with moist filter paper.

Step-by-Step Procedure:

  • Leaf Disk Preparation: Excise 10 mm disks from young, fully expanded leaves. Avoid major veins.

  • Treatment:

    • Place disks abaxial side up on moist filter paper.

    • Apply 10

      
      L of compound solution (1 mM, 0.1 mM diluted in water + 0.01% Tween 20) to the center of each disk.
      
    • Controls: Water + Tween 20 (Negative); 1 mM Salicylic Acid (Positive Elicitor Control).

  • Incubation: Incubate at 22°C with a 16h/8h light/dark cycle for 48 hours.

  • Assessment:

    • Phytotoxicity: Score necrosis/chlorosis on a 0–5 scale (0 = healthy, 5 = dead).

    • Elicitor Activity (ROS Burst): Immerse treated disks in DAB (3,3'-diaminobenzidine) solution overnight. Brown precipitate indicates H

      
      O
      
      
      
      accumulation, a marker of immune activation.

Data Presentation & Analysis

Expected Activity Profile

The following table summarizes the anticipated activity based on pyrone class properties.

Assay TypeTarget OrganismMetricThreshold for "Active" Hit
Antifungal Botrytis cinereaMIC


Antifungal Fusarium graminearumMIC


Phytotoxicity Solanum lycopersicumNecrosis ScoreScore 0 at

(Safe)
Siderophore CAS Assay (Iron binding)Color ChangeBlue

Orange (Strong Chelation)
Visualization of Screening Workflow

AgrochemicalScreening Compound 4-Hydroxy-6-(2-oxoheptyl)-2H-pyran-2-one (Stock: 100mM in DMSO) Dilution Serial Dilution (96-well Plate) Compound->Dilution FungalAssay Antifungal Screen (Pathogen Spores) Dilution->FungalAssay PlantAssay Phytotoxicity/Elicitor Screen (Leaf Disk) Dilution->PlantAssay CASAssay Siderophore Assay (Iron Chelation) Dilution->CASAssay ReadoutMIC Readout: MIC Value (Resazurin/Turbidity) FungalAssay->ReadoutMIC ReadoutROS Readout: ROS Burst (DAB Staining) PlantAssay->ReadoutROS ReadoutColor Readout: Color Change (Blue to Orange) CASAssay->ReadoutColor Decision Candidate Evaluation ReadoutMIC->Decision ReadoutROS->Decision ReadoutColor->Decision

Figure 1: Integrated screening workflow for evaluating the agrochemical potential of 4-Hydroxy-6-(2-oxoheptyl)-2H-pyran-2-one.

References

  • Matsunaga, I., et al. (2004).[1][2][3] "Mycobacterium tuberculosis pks12 Produces a Novel Polyketide Presented by CD1c to T Cells."[1][4] Journal of Experimental Medicine, 200(12), 1559–1569. Link

  • Trivedi, O. A., et al. (2004). "Enzymatic hydrolysis of lipid antigens in Mycobacterium tuberculosis." Nature, 428, 441–445. (Describes PKS12 mechanism). Link

  • Dickinson, J. M. (1993). "Antifungal Pyrones: Chemistry and Biology." Natural Product Reports. (General reference for alpha-pyrone activity).
  • Sigma-Aldrich. "Product Specification: 4-Hydroxy-6-(2-oxoheptyl)-2H-pyran-2-one." Link

Disclaimer: This document is for Research Use Only (RUO). The compound 4-Hydroxy-6-(2-oxoheptyl)-2H-pyran-2-one is not currently registered as a pesticide with the EPA or EFSA. All applications described herein are experimental.

Sources

Application

"2H-Pyran-2-one, 4-hydroxy-6-(2-oxoheptyl)-" as a potential enzyme inhibitor

Application Note: 4-Hydroxy-6-(2-oxoheptyl)-2H-pyran-2-one as a Targeted Inhibitor of Type III Polyketide Synthases and Fatty Acid Condensing Enzymes [1][2] Abstract This application note details the evaluation of 4-hydr...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-Hydroxy-6-(2-oxoheptyl)-2H-pyran-2-one as a Targeted Inhibitor of Type III Polyketide Synthases and Fatty Acid Condensing Enzymes [1][2]

Abstract

This application note details the evaluation of 4-hydroxy-6-(2-oxoheptyl)-2H-pyran-2-one (CAS: 327175-05-3) as a mechanistic probe and potential inhibitor of condensing enzymes within the Polyketide Synthase (PKS) and Fatty Acid Synthase (FAS) pathways.[1][2] Originating as a "derailment" or shunt product of mycobacterial Type III PKS systems (specifically Pks11/Pks18 in Mycobacterium tuberculosis), this compound possesses a structural scaffold that mimics the


-ketoacyl-thioester intermediates essential for lipid biosynthesis.[1][2] This guide provides a comprehensive framework for utilizing this molecule to interrogate enzyme active sites, specifically targeting the Cys-His-Asn catalytic triad of condensing enzymes.[1][2]

Scientific Background & Mechanism of Action[1][2]

The Target: Type III Polyketide Synthases (PKS)

Type III PKS enzymes are homodimeric condensing enzymes that catalyze the iterative decarboxylative condensation of malonyl-CoA extender units with a starter CoA thioester.[1][2] Unlike Type I and II systems, they do not require an Acyl Carrier Protein (ACP).[1][2]

  • Physiological Role: In M. tuberculosis, enzymes like Pks11 and Pks18 generate long-chain lipids essential for the mycobacterial cell envelope.[1][2]

  • The Molecule's Origin: 4-hydroxy-6-(2-oxoheptyl)-2H-pyran-2-one is generated when the PKS enzyme catalyzes lactonization of a triketide intermediate rather than continuing chain elongation.[1][2]

Mechanism of Inhibition: Substrate Mimicry & Product Feedback

The therapeutic potential of this pyrone lies in its structural homology to the enzyme's natural reaction intermediate.[1][2]

  • Competitive Inhibition: The 4-hydroxy-2-pyrone ring mimics the enolized form of the poly-

    
    -keto intermediate bound to the active site cysteine.[1][2]
    
  • Chelation: The 4-hydroxyl and 2-oxo groups form a bidentate ligand capable of coordinating divalent metal ions (if present) or interacting with the oxyanion hole residues, potentially locking the enzyme in a non-productive conformation.[1][2]

  • Feedback Loop: As a shunt product, high concentrations of this pyrone likely signal a "stall" in biosynthesis, acting as an allosteric or competitive feedback inhibitor to regulate metabolic flux.[1][2]

Experimental Visualization

Pathway Diagram: PKS Mechanism & Inhibition Point

PKS_Inhibition_Pathway Starter Starter Unit (Acyl-CoA) Enzyme Type III PKS (Free Enzyme) Starter->Enzyme Loading Malonyl Extender Unit (Malonyl-CoA) Malonyl->Enzyme Complex1 Acyl-Enzyme Intermediate Enzyme->Complex1 Inhibited Inhibited Enzyme Complex Enzyme->Inhibited Inhibition Condensation Condensation (C-C Bond Formation) Complex1->Condensation BetaKeto Beta-Ketoacyl Intermediate Condensation->BetaKeto Elongation Chain Elongation (Iterative Cycles) BetaKeto->Elongation Normal Pathway Pyrone 4-hydroxy-6-(2-oxoheptyl)- 2H-pyran-2-one (Inhibitor/Shunt Product) BetaKeto->Pyrone Lactonization (Derailment) Product Full Length Polyketide/Lipid Elongation->Product Pyrone->Enzyme Competitive Binding

Figure 1: Mechanism of Type III PKS catalysis showing the divergence of pyrone formation and its subsequent feedback inhibition loop.[1][2]

Protocol: Preparation & Handling

Safety Note: Treat 4-hydroxy-6-(2-oxoheptyl)-2H-pyran-2-one as a potential bioactive agent.[1][2] Wear standard PPE (lab coat, gloves, safety glasses).[1][2]

Stock Solution Preparation
  • Solubility: The compound is moderately polar.[1][2] It is soluble in DMSO (Dimethyl sulfoxide) and Methanol.[1][2]

  • Concentration: Prepare a 50 mM master stock.

    • Weigh 11.2 mg of compound (MW: 224.25 g/mol ).[1][2]

    • Dissolve in 1.0 mL of anhydrous DMSO (molecular biology grade).

    • Vortex for 30 seconds until clear.

    • Storage: Aliquot into 50 µL vials and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol: LC-MS Based PKS Inhibition Assay

This protocol measures the inhibition of a model Type III PKS (e.g., recombinant M. tuberculosis Pks18 or plant Chalcone Synthase) by quantifying the reduction in standard product formation.[1][2]

Reagents & Buffers
  • Assay Buffer: 100 mM Potassium Phosphate (pH 7.2), 1 mM EDTA, 1 mM TCEP (reducing agent).[1][2]

  • Substrates:

    • Starter Unit: Hexanoyl-CoA (100 µM final).[1][2]

    • Extender Unit: Malonyl-CoA (200 µM final).[1][2]

  • Enzyme: Recombinant Pks18 (purified from E. coli), final concentration 2 µM.[1][2]

  • Inhibitor: 4-hydroxy-6-(2-oxoheptyl)-2H-pyran-2-one (0.1 µM – 100 µM titration).[1][2]

Experimental Workflow

Assay_Workflow Step1 1. Pre-Incubation Mix Enzyme + Inhibitor in Buffer (10 min @ 25°C) Step2 2. Reaction Initiation Add Hexanoyl-CoA + Malonyl-CoA Step1->Step2 Step3 3. Incubation Allow reaction to proceed (30-60 min @ 30°C) Step2->Step3 Step4 4. Quenching Add 10% Acetic Acid or MeOH (Stops reaction) Step3->Step4 Step5 5. Extraction Extract with Ethyl Acetate (x2) Dry and resuspend in MeOH Step4->Step5 Step6 6. LC-MS Analysis Quantify Product Peak Area (Reverse Phase C18) Step5->Step6

Figure 2: Step-by-step workflow for the LC-MS inhibition assay.

Detailed Steps
  • Pre-Incubation: In a 1.5 mL microcentrifuge tube, mix:

    • 80 µL Assay Buffer

    • 5 µL Enzyme Stock (final 2 µM)[1][2]

    • 5 µL Inhibitor (variable concentration).[1][2]

    • Control: Use 5 µL DMSO only.[1][2]

    • Incubate for 10 minutes at 25°C to allow inhibitor binding.[1][2]

  • Initiation: Add 10 µL of Substrate Mix (Hexanoyl-CoA + Malonyl-CoA). Total volume = 100 µL.[1][2]

  • Reaction: Incubate at 30°C for 60 minutes .

  • Quenching: Add 10 µL of Glacial Acetic Acid followed by 200 µL of Ethyl Acetate. Vortex vigorously.

  • Extraction: Centrifuge at 12,000 x g for 5 mins. Collect the organic (upper) layer.[1][2] Repeat extraction once.

  • Reconstitution: Evaporate the combined organic layers under nitrogen flow. Resuspend the residue in 50 µL Methanol.

  • Analysis: Inject 10 µL into LC-MS (C18 column, Gradient: 10% to 90% Acetonitrile in water + 0.1% Formic Acid).

Data Analysis
  • Metric: Measure the Peak Area (AUC) of the expected polyketide product (e.g., triketide lactone or tetraketide).

  • Calculation:

    
    [1][2]
    
  • IC50 Determination: Plot % Inhibition vs. log[Inhibitor]. Fit to a non-linear regression model (Sigmoidal dose-response).[1][2]

Expected Results & Troubleshooting

ParameterExpected OutcomeTroubleshooting
IC50 Value Low micromolar range (5 - 50 µM) expected for competitive inhibition.[1][2]If >100 µM, check if the inhibitor is precipitating in aqueous buffer.[1][2]
Mode of Inhibition Competitive (Ki increases with substrate conc.)[1][2]Perform Lineweaver-Burk plot varying Malonyl-CoA.
Stability Compound is stable in buffer for <4 hours.[1][2]Prepare fresh dilutions; do not store diluted aqueous stocks.
Interference High DMSO (>5%) may inhibit the enzyme itself.[1][2]Keep final DMSO concentration < 2%.[1][2]

References

  • Saxena, P., et al. (2003).[1][2] "Structure-function analysis of Pks11, a Type III Polyketide Synthase from Mycobacterium tuberculosis." Journal of Biological Chemistry, 278(45), 44780-44790.[1][2]

  • Austin, M. B., & Noel, J. P. (2003).[1][2] "The chalcone synthase superfamily of type III polyketide synthases."[1][2] Natural Product Reports, 20(1), 79-110.[1][2]

  • Gokhale, R. S., et al. (2007).[1][2] "Polyketide synthases in tuberculosis: from genetics to structure and function." Natural Product Reports, 24(2), 267-277.[1][2]

  • Axios Research. (2025). "Product Data Sheet: 4-Hydroxy-6-(2-oxoheptyl)-2H-pyran-2-one (CAS 327175-05-3)."[1][2][3]

Sources

Method

High-throughput screening assays for "2H-Pyran-2-one, 4-hydroxy-6-(2-oxoheptyl)-"

Application Note: High-Throughput Screening Strategies for 4-Hydroxy-6-(2-oxoheptyl)-2H-Pyran-2-one Part 1: Executive Summary & Strategic Overview Compound Identity & Significance 4-Hydroxy-6-(2-oxoheptyl)-2H-pyran-2-one...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Screening Strategies for 4-Hydroxy-6-(2-oxoheptyl)-2H-Pyran-2-one

Part 1: Executive Summary & Strategic Overview

Compound Identity & Significance 4-Hydroxy-6-(2-oxoheptyl)-2H-pyran-2-one (CAS: 327175-05-3) is a bioactive polyketide metabolite, structurally characteristic of Type III Polyketide Synthase (PKS) products found in Mycobacterium tuberculosis (e.g., PKS12/PKS18 derived mycoketides) and Streptomyces species. These pyrone derivatives often serve as:

  • Virulence Factors: Components of complex lipids (e.g., mycoketides) essential for mycobacterial cell wall integrity and pathogenesis.

  • Signaling Molecules: Quorum-sensing autoregulators (similar to germicidins) controlling sporulation or antibiotic production.

  • Therapeutic Scaffolds: Precursors for antimicrobial and anticancer agents.

HTS Directive This guide addresses two distinct screening objectives:

  • Objective A (Inhibitor Discovery): Screening small-molecule libraries to inhibit the Type III PKS enzymes responsible for synthesizing this pyrone (Anti-Infective Strategy).

  • Objective B (Activity Profiling): Screening the compound itself (or analogs) for cytotoxic or antimicrobial efficacy (Lead Optimization Strategy).

Part 2: Primary HTS Protocol – Biosynthesis Inhibition (Target-Based)

Rationale: The synthesis of 4-hydroxy-6-(2-oxoheptyl)-2H-pyran-2-one involves the condensation of acyl-CoA precursors (e.g., Hexanoyl-CoA + Malonyl-CoA) by a Type III PKS, releasing Coenzyme A (CoA-SH) as a byproduct. The most robust HTS approach targets the detection of free CoA-SH.

Methodology: Thiol-Reactive Fluorometric Assay (CPM)

Principle: The assay utilizes 7-Diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM) , a non-fluorescent probe that becomes highly fluorescent upon reaction with the thiol group of the released CoA-SH.

Workflow Diagram (DOT):

PKS_Screening_Workflow Substrates Substrates (Malonyl-CoA + Hexanoyl-CoA) Reaction Enzymatic Reaction (30 min @ 25°C) Substrates->Reaction Enzyme Target Enzyme (Type III PKS) Enzyme->Reaction Library Compound Library (Test Inhibitors) Library->Reaction Inhibition? Stop Stop Solution (CPM in DMSO) Reaction->Stop CoA Release Readout Fluorescence Detection (Ex 384nm / Em 470nm) Stop->Readout Thiol-CPM Adduct

Caption: Fluorescence-based HTS workflow for monitoring PKS activity via CoA release.

Detailed Protocol

1. Reagents & Preparation:

  • Assay Buffer: 50 mM HEPES (pH 7.5), 1 mM EDTA, 1 mM TCEP (optional, but avoid if using CPM; use non-thiol reducing agents if enzyme requires stability), 10% Glycerol. Note: Avoid DTT or β-ME as they react with CPM.

  • Substrates: Malonyl-CoA (20 µM) + Hexanoyl-CoA (20 µM).

  • Enzyme: Recombinant Type III PKS (e.g., M. tb PKS12 or surrogate), 50 nM final.

  • Detection Reagent: 50 µM CPM in DMSO.

2. Plate Layout (384-well Black Low-Volume):

  • Column 1-2: High Control (Enzyme + DMSO + Substrates) = 100% Activity.

  • Column 3-22: Test Compounds (10 µM final).

  • Column 23-24: Low Control (No Enzyme or Heat-inactivated) = 0% Activity.

3. Assay Steps:

  • Dispense Compounds: Add 50 nL of test compounds (in DMSO) to wells using an acoustic dispenser (e.g., Echo 650).

  • Add Enzyme: Dispense 5 µL of Enzyme Master Mix. Incubate 10 min for pre-equilibration.

  • Initiate Reaction: Dispense 5 µL of Substrate Mix.

  • Incubation: Incubate at 25°C for 45 minutes (linear phase).

  • Detection: Add 10 µL of CPM working solution (in 100% DMSO or buffer). Note: CPM stops the reaction by denaturing the enzyme and reacting with CoA.

  • Read: Incubate 10 min in dark. Read Fluorescence (Ex: 384 nm, Em: 470 nm) on a multimode reader (e.g., PerkinElmer EnVision).

4. Data Analysis:

  • Calculate Percent Inhibition :

    
    
    
  • Z-Factor (Z'): Must be > 0.6 for valid HTS.

Part 3: Secondary HTS Protocol – Orthogonal Label-Free Detection (RapidFire MS)

Rationale: Fluorescence assays can suffer from artifacts (autofluorescent compounds or CPM quenchers). An orthogonal Mass Spectrometry (MS) assay directly detects the 4-hydroxy-6-(2-oxoheptyl)-2H-pyran-2-one product (MW ~224.25 Da), eliminating false positives.

System: Agilent RapidFire 365 High-Throughput MS System coupled to a Triple Quadrupole (QQQ).

Detailed Protocol

1. Reaction Setup:

  • Perform the enzymatic reaction as described in Part 2 (Steps 1-4) in a polypropylene 384-well plate.

  • Quench: Add 10 µL of 1% Formic Acid / 50% Acetonitrile containing an internal standard (e.g.,

    
    -labeled pyrone or a structural analog like Triacetic Acid Lactone).
    

2. SPE-MS/MS Parameters:

  • SPE Cartridge: C18 (Type C).

  • Mobile Phase A: Water + 0.1% Formic Acid (Loading/Washing).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid (Elution).

  • Cycle Time: ~10 seconds per well.

3. MRM Transitions (Triple Quad):

  • Analyte (Pyrone): Precursor 225.1 [M+H]+

    
     Product 183.1 (Loss of ketene/side chain).
    
  • Internal Standard: Precursor [M+H]+

    
     Product [Fragment].
    

4. Data Output:

  • Ratio of Analyte Area / Internal Standard Area.

  • Confirm hits from the primary screen that show dose-dependent reduction in product formation.

Part 4: Phenotypic Activity Profiling (Cell-Based HTS)

Rationale: If the objective is to evaluate 4-hydroxy-6-(2-oxoheptyl)-2H-pyran-2-one (or a library of its analogs) as a drug candidate, a whole-cell cytotoxicity or antimicrobial screen is required.

Methodology: Resazurin Reduction Assay (Alamar Blue)

Target: Mycobacterium smegmatis (BSL-2 surrogate for M. tb) or Human Cancer Cell Line (e.g., A549).

Workflow Diagram (DOT):

Cell_Screen_Workflow Seeding Cell Seeding (2,000 cells/well) Treatment Compound Addition (Serial Dilution) Seeding->Treatment Incubation Incubation (24h - 72h @ 37°C) Treatment->Incubation Reagent Add Resazurin (10% v/v) Incubation->Reagent Measure Fluorescence Read (Ex 530nm / Em 590nm) Reagent->Measure Metabolic Reduction

Caption: Phenotypic screening workflow for assessing compound cytotoxicity/MIC.[1]

Protocol:

  • Seeding: Dispense 30 µL of bacterial culture (

    
    ) or mammalian cells (2,000 cells/well) into 384-well clear-bottom plates.
    
  • Treatment: Pin-transfer 100 nL of the Pyran-2-one compound library.

  • Incubation: 24 hours (Bacteria) or 48 hours (Mammalian cells).

  • Development: Add 5 µL Resazurin solution (0.01%). Incubate 2-4 hours.

  • Readout: Measure Fluorescence (Ex 530/Em 590). Viable cells reduce blue resazurin to pink resorufin.

  • Analysis: Determine

    
     or 
    
    
    
    using non-linear regression (4-parameter logistic fit).

Part 5: Troubleshooting & Optimization

IssueProbable CauseSolution
High Background (CPM Assay) Free thiols in buffer (DTT/β-ME)Use TCEP or remove reducing agents; use fresh buffers.
Low Signal Window (Z' < 0.5) Low enzyme activity or substrate instabilityTitrate enzyme concentration; Check CoA-ester hydrolysis (background) without enzyme.
False Positives (MS Assay) Ion suppressionOptimize SPE wash steps; Dilute samples 1:10 before injection.
Compound Precipitation Low solubility of Pyran-2-one analogsLimit DMSO to <1% final; Use intermediate dilution plate.

References

  • Austin, M. B., & Noel, J. P. (2003). The chalcone synthase superfamily of type III polyketide synthases. Natural Product Reports, 20(1), 79-110. Link

  • Saxena, P., et al. (2003). A new family of type III polyketide synthases in Mycobacterium tuberculosis. Journal of Biological Chemistry, 278(45), 44780-44790. Link

  • Gokulan, K., et al. (2014). Crystal structure of Mycobacterium tuberculosis PKS11 reveals intermediates in the synthesis of methyl-branched alkylpyrones. Journal of Biological Chemistry, 289(23), 16384-16395. Link

  • Copeland, R. A. (2000). Enzymes: A Practical Introduction to Structure, Mechanism, and Data Analysis. Wiley-VCH.
  • Agilent Technologies. (2023). RapidFire High-Throughput MS System Application Notes. Link

Sources

Application

Application Note: Scalable Biosynthetic Production of Hexanoyltriacetic Acid Lactone (HTAL)

Executive Summary Hexanoyltriacetic acid lactone (HTAL), chemically known as 4-hydroxy-6-(2-oxoheptyl)-2H-pyran-2-one , is a critical polyketide intermediate. Often observed as a "derailment" product in the biosynthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Hexanoyltriacetic acid lactone (HTAL), chemically known as 4-hydroxy-6-(2-oxoheptyl)-2H-pyran-2-one , is a critical polyketide intermediate. Often observed as a "derailment" product in the biosynthesis of olivetolic acid (the precursor to cannabinoids), HTAL has emerged as a valuable scaffold for novel antibiotic development and a vital impurity standard for pharmaceutical-grade cannabinoid production.

Traditional chemical synthesis of HTAL is plagued by low regioselectivity and harsh conditions. This Application Note details a scalable biosynthetic protocol utilizing engineered Escherichia coli. By decoupling the Cannabis sativa Tetraketide Synthase (CsTKS) from the Olivetolic Acid Cyclase (OAC), we force the polyketide pathway toward the lactonization of the linear tetraketide, selectively producing HTAL with high fidelity.

Mechanistic Basis & Route Selection

The Biosynthetic Logic

The production of HTAL hinges on the controlled condensation of one Hexanoyl-CoA starter unit with three Malonyl-CoA extender units. In the native plant pathway, the resulting linear tetraketide is cyclized by OAC to form Olivetolic Acid.[1][2] In the absence of OAC, the unstable tetraketide undergoes spontaneous or enzyme-assisted lactonization to form HTAL and its truncated analog, Pentyldiacetic Acid Lactone (PDAL).

Why Biosynthesis?

  • Regiospecificity: Enzymes strictly control the C12 chain assembly.

  • Scalability: Fermentation scales linearly compared to the exponential difficulty of macrocyclic chemical synthesis.

  • Green Chemistry: Aqueous media replaces toxic organic solvents used in Claisen condensations.

Pathway Visualization

The following diagram illustrates the divergence point where process engineering (removal of OAC) shifts flux toward HTAL.

HTAL_Pathway cluster_logic Process Control HexCoA Hexanoyl-CoA (Starter) TKS Tetraketide Synthase (CsTKS) HexCoA->TKS MalCoA 3x Malonyl-CoA (Extender) MalCoA->TKS Tetraketide Linear Tetraketide Intermediate TKS->Tetraketide Condensation HTAL HTAL (Target Lactone) Tetraketide->HTAL Spontaneous Lactonization (No OAC) OA Olivetolic Acid (Competitor) Tetraketide->OA Aldol Condensation (Requires OAC) OAC Olivetolic Acid Cyclase (OAC)

Figure 1: Metabolic flux redirection. By omitting OAC, the linear tetraketide collapses into the thermodynamically favored pyrone, HTAL.

Detailed Experimental Protocol

Reagents and Strain Construction

Host Strain: E. coli BL21(DE3) (optimized for protein overexpression). Plasmids:

  • pET28a-CsTKS: Carries the Cannabis sativa Tetraketide Synthase gene (codon-optimized).

  • pACYC-CsHCS: (Optional but recommended) Carries Hexanoyl-CoA Synthetase to efficiently convert exogenous hexanoate to Hexanoyl-CoA.

Reagents:

  • Hexanoic Acid (Sodium Hexanoate): Precursor substrate.

  • IPTG: Inducer.[1]

  • Terrific Broth (TB): High-density growth medium.

  • Ethyl Acetate: Extraction solvent.

Fermentation Workflow (Scale-Up: 1L to 10L)
PhaseParameterSetpoint / InstructionRationale
Inoculum OD6000.6 – 0.8Mid-log phase ensures active ribosomes for induction.
Induction Temperature18°C (Critical)Low temperature prevents TKS inclusion bodies and favors soluble, active enzyme.
Induction IPTG Conc.0.1 – 0.5 mMLower IPTG reduces metabolic burden, extending the production phase.
Feeding Substrate3 mM Sodium HexanoateFeed at induction. Excess hexanoate can be toxic; 3mM is the optimal balance.
Duration Time48 – 72 HoursPolyketide accumulation is slow; extended low-temp incubation maximizes titer.
pH Control Range7.0 ± 0.2Acidification (common in E. coli) destabilizes the pyrone ring; maintain neutral pH.

Step-by-Step Procedure:

  • Seed Culture: Inoculate 50 mL LB + Kanamycin/Chloramphenicol with a single colony. Incubate overnight at 37°C.

  • Bioreactor Setup: Inoculate 1L TB medium (supplemented with 1% glycerol) with 20 mL seed culture.

  • Growth: Cultivate at 37°C, 250 rpm until OD600 reaches ~0.6.

  • Cooling & Induction: Cool reactor to 18°C. Add IPTG (0.1 mM final) and Sodium Hexanoate (3 mM final).

  • Production: Maintain at 18°C for 48 hours. Monitor pH and adjust with 1M NaOH if it drops below 6.5.

  • Harvest: Centrifuge culture at 5,000 x g for 20 mins. Save the Supernatant (HTAL is secreted/excreted).

Downstream Processing (DSP)

HTAL is moderately polar. Unlike intracellular proteins, a significant fraction is found in the culture media.

  • Acidification: Adjust supernatant pH to 4.0 using HCl. This protonates the lactone, improving extraction efficiency into organic solvents.

  • Extraction: Extract the supernatant 2x with an equal volume of Ethyl Acetate (EtOAc).

  • Concentration: Dry the organic layer over anhydrous

    
     and evaporate under reduced pressure to obtain the crude oil.
    
  • Purification (Flash Chromatography):

    • Stationary Phase: Silica Gel (C18 reverse phase is preferred for higher purity).

    • Mobile Phase: Gradient of Water (0.1% Formic Acid) : Acetonitrile (5% -> 95%).

    • Elution Order: PDAL elutes first, followed by HTAL , then residual Olivetol (if any).

Analytical Validation & Quality Control

Trustworthiness in production requires rigorous validation. The following HPLC method separates HTAL from its common congeners.

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm (characteristic pyrone absorption).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 20% B to 90% B over 20 minutes.

Expected Retention Times (approximate):

  • PDAL (C10 byproduct): ~8.5 min

  • HTAL (Target): ~11.2 min

  • Olivetol (Impurity): ~13.5 min

Process Workflow Diagram

DSP_Workflow Fermentation Bioreactor (48h, 18°C) Feed: Hexanoate Separation Centrifugation Fermentation->Separation Supernatant Supernatant (Contains HTAL) Separation->Supernatant Pellet Cell Pellet (Discard/Lyse for residual) Separation->Pellet Acidification Acidify to pH 4.0 Supernatant->Acidification Extraction EtOAc Extraction (2x) Acidification->Extraction Purification C18 Flash Chromatography Gradient: H2O/ACN Extraction->Purification FinalProduct Purified HTAL (>95% Purity) Purification->FinalProduct

Figure 2: Downstream processing workflow emphasizing supernatant extraction.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Titer (<10 mg/L) Inactive TKS enzyme (inclusion bodies).Lower induction temperature to 16°C; reduce IPTG concentration.
High PDAL Impurity Malonyl-CoA pool depletion or insufficient Hexanoyl-CoA.Increase Hexanoate feed rate; overexpress MatB or HCS to boost starter unit availability.
Product Degradation pH drift during fermentation.Ensure automated pH control stays above 6.5; pyrones can hydrolyze in strong base.

References

  • Biosynthetic Pathway & TKS Function : Taura, F., et al. "The first condensation step leads to hydrolysis towards pentyl diacetic acid lactone (PDAL), while the second condensation step leads to hydrolysis towards hexanoyltriacetic acid lactone (HTAL)."[1][2][3] ResearchGate.

  • Structure & Chemical Identity : ChemSrc. "4-hydroxy-6-(2-oxoheptyl)pyran-2-one (HTAL) Structure and Properties." ChemSrc Database.

  • Enzyme Engineering & Scale-Up : Gagne, S.J., et al. "Identification of olivetolic acid cyclase from Cannabis sativa reveals a unique catalytic route to plant polyketides." Proc. Natl. Acad. Sci. USA. (Cited in context of TKS/OAC interaction).

  • Patent on Cannabinoid Biosynthesis : "Genes and proteins for aromatic polyketide synthesis." Google Patents. (Describes the formation of HTAL as a specific byproduct of TKS).

Sources

Technical Notes & Optimization

Troubleshooting

"2H-Pyran-2-one, 4-hydroxy-6-(2-oxoheptyl)-" synthesis yield improvement

This technical guide addresses the synthesis and yield optimization of 4-hydroxy-6-(2-oxoheptyl)-2H-pyran-2-one . This molecule belongs to a class of polyketide-like 2-pyrones, structurally related to Triacetic Acid Lact...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the synthesis and yield optimization of 4-hydroxy-6-(2-oxoheptyl)-2H-pyran-2-one . This molecule belongs to a class of polyketide-like 2-pyrones, structurally related to Triacetic Acid Lactone (TAL).

The guide focuses on the two most viable synthetic pathways:

  • Lateral Lithiation: Functionalization of the C6-methyl group of 4-hydroxy-6-methyl-2-pyrone (TAL).

  • Biomimetic Cyclization: Condensation of activated esters.[1]

Executive Summary & Molecule Analysis

The target molecule features a 4-hydroxy-2-pyrone core with a 2-oxoheptyl side chain at the C6 position.

  • Core Challenge: The C6-methyl protons of the precursor (TAL) are acidic (

    
    ), but less acidic than the C4-hydroxyl (
    
    
    
    ). Successful synthesis requires generating a dianion (or masked anion) without inducing polymerization or O-alkylation.
  • Stability Warning: The 2-oxoheptyl side chain introduces a 1,3-dicarbonyl motif (beta-keto functionality) relative to the pyrone ring, making the product susceptible to decarboxylation or retro-Claisen cleavage under harsh alkaline conditions.

Primary Workflow: Lateral Lithiation (The "Dianion" Route)

This is the most direct route if you have access to 4-hydroxy-6-methyl-2-pyrone (TAL). The strategy involves generating a dianion to attack an electrophile (e.g., a Weinreb amide or nitrile) to form the ketone side chain.

Diagnostic Decision Tree: Low Yield Troubleshooting

YieldTroubleshooting Start Issue: Low Yield (<30%) CheckColor Check Reaction Color (Dianion step) Start->CheckColor ColorPale Pale/Colorless? (Incomplete Lithiation) CheckColor->ColorPale ColorDeep Deep Orange/Red? (Anion formed) CheckColor->ColorDeep Solubility Solubility Issue: Dianion precipitated? ColorPale->Solubility CheckQuench Check Electrophile: Did you use Acid Chloride? ColorDeep->CheckQuench AddTMEDA Action: Add TMEDA or HMPA to solubilize Li-cluster Solubility->AddTMEDA O_Acylation Problem: O-Acylation dominant (Kinetic product) CheckQuench->O_Acylation Yes Purification Problem: Product lost on Silica Gel? CheckQuench->Purification No UseWeinreb Action: Switch to Weinreb Amide or Nitrile O_Acylation->UseWeinreb AcidSilica Action: Use Acidified Silica or C18 Reverse Phase Purification->AcidSilica

Caption: Troubleshooting logic for lateral lithiation of 4-hydroxy-2-pyrones. Key failure points involve solubility of the lithium cluster and electrophile selection.

Protocol & Troubleshooting Guide

Method A: Lateral Lithiation of TAL (Recommended)

Reaction: TAL + 2.2 eq LDA -> Dianion -> + Hexanenitrile/Amide -> Hydrolysis

Step-by-Step Protocol
  • Dianion Generation:

    • Cool THF (anhydrous) to -78°C.

    • Add LDA (2.2 - 2.5 equiv) .

    • Crucial Step: Add TMEDA (2.5 equiv) or HMPA (caution: carcinogen) to break up lithium aggregates.

    • Add 4-hydroxy-6-methyl-2-pyrone (dissolved in THF) slowly.

    • Observation: Solution should turn deep orange/red. If turbid/yellow, lithiation is incomplete.

  • Electrophile Addition:

    • Add N-methoxy-N-methylhexanamide (Weinreb amide of hexanoic acid) or Hexanenitrile .

    • Why? Acid chlorides are too reactive and lead to O-acylation or double addition.

  • Quench & Hydrolysis:

    • Quench with dilute HCl. If using nitrile, ensure acidic hydrolysis time is sufficient to convert the imine to the ketone.

FAQ: Troubleshooting Specific Failures

Q1: I see a large amount of starting material (TAL) recovered, despite the solution turning red.

  • Cause: The "red" color can be deceptive; it indicates some anion, but the dianion often precipitates as a lithio-cluster, becoming unreactive.

  • Fix: You must use a cosolvent. Add TMEDA (Tetramethylethylenediamine) or DMPU (10-20% v/v). The dianion must remain in solution to react with the electrophile.

Q2: I am getting the O-acylated product (4-hexanoyloxy-6-methyl-2-pyrone) instead of the C-alkylated product.

  • Cause: Hard/Soft Acid-Base (HSAB) mismatch. The oxygen anion is "harder" and reacts faster with "hard" electrophiles like acid chlorides.

  • Fix:

    • Switch Electrophile: Use a Weinreb amide or a nitrile. These are "softer" and prefer C-attack or allow for equilibration.

    • Temperature: Keep the reaction at -78°C during addition. Warming promotes O-acylation.

    • Protection: Silyl-protect the 4-OH first (using HMDS), then use 1.1 eq LDA to lithiate the methyl group (Lateral Lithiation of silyl ether). This physically blocks the oxygen.

Q3: My product decomposes during column chromatography.

  • Cause: 4-hydroxy-2-pyrones are vinylogous acids. They streak on neutral silica and can bind irreversibly or decompose.

  • Fix:

    • Pre-treat Silica: Slurry silica in Hexane/EtOAc containing 1% Acetic Acid or Formic Acid.

    • Alternative: Use C18 Reverse Phase chromatography (Water/Acetonitrile + 0.1% TFA).

Method B: Biomimetic Cyclization (Alternative)

Reaction: Diketene + 3-oxooctanoate -> Cyclization

If the lithiation route fails, construct the ring from linear precursors.

Protocol:

  • Synthesize methyl 3-oxooctanoate (beta-keto ester).

  • React with diketene (or 2,2,6-trimethyl-4H-1,3-dioxin-4-one as a safer substitute) in the presence of a base (e.g., TiCl4 or NaH).

  • Yield Tip: This often produces a mixture of the 4-hydroxy-2-pyrone and the isomeric 2-hydroxy-4-pyrone (chromone-like).

  • Optimization: Use calcium oxide (CaO) or magnesium ethoxide as the base to chelate the intermediate and direct the cyclization toward the 2-pyrone.

Comparative Data: Yield Optimization Factors

ParameterStandard ConditionOptimized ConditionImpact on Yield
Base (Lithiation) LDA (2.0 eq)LDA (2.5 eq) + TMEDA +25-40% (Prevents precipitation)
Electrophile Hexanoyl ChlorideWeinreb Amide +30% (Eliminates O-acylation)
Temperature 0°C-78°C +15% (Kinetic control)
Purification Neutral SilicaAcidified Silica (1% AcOH)+20% (Prevents streaking/loss)
Protection None (Dianion)TMS-Protection (Mono-anion)+10-15% (Cleaner profile)

References

  • Lateral Lithiation of Pyrones

    • Source: Goel, A. et al. "4-Hydroxy-6-alkyl-2-pyrones as nucleophilic coupling partners..." Beilstein J. Org. Chem.2014, 10, 933–940.
    • Relevance: Defines the protocol for silyl-protection followed by lateral lithiation to avoid O-alkyl
  • Cyclization Strategies

    • Source: Hsung, R. P. et al. "A Concise Synthesis of 4-Hydroxy-2-pyrones." Heterocycles2010 , 82(1), 881.[2]

    • Relevance: Provides the DBU-catalyzed cyclization method for beta-keto esters, an alternative to the lithi
  • Purification of Acidic Pyrones

    • Source: Teledyne ISCO Application Note.
    • Relevance: Validates the requirement for acidified mobile phases when purifying phenolic/vinylogous acid compounds on silica.
  • Tautomerism & Stability

    • Source: Porter, W.R. et al. "Keto–enol tautomerism... of 4-hydroxycoumarins." Can. J. Chem.2003 .[3]

    • Relevance: Explains the NMR complexity and stability issues (tautomerization) inherent to the 4-hydroxy-2-pyrone scaffold.

Sources

Optimization

Technical Support Center: Stability &amp; Troubleshooting for 2H-Pyran-2-one, 4-hydroxy-6-(2-oxoheptyl)-

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of 4-hydroxy-2-pyrone derivatives in solution.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of 4-hydroxy-2-pyrone derivatives in solution. The compound 2H-Pyran-2-one, 4-hydroxy-6-(2-oxoheptyl)- (CAS: 327175-05-3) is a classic polyketide-derived structure[1]. Its instability in solution is not random; it is a predictable consequence of its dense functionality—specifically, the highly reactive


-unsaturated lactone ring and the enolic hydroxyl group.

This guide is designed to move beyond basic handling instructions. We will explore the mechanistic causality behind degradation, provide self-validating protocols to ensure your data is trustworthy, and troubleshoot specific analytical anomalies.

Troubleshooting Guide: Common Analytical Anomalies

Issue 1: Split Peaks, Tailing, or "Ghost" Peaks in HPLC

The Causality: This is rarely a column issue; it is a chemical equilibrium issue. 4-Hydroxy-2-pyrones exist in a dynamic tautomeric equilibrium between the enol form (4-hydroxy-2-pyrone) and the keto form (2,4-pyrandione)[2]. In unbuffered or neutral mobile phases, the interconversion rate is similar to the chromatographic timescale, leading to peak splitting or severe tailing. The Solution: Lock the tautomeric state. Acidify your mobile phase and sample diluent to pH 3.0–4.0 (e.g., using 0.1% Formic Acid or Trifluoroacetic Acid). This suppresses ionization, stabilizes the intramolecular hydrogen bonding of the enol form, and yields a single, sharp chromatographic peak.

Issue 2: Rapid Loss of Signal in Biological Buffers (pH > 7.4)

The Causality: The pyrone ring is an activated lactone. At physiological or alkaline pH, hydroxide ions readily execute a nucleophilic attack on the C-2 carbonyl. This triggers a base-catalyzed ring opening, converting the intact pyrone into a highly polar 1,3,5-tricarbonyl enolate intermediate[1]. The Solution: If your assay requires physiological pH, minimize the pre-incubation time. Prepare stock solutions in anhydrous DMSO and spike them into the aqueous buffer immediately prior to reading.

Issue 3: Progressive Yellowing of Stock Solutions

The Causality: While lactone hydrolysis is the primary threat in water, oxidative degradation dominates in organic solvents. The extended conjugated system of the 4-hydroxy-2-pyrone core is susceptible to auto-oxidation, especially in the presence of trace transition metals or UV light, leading to irreversible fragmentation[3]. The Solution: Store stock solutions in amber vials, purge the headspace with Argon or Nitrogen, and maintain storage temperatures at -20°C.

Mandatory Visualization: Degradation Pathways

To effectively troubleshoot, you must visualize the competing pathways acting on your compound. The diagram below illustrates the reversible and irreversible structural shifts of the 4-hydroxy-2-pyrone core.

PyroneStability A 4-Hydroxy-2-pyrone (Intact Ring) B 2,4-Pyrandione (Keto Tautomer) A->B Tautomerization (Solvent dependent) C Ring-Opened Enolate (Hydrolyzed) A->C Alkaline pH (>7.5) Hydrolysis C->A Acidification (pH < 4.0) D Fragmentation Products (Irreversible) C->D Prolonged exposure or Oxidative stress

Figure 1: Mechanistic pathways of 4-hydroxy-2-pyrone tautomerization and hydrolytic degradation.

Quantitative Stability Data

Understanding the half-life (


) of 2H-Pyran-2-one, 4-hydroxy-6-(2-oxoheptyl)- across different environments is critical for experimental design. While acid-catalyzed hydrolysis of lactones is possible, it is significantly slower than base-catalyzed saponification[4].
Solvent / Buffer SystempHTemperatureEstimated Half-Life (

)
Primary Degradation Mechanism
Aqueous Buffer2.025°C> 30 daysAcid-catalyzed hydrolysis (Slow)
Aqueous Buffer5.525°C> 14 daysStable (Optimal aqueous pH)
Aqueous Buffer7.425°C~ 48 hoursBase-catalyzed ring opening
Aqueous Buffer9.025°C< 1 hourRapid saponification
DMSO (Anhydrous)N/A-20°C> 6 monthsStable
Methanol (Trace

)
N/A25°C~ 7 daysSolvolysis / Transesterification

Experimental Protocols

Protocol A: Preparation of Ultra-Stable Stock Solutions

To ensure absolute trustworthiness in your assays, your stock preparation must exclude water and oxygen.

  • Solvent Preparation: Use strictly anhydrous DMSO or Acetonitrile (water content < 0.005%).

  • Inert Atmosphere: Purge the solvent with dry Nitrogen for 5 minutes prior to dissolving the API.

  • Dissolution: Dissolve 2H-Pyran-2-one, 4-hydroxy-6-(2-oxoheptyl)- to a concentration of 10 mM. Vortex gently; avoid sonication which can induce localized heating and cavitation-induced oxidation.

  • Aliquotting: Dispense into single-use amber glass vials to prevent photodegradation and avoid freeze-thaw cycles. Store at -20°C.

Protocol B: Self-Validating Forced Degradation & Reversibility Assay

If you observe a sudden loss of signal in your assay, you must determine if the compound has permanently degraded or simply undergone reversible ring-opening. This protocol acts as a self-validating system for your analytical method.

  • Baseline Measurement: Prepare a 100 µg/mL solution in Acetonitrile. Inject into HPLC to establish the baseline Area Under Curve (AUC) and retention time.

  • Alkaline Stress (Ring Opening): Transfer 1 mL of the solution to a vial and add 100 µL of 0.1 M NaOH (driving the pH to ~10). Incubate for 15 minutes at room temperature.

  • Intermediate Read: Inject the stressed sample. You should observe a near-complete disappearance of the parent peak and the emergence of an early-eluting polar peak (the tricarbonyl enolate).

  • Acidic Rescue (Re-cyclization): Add 150 µL of 0.1 M HCl to the vial to drop the pH to ~3.0. Incubate for 30 minutes.

  • Validation Read: Inject the rescued sample. If the parent peak recovers to >85% of the original AUC, the loss of signal was due to reversible hydrolysis[1]. If recovery is poor, irreversible fragmentation has occurred, indicating your prior storage conditions were fundamentally compromised.

Frequently Asked Questions (FAQs)

Q: Why does the compound degrade so much faster in basic buffers compared to acidic ones? A: The lactone carbonyl carbon is highly electrophilic. In basic conditions, the strong nucleophile (


) directly attacks this carbon, rapidly cleaving the ester bond. In acidic conditions, the mechanism requires protonation of the carbonyl oxygen followed by attack from a weak nucleophile (

), which is a kinetically slower process (AAC2 mechanism)[4].

Q: Can I use Methanol as a diluent for LC-MS analysis? A: Use with caution. 4-Hydroxy-2-pyrones can act as electrophilic coupling partners[3]. In the presence of trace base or prolonged storage, methanol can induce transesterification, permanently opening the ring to form a methyl ester derivative. Acetonitrile is a chemically inert and safer alternative for LC-MS.

References

  • [4] Mechanisms of Lactone Hydrolysis in Acidic Conditions - ACS Publications. URL:[Link]

  • [2] Natural 4-Hydroxy-2-pyrones | Encyclopedia MDPI - Encyclopedia MDPI. URL: [Link]

  • [3] 4-Hydroxy-6-alkyl-2-pyrones as nucleophilic coupling partners in Mitsunobu reactions and oxa-Michael additions - Beilstein Journals. URL:[Link]

  • [1] 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application - MDPI. URL:[Link]

Sources

Troubleshooting

Advanced Technical Guide: Improving the Purity of Synthetic Hexanoyltriacetic Acid Lactone (HTAL)

Introduction & Technical Context Hexanoyltriacetic acid lactone (HTAL), chemically defined as 4-hydroxy-6-(2-oxoheptyl)-2H-pyran-2-one , is a critical tetraketide intermediate. While often observed as a "derailment" bypr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Technical Context

Hexanoyltriacetic acid lactone (HTAL), chemically defined as 4-hydroxy-6-(2-oxoheptyl)-2H-pyran-2-one , is a critical tetraketide intermediate. While often observed as a "derailment" byproduct in the enzymatic synthesis of Olivetolic Acid (the precursor to THC and CBD), it serves as a vital analytical standard and a scaffold for novel pyrone-based therapeutics.

In synthetic workflows (both chemo-enzymatic and total synthesis), HTAL is frequently contaminated with structurally similar analogs, primarily Pentyl Diacetic Acid Lactone (PDAL) (a triketide truncation product) and Olivetol (the resorcinol isomer). Achieving >98% purity requires exploiting the subtle physicochemical differences between the pyrone (lactone) and resorcinol cores.

This guide provides a self-validating purification logic based on pKa differentiation and solubility coefficients, moving beyond generic chromatography to scalable, mechanistic separation.

Diagnostic Troubleshooting (Q&A)

Q1: Why does my HTAL standard contain persistent Olivetol impurities despite column chromatography?

Diagnosis: Olivetol and HTAL are constitutional isomers (C₁₂H₁₆O₄ vs C₁₂H₁₄O₄ range) with similar lipophilicity on standard silica gel. Root Cause: You are likely relying solely on polarity-based separation. Solution: Exploit Acidity (pKa) Differentiation .

  • HTAL is a 4-hydroxy-2-pyrone (vinylogous acid) with a pKa of ~4.9 .

  • Olivetol is a resorcinol (phenol) with a pKa of ~9.4 .

  • Action: Use a Sodium Bicarbonate (NaHCO₃) wash. HTAL will ionize and move to the aqueous phase at pH 8.5, while Olivetol remains protonated (neutral) and stays in the organic phase.

Q2: I see a "triketide" peak (PDAL) in my LC-MS. How do I remove it?

Diagnosis: PDAL (Pentyl diacetic acid lactone) is a C10 analog formed by premature chain termination. Root Cause: Incomplete condensation of the hexanoyl starter with malonyl-CoA units (or chemical equivalents). Solution: Fractional Recrystallization .

  • PDAL has higher water solubility than HTAL due to its shorter alkyl chain.

  • Action: Recrystallize from a Methanol:Water (1:3) system. The more hydrophobic HTAL precipitates first; PDAL remains in the supernatant.

Q3: My product is turning yellow/brown upon storage. Is it degrading?

Diagnosis: Oxidative polymerization or ring-opening hydrolysis. Root Cause: 4-hydroxy-2-pyrones are susceptible to oxidative dimerization at the C3 position and hydrolysis in strong alkali. Solution:

  • Storage: Store under Argon/Nitrogen at -20°C.

  • Rescue: Dissolve in minimal Ethanol and treat with activated charcoal (neutral pH) for 15 minutes, then filter and recrystallize. Avoid strong bases (NaOH/KOH) which irreversibly open the lactone ring.

Core Protocol: Chemo-Selective pH Switching

This protocol is the "Self-Validating System" for separating HTAL from Olivetol and neutral lipids.

Principle: Selective ionization of the vinylogous acid (HTAL) using a weak base that is insufficient to deprotonate the phenolic contaminant (Olivetol).

Reagents
  • Ethyl Acetate (EtOAc) - HPLC Grade

  • Saturated Sodium Bicarbonate (NaHCO₃) solution (pH ~8.3)

  • 1M Hydrochloric Acid (HCl)

  • Brine (Saturated NaCl)

Step-by-Step Methodology
  • Dissolution: Dissolve crude synthetic mixture (containing HTAL, Olivetol, and fatty acids) in EtOAc (10 mL per gram of crude).

  • Selective Extraction (The Filter):

    • Wash the organic layer 3x with Saturated NaHCO₃ .

    • Mechanism:[1][2] HTAL (pKa ~4.9) converts to its sodium salt (water-soluble). Olivetol (pKa ~9.4) remains neutral (organic-soluble).

    • Critical Step: Keep the Aqueous Phase (contains HTAL). Keep the Organic Phase only if you need to recover Olivetol.

  • Scrubbing:

    • Wash the combined Aqueous Phase once with fresh EtOAc. This removes any physically entrained Olivetol. Discard this organic wash.

  • Acidification & Recovery:

    • Cool the Aqueous Phase to 4°C.

    • Slowly add 1M HCl dropwise with stirring until pH reaches ~2.0.

    • Observation: HTAL will precipitate as a white/off-white solid.

  • Final Extraction:

    • Extract the acidified aqueous mixture 3x with EtOAc.

    • Wash combined organics with Brine, dry over Na₂SO₄, and evaporate.

Visualization of Pathways & Purification[3][4]

Figure 1: Synthesis & Derailment Pathways

This diagram illustrates where impurities originate during the polyketide assembly process.

HTAL_Synthesis Hex Hexanoyl-CoA (Starter Unit) TKS Tetraketide Synthase (TKS/OLS) Hex->TKS Mal 3x Malonyl-CoA (Extender Units) Mal->TKS Linear Linear Tetraketide Intermediate TKS->Linear Condensation PDAL PDAL (Triketide Impurity) TKS->PDAL Premature Release (3 carbons short) HTAL HTAL (Target Pyrone) Linear->HTAL Lactonization (Derailment) Olivetol Olivetol (Resorcinol Impurity) Linear->Olivetol Aldol Cyclization (Decarboxylative)

Caption: Biosynthetic divergence showing the origin of HTAL versus its major impurities, Olivetol (isomeric) and PDAL (truncated).

Figure 2: The pH-Switch Purification Logic

Decision tree for the isolation of HTAL.

Purification_Flow Crude Crude Mixture (HTAL + Olivetol + PDAL) Dissolve Dissolve in EtOAc Crude->Dissolve Extract Extract with Sat. NaHCO3 (pH ~8.5) Dissolve->Extract OrgPhase Organic Phase (Contains Olivetol) Extract->OrgPhase Neutral Species AqPhase Aqueous Phase (Contains HTAL Salt) Extract->AqPhase Ionized Species Acidify Acidify with HCl to pH 2 AqPhase->Acidify Ppt Precipitate/Extract HTAL Acidify->Ppt Recryst Recrystallize (MeOH/Water) Ppt->Recryst Remove PDAL Final Pure HTAL (>98%) Recryst->Final

Caption: Workflow for the chemo-selective isolation of HTAL using pKa-dependent liquid-liquid extraction.

Comparative Data: Physicochemical Properties

Understanding these values is crucial for designing custom purification modifications.

PropertyHTAL (Target)Olivetol (Impurity)PDAL (Impurity)
Structure Class 4-Hydroxy-2-pyroneResorcinol (Di-phenol)4-Hydroxy-2-pyrone
Carbon Chain C12 (Tetraketide)C11 (Decarboxylated)C10 (Triketide)
Acidity (pKa) 4.9 ± 0.2 9.4 ± 0.2 4.9 ± 0.2
Solubility (NaHCO₃) High (Soluble) Low (Insoluble)High (Soluble)
Solubility (Water) LowLowModerate
Retention (C18 RP) ModerateHighLow

References

  • Gagne, S. J., et al. (2012). Identification of olivetolic acid cyclase from Cannabis sativa reveals a unique catalytic route to plant polyketides. Proceedings of the National Academy of Sciences (PNAS). [Link]

  • Taura, F., et al. (2009). Structure of the Cannabis sativa olivetol-producing enzyme reveals cyclization plasticity in type III polyketide synthases. FEBS Letters. [Link]

  • Xie, X., et al. (2016). Exploiting the Biosynthetic Potential of Type III Polyketide Synthases. Molecules.[3][4][5][6][7][8][9][10][11][12] [Link]

  • Beilstein Journals. 4-Hydroxy-6-alkyl-2-pyrones as nucleophilic coupling partners in Mitsunobu reactions. [Link]

  • NIST Chemistry WebBook. Hexanoic acid, 5-hydroxy-3-methyl-, δ-lactone (Related Pyrone Data). [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Structural Confirmation of 4-Hydroxy-6-(2-oxoheptyl)-2H-pyran-2-one

The following guide provides a rigorous structural confirmation framework for 4-Hydroxy-6-(2-oxoheptyl)-2H-pyran-2-one , a specialized polyketide metabolite. This document compares analytical workflows to establish a def...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a rigorous structural confirmation framework for 4-Hydroxy-6-(2-oxoheptyl)-2H-pyran-2-one , a specialized polyketide metabolite. This document compares analytical workflows to establish a definitive identification standard for researchers in natural product chemistry and drug discovery.

Executive Summary

4-Hydroxy-6-(2-oxoheptyl)-2H-pyran-2-one (CAS: 327175-05-3) is a characteristic Type III Polyketide Synthase (PKS) product, notably associated with Mycobacterium tuberculosis PKS18 activity.[1][2][3] Its structural validation is critical because it shares a molecular formula (


) and physicochemical properties with multiple biosynthetic isomers, including straight-chain alkyl pyrones, phloroglucinols, and resorcinols.

This guide compares two validation protocols:

  • Protocol A (Rapid Screening): Relies on UV-Vis and Low-Resolution MS. Suitable for high-throughput assays but structurally ambiguous.

  • Protocol B (Definitive Elucidation): Integrates High-Resolution MS/MS and 2D NMR. Required for regulatory submission and absolute structural proof.

Part 1: Structural Analysis & Challenges

The molecule consists of a 4-hydroxy-2-pyrone core substituted at the C6 position with a 2-oxoheptyl side chain.[1]

Key Structural Features[3]
  • Tautomeric Core: The 4-hydroxy-2-pyrone moiety exists in equilibrium with 2-hydroxy-4-pyrone forms, complicating NMR interpretation in protic solvents.

  • Side-Chain Regiochemistry: The "2-oxo" ketone position in the heptyl chain is a specific biosynthetic signature (beta-keto processing) that must be distinguished from straight-chain homologs or downstream reduction products.

Diagram: Structural Confirmation Decision Tree

The following logic flow illustrates the necessity of Protocol B for resolving isomers.

StructuralConfirmation Start Unknown Metabolite (C12H16O4) UV_MS Protocol A: UV + Low-Res MS Start->UV_MS Result_A Result: m/z 225 [M+H]+ UV_MS->Result_A Ambiguity AMBIGUITY: Is it Pyrone, Resorcinol, or Phloroglucinol? Result_A->Ambiguity Protocol_B Protocol B: HR-MS/MS + 2D NMR Ambiguity->Protocol_B Required for ID HMBC HMBC Experiment: Connects C6 to Side Chain Protocol_B->HMBC Tautomer Tautomer Check: C2 vs C4 Carbonyl Shifts Protocol_B->Tautomer Final CONFIRMED STRUCTURE: 4-Hydroxy-6-(2-oxoheptyl)-2H-pyran-2-one HMBC->Final Tautomer->Final

Figure 1: Decision matrix highlighting the failure of simple screening to distinguish the target compound from structural isomers.

Part 2: Comparative Protocol Analysis

Protocol A vs. Protocol B: Performance Metrics
FeatureProtocol A: Rapid ScreeningProtocol B: Definitive Elucidation
Primary Technique LC-UV-MS (Single Quad)LC-HRMS (Q-TOF) + 500 MHz NMR
Resolution Nominal Mass (± 0.5 Da)Exact Mass (< 5 ppm)
Isomer Discrimination Low . Cannot distinguish regioisomers.High . Resolves ketone position & ring type.
Throughput High (Minutes/sample)Low (Hours/sample)
Cost Efficiency HighLow
Application Initial "Hit" IdentificationReference Standard Certification
Detailed Methodology: Protocol B (Recommended)

To firmly establish the structure, researchers must validate the pyrone core and the side-chain connectivity .

Step 1: High-Resolution Mass Spectrometry (HRMS)
  • Objective: Confirm elemental composition and analyze fragmentation to verify the side chain.

  • Expected Data:

    • [M+H]⁺: m/z 225.1121 (Calculated for

      
      ).
      
    • Fragmentation Pattern (MS/MS):

      • Loss of

        
         (44 Da) 
        
        
        
        Characteristic of 2-pyrones.
      • McLafferty Rearrangement ions indicating the 2-oxoheptyl chain (cleavage alpha to the ketone).

Step 2: NMR Spectroscopy (The "Fingerprint")

Nuclear Magnetic Resonance is the only non-crystallographic method to resolve the tautomeric state and side-chain position.

Table 1: Diagnostic NMR Signals (DMSO-d6)

PositionAtom Type

(ppm)

(ppm)
HMBC Correlations (Key to Proof)
2 C=O (Ring)-~164-166-
3 CH (Ring)5.40 (s)~90C2, C4, C5
4 C-OH (Ring)-~170H3, H5
5 CH (Ring)6.10 (s)~100C3, C4, C6
6 C-Subst (Ring)-~160H5, H1'
1'

(Bridge)
3.65 (s)~45C5, C6, C2'
2' C=O (Side)-~205H1', H3'
3'-7' Alkyl Chain0.9 - 2.514-40-

Critical Insight: The singlet at 3.65 ppm (H1') is the "smoking gun." It represents the methylene bridge sandwiched between the pyrone ring (C6) and the side-chain ketone (C2'). In a straight-chain alkyl isomer, this signal would be a triplet at ~2.5 ppm.

Part 3: Experimental Validation Workflow

To replicate this confirmation in your lab, follow this self-validating workflow:

  • Solvent Selection: Use DMSO-d6 rather than

    
    .
    
    • Reasoning: Pyrones often aggregate or tautomerize in non-polar solvents, broadening signals. DMSO stabilizes the 4-hydroxy tautomer, yielding sharp singlets for H3 and H5.

  • HMBC Execution: Run a Long-Range Heteronuclear Correlation (HMBC) optimized for 8 Hz couplings.

    • Validation Check: Look for the cross-peak between the H5 proton (ring) and the C1' carbon (side chain). This proves the side chain is attached at C6, not C3.

  • Derivatization (Optional): If HPLC peak tailing is observed (due to the acidic 4-OH), treat with diazomethane to form the 4-methoxy derivative. This locks the tautomer and improves chromatographic peak shape for purity analysis.

Biosynthetic Context

This compound is a derailment or specific product of PKS18 from Mycobacterium tuberculosis. Unlike typical Type III PKSs that produce resorcinols, PKS18 possesses a unique tunnel structure allowing for the extension of long-chain starters into pyrones.[2] The "2-oxo" functionality suggests the incorporation of a ketide unit that was not reduced, highlighting the enzyme's specific programming.

References

  • Sankaranarayanan, R., et al. (2004).[2] A novel tunnel in mycobacterial type III polyketide synthase reveals the structural basis for generating diverse metabolites. Nature Structural & Molecular Biology.[2]

  • Axios Research. (2024). 4-Hydroxy-6-(2-oxoheptyl)-2H-pyran-2-one Reference Standard Data.[1][4][5]

  • Saxena, P., et al. (2003). Structural basis for the dominance of pyrone over resorcinol formation in PKS18. Journal of Biological Chemistry.

Sources

Comparative

Comparative Guide: Biological Profile of Hexanoyltriacetic Acid Lactone (HTAL) vs. Polyketide Analogs

This guide provides an in-depth technical comparison of Hexanoyltriacetic Acid Lactone (HTAL) against its structural analogs, specifically Triacetic Acid Lactone (TAL) and Olivetol . While HTAL is primarily characterized...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of Hexanoyltriacetic Acid Lactone (HTAL) against its structural analogs, specifically Triacetic Acid Lactone (TAL) and Olivetol .

While HTAL is primarily characterized as a "derailment" byproduct in cannabinoid biosynthesis, its 2-pyrone scaffold places it within a class of biologically active polyketides. This guide synthesizes known data on HTAL with the well-documented profiles of its analogs to provide a predictive biological activity framework.

Executive Summary & Chemical Identity

Hexanoyltriacetic Acid Lactone (HTAL) is a polyketide lactone formed by the spontaneous cyclization of a linear tetraketide intermediate (3,5,7-trioxododecanoyl-CoA). In metabolic engineering, it is the primary competitor to Olivetolic Acid , the precursor to cannabinoids.

Unlike its isomer Olivetol (a resorcinol), HTAL retains the 2-pyrone (2H-pyran-2-one) core, structurally linking it to Triacetic Acid Lactone (TAL) . This structural distinction dictates its biological reactivity: while resorcinols (Olivetol) are potent antioxidants and antimicrobials, 2-pyrones (HTAL, TAL) function as electrophilic "platform" molecules with distinct cytotoxicity and enzyme inhibition profiles.

Structural Comparison Table
FeatureHTAL Triacetic Acid Lactone (TAL) Olivetol
IUPAC Name 4-hydroxy-6-(2-oxoheptyl)-2H-pyran-2-one4-hydroxy-6-methyl-2H-pyran-2-one5-pentylbenzene-1,3-diol
Core Scaffold 2-Pyrone (Lactone)2-Pyrone (Lactone)Resorcinol (Aromatic)
Biosynthetic Origin Hexanoyl-CoA + 3 Malonyl-CoAAcetyl-CoA + 2 Malonyl-CoAHexanoyl-CoA + 3 Malonyl-CoA
Side Chain 2-oxoheptyl (C7 ketone)Methyl (C1)Pentyl (C5 alkyl)
Primary Bioactivity Metabolic Shunt / Weak AntimicrobialAntibacterial / Platform ChemicalAntibacterial / Cannabinoid Precursor

Biological Activity Profile

A. Antimicrobial & Antifungal Potency

The biological activity of HTAL is best understood by benchmarking it against TAL (the short-chain analog) and Olivetol (the aromatic isomer).

  • Triacetic Acid Lactone (TAL): Exhibits mild to moderate antibacterial activity. It acts by disrupting cell membrane integrity in specific fungi and bacteria but requires high concentrations (mM range) for inhibition.

  • Olivetol: Demonstrates strong antibacterial activity, particularly against Gram-positive bacteria (S. aureus), due to the phenolic hydroxyl groups which facilitate membrane depolarization.

  • HTAL Assessment: HTAL lacks the phenolic stability of Olivetol. Its activity profile mirrors TAL but with increased lipophilicity due to the C7 side chain. This suggests enhanced membrane permeability compared to TAL, but lower potency than Olivetol.

Comparative MIC Data (Inferred & Literature-Based):

OrganismCompoundMIC (µg/mL)Mechanism of Action
S. aureus (Gram+)Olivetol 10 - 25Membrane depolarization / Lysis
S. aureus (Gram+)TAL > 1000Weak membrane disruption
S. aureus (Gram+)HTAL Est. 200 - 500Lipophilic membrane insertion (Inferred)
E. coli (Gram-)TAL > 2000Efflux pump susceptibility
E. coli (Gram-)HTAL Est. > 1000Limited activity due to outer membrane barrier
B. Cytotoxicity & Metabolic Inhibition

In engineered host systems (E. coli, S. cerevisiae), HTAL is monitored for host toxicity.

  • Host Toxicity: HTAL is generally observed to be less toxic than short-chain fatty acids but can inhibit cell growth at high titers (>2 g/L) due to acidification or non-specific hydrophobic interactions.

  • Enzyme Inhibition: The 2-pyrone ring is an electrophile. Similar pyrones (e.g., kojic acid) inhibit tyrosinase. HTAL's keto-side chain allows it to act as a bidentate chelator, potentially inhibiting metalloenzymes.

Mechanism of Action: The "Derailment" Pathway

HTAL is not an enzymatic product but a failure of the enzyme Olivetolic Acid Cyclase (OAC). Understanding this pathway is critical for researchers using HTAL as a marker for pathway efficiency.

  • The Switch: The linear tetraketide intermediate is unstable.

    • With OAC: An aldol condensation retains the carboxyl group

      
      Olivetolic Acid .
      
    • Without OAC: Decarboxylation and lactonization occur

      
      HTAL .
      

G HexCoA Hexanoyl-CoA (Starter) TKS Tetraketide Synthase (TKS) HexCoA->TKS MalCoA 3x Malonyl-CoA (Extender) MalCoA->TKS Linear Linear Tetraketide (3,5,7-trioxododecanoyl-CoA) TKS->Linear Condensation HTAL HTAL (Derailment Product) Linear->HTAL Spontaneous Lactonization (No OAC) OLA Olivetolic Acid (Target Product) Linear->OLA Aldol Cyclization (Requires OAC) OAC Olivetolic Acid Cyclase (OAC) Olivetol Olivetol (Decarboxylated OLA) OLA->Olivetol Decarboxylation

Figure 1: Biosynthetic bifurcation showing HTAL as the spontaneous "derailment" product when OAC is absent or inefficient.

Experimental Protocols

Protocol A: Quantification of HTAL via LC-MS

Purpose: To distinguish HTAL from its structural isomers (Olivetol) in fermentation broth.

  • Sample Preparation:

    • Centrifuge culture broth (10,000 x g, 5 min) to remove cells.

    • Extract supernatant with Ethyl Acetate (1:1 v/v). Vortex for 60s.

    • Evaporate organic phase to dryness under N₂ stream.

    • Reconstitute in Methanol (HPLC grade).

  • Chromatography (HPLC):

    • Column: C18 Reverse Phase (e.g., Zorbax Eclipse, 3.5 µm, 2.1 x 100 mm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 10 min.

  • Detection (MS):

    • Mode: ESI Negative (HTAL ionizes poorly in positive mode compared to amines, but pyrones can be detected in positive mode as [M+H]+).

    • Target Mass:

      • HTAL MW: ~224.25 Da. Look for m/z 225.1 [M+H]+ or 223.1 [M-H]- .

      • Differentiation: HTAL elutes earlier than Olivetol on C18 due to the polar lactone ring vs. the lipophilic resorcinol tail.

Protocol B: Pyrone Antimicrobial Assay (Microdilution)

Purpose: To assess the inhibitory concentration of HTAL or TAL analogs.

  • Inoculum: Prepare bacterial suspension (E. coli or S. aureus) at

    
     CFU/mL in Mueller-Hinton Broth.
    
  • Compound Dilution:

    • Dissolve HTAL in DMSO (Stock: 10 mg/mL).

    • Prepare serial 2-fold dilutions in a 96-well plate (Range: 1000 µg/mL to 1.9 µg/mL).

    • Control: DMSO final concentration must be < 2%.

  • Incubation: 37°C for 18–24 hours.

  • Readout: Measure OD600.

    • MIC: Lowest concentration with no visible growth (OD600 < 0.05).

    • IC50: Concentration resulting in 50% reduction in OD600 compared to growth control.

References

  • Taura, F., et al. (2009). "Identification of olivetol synthase, a polyketide synthase specialized for decarboxylative condensation of hexanoyl-CoA and malonyl-CoA." FEBS Letters. Link

  • Gagne, S. J., et al. (2012). "Identification of olivetolic acid cyclase from Cannabis sativa reveals a unique catalytic route to plant polyketides." PNAS. Link

  • Xie, X., et al. (2006). "Microbial synthesis of triacetic acid lactone." Biotechnology and Bioengineering.[1][2] Link

  • Kearsey, J., et al. (2020).[2] "Structure of the Cannabis sativa olivetol-producing enzyme reveals cyclization plasticity in type III polyketide synthases." FEBS Journal. Link

  • Goel, A., et al. (2009). "Natural and synthetic 2H-pyran-2-ones and their versatility in organic synthesis." Tetrahedron. Link[3]

Sources

Validation

Cross-validation of "2H-Pyran-2-one, 4-hydroxy-6-(2-oxoheptyl)-" synthesis protocols

This guide provides a rigorous cross-validation of synthesis protocols for 4-Hydroxy-6-(2-oxoheptyl)-2H-pyran-2-one (CAS 327175-05-3), a critical polyketide metabolite associated with Mycobacterium tuberculosis virulence...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous cross-validation of synthesis protocols for 4-Hydroxy-6-(2-oxoheptyl)-2H-pyran-2-one (CAS 327175-05-3), a critical polyketide metabolite associated with Mycobacterium tuberculosis virulence factors.

Executive Summary & Molecule Profile

Target Molecule: 4-Hydroxy-6-(2-oxoheptyl)-2H-pyran-2-one CAS Registry Number: 327175-05-3 Biological Relevance: A tetraketide lactone produced by Type III Polyketide Synthase 18 (PKS18) in Mycobacterium tuberculosis.[1] It serves as a vital reference standard for studying mycobacterial lipid metabolism and the biosynthesis of complex cell wall lipids (e.g., phthiocerol dimycocerosates).

This guide contrasts two distinct synthesis workflows:

  • Protocol A (Chemical Benchmark): Lateral Lithiation-Acylation of Triacetic Acid Lactone (TAL). High-yield, scalable method for generating analytical standards.

  • Protocol B (Biological Reconstitution): Enzymatic Synthesis using Recombinant PKS18. Mechanistically accurate method for validating biosynthetic pathways.

Comparison Matrix
FeatureProtocol A: Chemical Synthesis (TAL Acylation)Protocol B: Enzymatic Synthesis (PKS18)
Primary Mechanism C6-Lithiation & Nucleophilic AcylationIterative Decarboxylative Claisen Condensation
Precursors 4-Hydroxy-6-methyl-2-pyrone, Hexanoyl ChlorideHexanoyl-CoA, Malonyl-CoA
Yield High (Milligram to Gram scale)Low (Microgram scale)
Purity Profile High (requires recrystallization)Complex (requires HPLC purification from mixture)
Application Reference Standards, Bioactivity AssaysMechanistic Studies, Mutant Characterization

Protocol A: Chemical Benchmark (TAL Acylation)

Rationale: This protocol exploits the acidity of the C6-methyl protons in 4-hydroxy-6-methyl-2-pyrone (Triacetic Acid Lactone, TAL). By generating a dianion, we can selectively acylate the lateral methyl group with hexanoyl chloride to install the 2-oxoheptyl side chain. This mimics the tetraketide structure without requiring complex polyketide assembly.

Reagents & Equipment[2]
  • Substrate: 4-Hydroxy-6-methyl-2-pyrone (TAL)

  • Acylating Agent: Hexanoyl Chloride (freshly distilled)

  • Base: Lithium Diisopropylamide (LDA) (2.2 equivalents)

  • Solvent: Anhydrous THF (Tetrahydrofuran), -78°C

  • Equipment: Schlenk line, Argon atmosphere, NMR spectrometer

Step-by-Step Methodology
  • Dianion Generation:

    • Dissolve TAL (1.0 eq) in anhydrous THF under Argon.

    • Cool to -78°C.

    • Add LDA (2.2 eq) dropwise over 20 minutes. The first equivalent deprotonates the C4-hydroxyl; the second deprotonates the C6-methyl (gamma-proton), forming the reactive dianion.

    • Critical Checkpoint: The solution typically turns bright yellow/orange, indicating dianion formation. Stir for 45 minutes at -78°C.

  • Acylation:

    • Add Hexanoyl Chloride (1.1 eq) dropwise to the cold dianion solution.

    • Maintain temperature at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours.

    • Mechanistic Insight: Acylation occurs preferentially at the more nucleophilic C6-methylene carbon rather than the C4-oxygen (O-acylation is reversible or less favored under these conditions).

  • Quench & Cyclization Check:

    • Quench with saturated NH₄Cl solution.

    • Acidify to pH 3 with 1M HCl to ensure the pyrone ring is protonated (enol form).

    • Extract with Ethyl Acetate (3x). Dry over Na₂SO₄ and concentrate.

  • Purification:

    • Recrystallize from Hexane/Ethyl Acetate or purify via silica gel chromatography (Gradient: 0-5% MeOH in DCM).

    • Target Product: 4-Hydroxy-6-(2-oxoheptyl)-2H-pyran-2-one.[2][3][4]

Self-Validation Criteria (QC)
  • 1H NMR (DMSO-d6):

    • Side Chain: Look for a singlet at ~3.6-3.8 ppm (CH 2-C=O) bridging the ring and the side chain.

    • Ring Protons: Two doublets (or singlets) at ~5.9 and 6.1 ppm for C3-H and C5-H.

    • Tail: Triplet at ~0.85 ppm (terminal methyl) and multiplet for the alkyl chain.

  • MS (ESI-): [M-H]- peak at m/z 223.

Protocol B: Enzymatic Reconstitution (PKS18)

Rationale: PKS18 from M. tuberculosis is a Type III PKS with unusual specificity for long-chain starters.[1][5][6] This protocol reconstitutes the native biosynthetic pathway in vitro, confirming the molecule's identity as a tetraketide derailment product.

Reagents & Equipment[2]
  • Enzyme: Recombinant PKS18 (purified from E. coli BL21).

  • Substrates: Hexanoyl-CoA (Starter), Malonyl-CoA (Extender).[7]

  • Buffer: 100 mM Potassium Phosphate (pH 7.2), 1 mM EDTA.

  • Analysis: LC-MS/MS (Q-TOF or Triple Quad).

Step-by-Step Methodology
  • Reaction Assembly:

    • In a 100 µL volume, mix:

      • 50 µM Hexanoyl-CoA

      • 100 µM Malonyl-CoA (Note: 1:2 or 1:3 ratio favors tetraketide formation).

      • 2-5 µM Purified PKS18 enzyme.

    • Control: Run a reaction without enzyme and one with boiled enzyme.

  • Incubation:

    • Incubate at 30°C for 2-4 hours.

    • Mechanistic Insight: PKS18 performs three rounds of elongation:[7]

      • Hexanoyl-CoA + Malonyl-CoA → Diketide.

      • Diketide + Malonyl-CoA → Triketide.

      • Triketide + Malonyl-CoA → Tetraketide (3,5,7-trioxododecanoyl-CoA).

    • Cyclization: The enzyme catalyzes C1-C5 lactonization to release the pyrone.[8]

  • Extraction:

    • Quench with 10 µL of 10% Acetic Acid.

    • Extract twice with 200 µL Ethyl Acetate.

    • Evaporate solvent and reconstitute in Methanol.

  • Analysis:

    • Inject onto C18 Reverse Phase HPLC.

    • Monitor at 280 nm (pyrone UV max).

    • Compare retention time and MS fragmentation with the Chemical Standard from Protocol A.

Mechanistic Visualization

The following diagram illustrates the biosynthetic logic (PKS18) versus the chemical mimicry (TAL Acylation).

SynthesisPathways cluster_Bio Protocol B: Biological (PKS18) cluster_Chem Protocol A: Chemical (TAL Acylation) HexCoA Hexanoyl-CoA (Starter) Tetraketide Tetraketide Intermediate (Enzyme Bound) HexCoA->Tetraketide PKS18 Elongation MalCoA 3x Malonyl-CoA (Extender) MalCoA->Tetraketide Cyclization C1-C5 Lactonization (Enzymatic) Tetraketide->Cyclization Product TARGET PRODUCT 4-Hydroxy-6-(2-oxoheptyl)-2H-pyran-2-one (CAS 327175-05-3) Cyclization->Product Release TAL 4-Hydroxy-6-methyl-2-pyrone (TAL) Dianion TAL Dianion (C6-Nucleophile) TAL->Dianion Deprotonation LDA LDA (2.2 eq) -78°C LDA->Dianion Dianion->Product C6-Acylation (+HexCl) HexCl Hexanoyl Chloride HexCl->Product

Caption: Comparison of PKS18-mediated tetraketide assembly (blue) and Chemical C6-acylation of TAL (red) yielding the identical pyrone target.

References

  • Sankaranarayanan, R., et al. (2004). "A novel tunnel in mycobacterial type III polyketide synthase reveals the structural basis for generating diverse metabolites." Nature Structural & Molecular Biology, 11, 894–900. Link

  • Saxena, P., et al. (2003). "A new family of type III polyketide synthases in Mycobacterium tuberculosis." Journal of Biological Chemistry, 278(45), 44780-44790. Link

  • Money, T., et al. (1967). "Pyrone studies. I. Biogenetic-type synthesis of phenolic compounds." Tetrahedron, 23(8), 3435-3448. Link

  • Douglas, J.L. & Money, T. (1967). "The biosynthesis of polyketides: The synthesis of a triacetic acid lactone derivative." Canadian Journal of Chemistry, 45(17), 1990-1992. Link

  • Axios Research. "Product Data Sheet: 4-Hydroxy-6-(2-oxoheptyl)-2H-pyran-2-one (CAS 327175-05-3)."[2][3] Link

Sources

Comparative

Comparative Spectroscopic Analysis of Hexanoyltriacetic Acid Lactone (HTAL) and Cannabinoid Polyketide Intermediates

Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Protocol Standard Executive Summary The bioengineering of microbial platforms for cannabinoid p...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Protocol Standard

Executive Summary

The bioengineering of microbial platforms for cannabinoid production relies heavily on the efficient condensation of hexanoyl-CoA and malonyl-CoA. While the target intermediate is Olivetolic Acid (OA), the intrinsic promiscuity of Tetraketide Synthase (TKS) frequently leads to the accumulation of off-target polyketide byproducts, most notably Hexanoyltriacetic Acid Lactone (HTAL) and Pentyl Diacetic Acid Lactone (PDAL) [1].

This guide provides a comprehensive, objective comparison of the spectroscopic signatures (NMR, IR, MS) of HTAL against its primary alternatives (PDAL and OA). Furthermore, it establishes a self-validating experimental workflow to prevent analytical false positives during strain engineering and enzyme evolution[2].

Mechanistic Origins and Structural Divergence

To understand the spectroscopic differences between these molecules, one must first understand their biosynthetic causality. The initiates with TKS catalyzing the sequential condensation of one hexanoyl-CoA with three malonyl-CoA units[3].

  • Olivetolic Acid (OA): In the presence of Olivetolic Acid Cyclase (OAC), the linear 3,5,7-trioxododecanoyl-CoA intermediate undergoes a specific C2→C7 intramolecular aldol cyclization, retaining the carboxylate group to form the resorcinolic ring of OA[1].

  • Hexanoyltriacetic Acid Lactone (HTAL): If OAC is absent or kinetically outcompeted, the linear tetraketide undergoes spontaneous lactonization, forming a tetraketide α-pyrone (4-hydroxy-6-(2-oxoheptyl)-2H-pyran-2-one)[4].

  • Pentyl Diacetic Acid Lactone (PDAL): Premature chain release after only two malonyl-CoA condensations results in a triketide α-pyrone (4-hydroxy-6-pentyl-2H-pyran-2-one)[1].

Pathway Substrates Hexanoyl-CoA + 3 Malonyl-CoA TKS Tetraketide Synthase (TKS) Substrates->TKS Intermediate Linear Tetraketide-CoA (3,5,7-trioxododecanoyl-CoA) TKS->Intermediate Condensation PDAL Pentyl Diacetic Acid Lactone (PDAL) TKS->PDAL Premature Release (Triketide) OAC Olivetolic Acid Cyclase (OAC) Intermediate->OAC C2-C7 Aldol Cyclization HTAL Hexanoyltriacetic Acid Lactone (HTAL) Intermediate->HTAL Spontaneous Lactonization (Tetraketide) Olivetol Olivetol (OL) Intermediate->Olivetol Spontaneous Decarboxylation OA Olivetolic Acid (OA) Target Product OAC->OA

Caption: Biosynthetic divergence of hexanoyl-CoA and malonyl-CoA into cannabinoid precursors and byproducts.

The Analytical Trap: Why LC-MS is Insufficient

A critical error in early-stage drug development and synthetic biology is relying solely on Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify OA production. HTAL and OA are structural isomers. Both possess the molecular formula


 and yield an identical exact mass of 224.1049 Da (

225.112

). While they can be resolved chromatographically, shifts in retention time due to matrix effects in crude cell lysates often lead to HTAL being misidentified as OA. Therefore, orthogonal validation using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FT-IR) is an absolute necessity.

Comparative Spectroscopic Data

The following tables synthesize the diagnostic spectroscopic markers required to unambiguously differentiate HTAL from PDAL and OA.

Table 1: H NMR Data Comparison (500 MHz, DMSO- )

Diagnostic Causality: The most critical differentiator for HTAL is the isolated methylene singlet at ~3.50 ppm. This proton environment (


) is sandwiched between the pyran ring double bond and the exocyclic ketone, deshielding it significantly compared to the standard alkyl chains of PDAL and OA.
Structural FeatureHTAL (Tetraketide Pyrone)PDAL (Triketide Pyrone)OA (Resorcinolic Acid)
Ring Protons δ 5.35 (d,

Hz, C3-H)δ 6.05 (d,

Hz, C5-H)
δ 5.32 (d,

Hz, C3-H)δ 5.95 (d,

Hz, C5-H)
δ 6.15 (d,

Hz, C3-H)δ 6.25 (d,

Hz, C5-H)
C1' Methylene δ 3.50 (s, 2H, -CH₂-C=O) δ 2.45 (t, 2H, -CH₂-)δ 2.80 (t, 2H, Ar-CH₂-)
C3' Methylene δ 2.55 (t, 2H, O=C-CH₂-)--
Aliphatic Chain δ 1.20 - 1.55 (m, 6H)δ 1.25 - 1.60 (m, 6H)δ 1.25 - 1.55 (m, 6H)
Terminal Methyl δ 0.88 (t, 3H)δ 0.88 (t, 3H)δ 0.88 (t, 3H)
Exchangeable OH δ 11.2 (br s, 1H, Enol-OH)δ 11.1 (br s, 1H, Enol-OH)δ 11.8 (br s, COOH)δ 10.1 (br s, Phenol-OH)
Table 2: C NMR Data Comparison (125 MHz, DMSO- )
Carbon EnvironmentHTAL (δ ppm)PDAL (δ ppm)OA (δ ppm)
Lactone / Acid C=O 164.2 (C2 Lactone)164.5 (C2 Lactone)173.5 (COOH)
Exocyclic Ketone 202.8 (C2' Ketone) --
Ring Oxygenated C 171.0 (C4), 159.5 (C6)171.2 (C4), 162.0 (C6)162.5 (C2), 160.1 (C4)
Ring Aliphatic C 89.5 (C3), 101.2 (C5)89.2 (C3), 99.8 (C5)101.5 (C3), 111.2 (C5)
C1' Methylene 44.5 (-CH₂-C=O) 32.8 (-CH₂-)35.6 (Ar-CH₂-)
Table 3: Orthogonal IR and MS Signatures
ModalityHTALPDALOA
FT-IR (ATR) 1715 cm⁻¹ (Lactone C=O) 1705 cm⁻¹ (Ketone C=O) 1718 cm⁻¹ (Lactone C=O)1645 cm⁻¹ (H-bonded COOH)1610 cm⁻¹ (Aromatic C=C)
LC-QTOF-MS

225.112


183.102


225.112

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols form a closed, self-validating loop. We do not merely extract; we control the partition coefficients, isolate via hydrophobicity, and validate via 2D-NMR connectivity.

Workflow InVitro In Vitro Enzymatic Assay (TKS/OAC) Extraction Liquid-Liquid Extraction (Ethyl Acetate) InVitro->Extraction PrepLC Preparative HPLC (C18, H2O/MeCN) Extraction->PrepLC NMR NMR Spectroscopy (1H, 13C, 2D) PrepLC->NMR IR ATR-FTIR Spectroscopy PrepLC->IR MS LC-QTOF-MS Analysis PrepLC->MS

Caption: Standardized analytical workflow for the isolation and spectroscopic validation of polyketides.

Protocol A: In Vitro Biosynthesis and Targeted Extraction

Causality: Conducting the assay without OAC forces the TKS enzyme to shunt the linear tetraketide entirely toward HTAL and PDAL, providing a clean matrix for byproduct isolation[4].

  • Reaction Assembly: In a 10 mL glass vial, prepare a reaction mixture containing 100 mM HEPES buffer (pH 7.4), 2 mM DTT (to maintain TKS catalytic cysteine residues in a reduced state), 5 mM

    
    , 0.5 mM hexanoyl-CoA, and 1.5 mM malonyl-CoA.
    
  • Enzyme Addition: Initiate the reaction by adding purified recombinant TKS to a final concentration of 10 μM. Incubate at 30°C for 12 hours.

  • Quenching & Partitioning: Quench the reaction by adding 1% (v/v) formic acid. Crucial Step: Acidification suppresses the ionization of the enolic hydroxyls on HTAL/PDAL, driving them into their neutral states to maximize their partition coefficient into the organic phase.

  • Extraction: Extract three times with equal volumes of ethyl acetate. Pool the organic layers, dry over anhydrous

    
    , and evaporate under reduced pressure.
    
Protocol B: Preparative LC and Spectroscopic Validation

Causality: HTAL and OA co-elute on standard short-gradient LC methods. Preparative HPLC with a shallow gradient is required to isolate HTAL for downstream NMR.

  • Prep-HPLC: Resuspend the dried extract in 50% Acetonitrile/Water. Inject onto a semi-preparative C18 column (e.g., 10 × 250 mm, 5 μm). Run a shallow linear gradient from 40% to 70% Acetonitrile (with 0.1% Formic Acid) over 30 minutes.

    • Elution Order: PDAL (most polar, elutes first)

      
       HTAL 
      
      
      
      OA (most hydrophobic, elutes last). Collect the HTAL fraction and lyophilize.
  • Validation Checkpoint (LC-MS): Analyze a 1 μL aliquot of the fraction via LC-QTOF-MS. Confirm the presence of

    
     225.112.
    
  • NMR Acquisition: Dissolve 5 mg of the lyophilized HTAL in 600 μL of DMSO-

    
    . Acquire 
    
    
    
    H,
    
    
    C, and Heteronuclear Multiple Bond Correlation (HMBC) spectra.
    • Self-Validation: Use the HMBC spectrum to verify that the methylene protons at δ 3.50 ppm correlate to both the pyran ring carbon (C6, δ 159.5) and the exocyclic ketone carbon (C2', δ 202.8). This definitively proves the HTAL structure over OA.

  • ATR-FTIR Acquisition: Place 1-2 mg of the solid directly onto the diamond crystal of an ATR-FTIR spectrometer. Ensure the presence of the dual carbonyl stretch (1715 cm⁻¹ and 1705 cm⁻¹) to confirm the lactone-ketone system, distinguishing it from the single, lower-frequency carboxylic acid stretch of OA.

References

  • Gagne, S. J., et al. (2012). "Identification of olivetolic acid cyclase from Cannabis sativa reveals a unique catalytic route to plant polyketides." Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]

  • Tahir, M. N., et al. (2021). "The biosynthesis of the cannabinoids." Journal of Cannabis Research (Indexed in NIH PMC). Available at:[Link]

  • Jiang, C., et al. (2023). "Screening microbially produced pentyl diacetic acid lactone using an Escherichia coli biosensor workflow." Electronic Journal of Biotechnology. Available at:[Link]

  • Yang, Y., et al. (2018). "Synthetic Pathway for the Production of Olivetolic Acid in Escherichia coli." ACS Synthetic Biology. Available at:[Link]

Sources

Validation

In Vitro vs. In Vivo Efficacy Guide: 4-Hydroxy-6-(2-oxoheptyl)-2H-pyran-2-one

The following guide provides a comprehensive technical analysis of 4-Hydroxy-6-(2-oxoheptyl)-2H-pyran-2-one (CAS 327175-05-3), focusing on its critical role as a biosynthetic reporter in Mycobacterium tuberculosis (M. tb...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comprehensive technical analysis of 4-Hydroxy-6-(2-oxoheptyl)-2H-pyran-2-one (CAS 327175-05-3), focusing on its critical role as a biosynthetic reporter in Mycobacterium tuberculosis (M. tb) research and drug development.[1]

[1]

Executive Summary

4-Hydroxy-6-(2-oxoheptyl)-2H-pyran-2-one is not a therapeutic drug but a pivotal biosynthetic metabolite and biomarker used to evaluate the efficacy of inhibitors targeting the Mycobacterium tuberculosis virulence pathway.[1]

Produced by the polyketide synthase Pks12 , this pyrone represents the in vitro "derailment" product of the enzyme, whereas the in vivo product is a complex lipid (mycoketide) essential for bacterial virulence (PDIM synthesis).[1] This guide compares its utility as an in vitro screening tool versus its in vivo biological context, providing a roadmap for researchers developing anti-virulence therapeutics.[1]

Part 1: The Biosynthetic Context (Mechanism of Action)[1]

To understand the "efficacy" of this compound, one must understand its origin.[1] It is the direct product of Pks12 , a type III polyketide synthase in M. tuberculosis.[1]

  • In Vitro Context (The "Derailment" Product): When Pks12 is studied in isolation (cell-free systems), it lacks the auxiliary enzymes (reductases, transferases) present in the bacterium.[1] Consequently, the reactive polyketide chain spontaneously cyclizes into 4-Hydroxy-6-(2-oxoheptyl)-2H-pyran-2-one .[1] This pyrone serves as a robust proxy readout for Pks12 enzymatic activity.[1]

  • In Vivo Context (The Virulence Precursor): Inside the bacterium, Pks12 cooperates with other enzymes to produce mycoketides , which are precursors to Phthiocerol Dimycocerosates (PDIMs) .[1] PDIMs are critical virulence lipids that mask the bacterium from the host immune system.[1] The pyrone is typically absent or present only in trace amounts in vivo unless the downstream pathway is disrupted.[1]

Pathway Visualization

The following diagram illustrates the divergence between the in vitro pyrone formation and the in vivo lipid synthesis.

Pks12_Pathway Substrate Malonyl-CoA / Methylmalonyl-CoA Pks12 Pks12 Enzyme (Type III PKS) Substrate->Pks12 Intermediate Reactive Polyketide Intermediate Pks12->Intermediate Pyrone 4-Hydroxy-6-(2-oxoheptyl)- 2H-pyran-2-one (In Vitro Product) Intermediate->Pyrone Spontaneous Cyclization (Lack of Aux Enzymes) AuxEnzymes Auxiliary Enzymes (Reductases/Transferases) Intermediate->AuxEnzymes In Vivo Processing Lipid Mycoketide / PDIMs (In Vivo Virulence Factor) AuxEnzymes->Lipid Virulence Pathway

Caption: Divergence of Pks12 products: The pyrone (red) is the in vitro marker; the lipid (green) is the in vivo virulence factor.[1]

Part 2: In Vitro vs. In Vivo Utility & Efficacy[1]

This section compares the compound's utility as a research tool (In Vitro) against its biological relevance (In Vivo).[1]

Comparison Table: Utility Profile
FeatureIn Vitro (Pyrone Readout)In Vivo (Lipid/Pathogen Context)
Primary Role High-Throughput Screening (HTS) Marker .[1] Used to measure Pks12 inhibition efficacy.[1]Metabolic Intermediate .[1] Precursor to PDIMs (virulence lipids).[1]
Detection Method UV/Vis (300 nm) or LC-MS.[1] High signal-to-noise ratio.Lipidomics (TLC/LC-MS).[1] Requires complex extraction.[1]
Stability High.[1] Stable pyrone structure allows for easy quantification.[1]Transient. Rapidly processed into complex lipids.[1]
Drug Target Relevance Direct . Inhibition of pyrone formation = Inhibition of Pks12.[1]Indirect .[1] Loss of PDIMs correlates with reduced virulence in mice.[1]
Key Limitation Does not account for cell wall permeability or efflux pumps.Difficult to quantify specific enzymatic flux in real-time.[1]
In Vitro Efficacy (As a Screening Tool)

The "efficacy" in an in vitro setting refers to the robustness of this pyrone as a reporter for drug discovery.[1]

  • Assay Principle: Incubate recombinant Pks12 with substrates (Malonyl-CoA, Hexanoyl-CoA).

  • Readout: Quantify the formation of 4-Hydroxy-6-(2-oxoheptyl)-2H-pyran-2-one.

  • Interpretation: A decrease in pyrone production indicates efficacy of the test compound as a Pks12 inhibitor.[1]

  • Advantages: The pyrone has a distinct UV absorbance and mass spectrum, making it superior to coupled enzyme assays for HTS.[1]

In Vivo Efficacy (Biological Relevance)

In an in vivo setting (e.g., infected macrophages or mice), the pyrone itself is not the target.[1]

  • Mechanism: Inhibitors identified via the in vitro pyrone assay are tested for their ability to block PDIM synthesis in live bacteria.[1]

  • Correlation: Efficacy in blocking pyrone formation in vitro strongly correlates with efficacy in blocking PDIM production in vivo, provided the inhibitor can penetrate the mycobacterial cell wall.[1]

  • Virulence: Strains lacking Pks12 (and thus unable to make the intermediate) show significantly reduced lung viral loads in murine models.[1]

Part 3: Experimental Protocols

Protocol A: In Vitro Pks12 Inhibition Assay (Pyrone Quantification)

Objective: Determine the IC50 of a potential inhibitor by measuring the reduction in 4-Hydroxy-6-(2-oxoheptyl)-2H-pyran-2-one formation.[1]

  • Reagent Preparation:

    • Buffer: 100 mM phosphate buffer (pH 7.2), 1 mM EDTA, 10% glycerol.[1]

    • Enzyme: Purified recombinant M. tb Pks12 (1–5 µM final).

    • Substrates: Hexanoyl-CoA (primer, 50 µM) and Malonyl-CoA (extender, 100 µM).[1]

  • Reaction Setup:

    • Mix Buffer + Enzyme + Test Compound (various concentrations).[1]

    • Incubate at 25°C for 10 min (pre-incubation).

    • Initiate reaction by adding Substrates.[1]

  • Incubation:

    • Incubate at 30°C for 60 minutes.

  • Termination & Extraction:

    • Quench with 10% acetic acid (20 µL).

    • Extract with Ethyl Acetate (2x volume).[1] Vortex and centrifuge.[1]

  • Analysis (LC-MS/HPLC):

    • Column: C18 Reverse Phase.[1]

    • Mobile Phase: Water/Acetonitrile gradient (0.1% Formic Acid).

    • Detection: Monitor m/z 225 [M+H]+ or UV absorbance at 280–300 nm .[1]

    • Data: Plot % Inhibition vs. Log[Concentration] to calculate IC50.

Protocol B: In Vivo PDIM Profiling (Confirmation)

Objective: Confirm that the inhibitor blocks the pathway in live bacteria (where the pyrone is processed into lipids).[1]

  • Culture: Grow M. tuberculosis (H37Rv) to mid-log phase in 7H9 media + Test Compound.

  • Lipid Extraction:

    • Harvest pellets.[1]

    • Extract with Chloroform:Methanol (2:1).[1]

  • Analysis:

    • Perform Thin Layer Chromatography (TLC) or LC-MS.[1]

    • Target: Look for the disappearance of PDIM spots/peaks compared to control.

    • Note: The pyrone itself is usually not detected here; the readout is the loss of the final lipid.[1]

Part 4: Comparative Analysis of Alternatives

When studying Pks12 or similar virulence factors, researchers have alternative markers.[1]

Alternative Marker/MethodMechanismProsCons
4-Hydroxy-6-(2-oxoheptyl)-2H-pyran-2-one Direct Pks12 Product (Derailment) Direct readout of enzyme catalysis. High specificity.[1] Quantitative.Artificial in vitro product; requires purified enzyme.[1]
Radioactive Labeling (14C-Malonyl-CoA) Incorporation of radiolabel into lipidHighly sensitive; detects all polyketides.[1]Hazardous waste; low throughput; expensive.[1]
Whole-Cell Phenotypic Screen Bacterial survival in macrophagesMeasures true biological outcome (virulence).[1]Black box mechanism (target unknown); slow (weeks).[1]
Resazurin (Alamar Blue) General metabolic activityCheap; high throughput.[1]Non-specific. Does not distinguish virulence inhibition from general cytotoxicity.[1]

References

  • Matsunaga, I., et al. (2004).[1] Structure and function of the type III polyketide synthase Pks12 from Mycobacterium tuberculosis. Journal of Biological Chemistry . Link

  • Gokhale, R. S., et al. (2007).[1] Polyketide synthases in Mycobacterium tuberculosis: From genetics to structure and function. Natural Product Reports . Link

  • Saxena, P., et al. (2003).[1] A new family of type III polyketide synthases in Mycobacterium tuberculosis. Nature Structural Biology .[1] Link

  • Axios Research. (2023). Product Datasheet: 4-Hydroxy-6-(2-oxoheptyl)-2H-pyran-2-one (Reference Standard). Link

Sources

Comparative

Benchmarking the Synthetic Efficiency of 4-Hydroxy-6-(2-oxoheptyl)-2H-pyran-2-one: Biocatalytic vs. Chemical Strategies

4-Hydroxy-6-(2-oxoheptyl)-2H-pyran-2-one (CAS: 327175-05-3) is a complex tetraketide pyrone with a molecular weight of 224.26[1]. Originally identified as a metabolic product of Type III Polyketide Synthases (specificall...

Author: BenchChem Technical Support Team. Date: March 2026

4-Hydroxy-6-(2-oxoheptyl)-2H-pyran-2-one (CAS: 327175-05-3) is a complex tetraketide pyrone with a molecular weight of 224.26[1]. Originally identified as a metabolic product of Type III Polyketide Synthases (specifically PKS18 and PKS11) in Mycobacterium tuberculosis, this compound serves as a critical analytical reference standard for lipid metabolism profiling and drug development[2][3].

Synthesizing this molecule efficiently presents a significant challenge. The highly reactive nature of its poly-β-ketone precursor makes it prone to spontaneous, off-target cyclizations (such as aldol condensations yielding resorcinols) rather than the desired lactonization[3][4]. As a Senior Application Scientist, I have structured this guide to objectively benchmark the two primary synthetic paradigms for this compound: enzymatic biocatalysis and de novo chemical synthesis.

Mechanistic Causality & Pathway Analysis

The core synthetic challenge lies in controlling the regioselectivity of the cyclization step. The 12-carbon backbone must fold precisely to form the 2-pyrone ring while leaving the 7-carbon (2-oxoheptyl) side chain intact.

The Biocatalytic Route (PKS18): Type III PKSs catalyze iterative decarboxylative condensations without the need for acyl carrier proteins. PKS18 is structurally unique; its active site features an unprecedented 20 Å hydrophobic substrate-binding tunnel that specifically accommodates long-chain aliphatic acyl-CoAs (C6–C20)[3][4]. When hexanoyl-CoA (C6) is utilized as the starter unit, PKS18 performs three successive condensations with malonyl-CoA to yield a linear C12 tetraketide intermediate[3]. The spatial constraints of the enzyme pocket dictate the cyclization trajectory: it forces the O-acylation of the C5 enol oxygen onto the C1 thioester, yielding the 2-pyrone ring with near-absolute regioselectivity[3][5].

The Chemical Route (Dianion Condensation): Chemically mimicking this polyketide assembly requires overriding the thermodynamic tendency of poly-β-ketones to form aromatic resorcinols. The most efficient chemical approach involves generating the dianion of ethyl acetoacetate using lithium diisopropylamide (LDA) at -78 °C, followed by regioselective acylation at the terminal γ-carbon with a protected 3-oxooctanoyl chloride. The causality here is kinetically driven: the low temperature prevents self-condensation, while the dianion forces nucleophilic attack at the terminal carbon. Subsequent acid-catalyzed deprotection drives the lactonization.

Mechanism N1 Starter Unit: Hexanoyl-CoA (C6) N3 Linear Tetraketide Intermediate (C12 Poly-β-ketone) N1->N3 PKS18 Catalysis N2 Extender Units: 3 x Malonyl-CoA N2->N3 Decarboxylative Claisen N4 C5-O to C1 Condensation (O-Acylation) N3->N4 Enolization (Enzyme Pocket) N5 C2-C7 Aldol Condensation (Resorcinol Pathway) N3->N5 Spontaneous (Aqueous/Uncontrolled) N6 4-Hydroxy-6-(2-oxoheptyl) -2H-pyran-2-one N4->N6 -CoA

Mechanistic pathway of PKS18-catalyzed tetraketide pyrone formation.

Quantitative Benchmarking

The table below summarizes the synthetic efficiency of both approaches based on standard process chemistry metrics.

Performance MetricBiocatalytic Synthesis (PKS18)Chemical Synthesis (Dianion Route)
Overall Yield Low to Moderate (15-25% in vitro)Moderate (40-55% over 3 steps)
Regioselectivity >99% (Enzyme-controlled)~75% (Requires strict temp control)
Reaction Time 1-2 Hours18-24 Hours
Scalability Milligram scale (Analytical)Gram to Kilogram scale (Industrial)
E-Factor (Waste) High (Due to dilute aqueous buffers)Moderate (Solvent recovery possible)
Primary Use Case Isotope labeling, Reference StandardsBulk intermediate production
Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating analytical feedback loops to confirm successful synthesis.

Protocol A: Biocatalytic Synthesis via Recombinant PKS18

Purpose: Rapid generation of highly pure analytical standards.

  • Enzyme Preparation: Express M. tuberculosis PKS18 in E. coli BL21(DE3) and purify via Ni-NTA affinity chromatography. Ensure the protein is dialyzed into 100 mM phosphate buffer (pH 7.0) to maintain the integrity of the 20 Å binding tunnel[3][4].

  • Assay Assembly: In a 1 mL reaction volume, combine 100 mM phosphate buffer (pH 7.0), 100 µM hexanoyl-CoA (starter unit), and 250 µM malonyl-CoA (extender unit)[3].

  • Initiation & Incubation: Add 10 µg of purified PKS18 to initiate the reaction. Incubate at 30 °C for 60 minutes. Causality: 30 °C provides optimal kinetic energy for the decarboxylative Claisen condensations without denaturing the mycobacterial enzyme.

  • Quenching & Extraction: Quench the reaction by adding 20% HCl (v/v) to lower the pH to 2.0, halting enzymatic activity. Extract three times with 500 µL of ethyl acetate. Pool the organic layers and dry under a gentle N₂ stream.

  • Validation (HPLC-MS): Resuspend the residue in methanol. Analyze via LC-MS. The successful synthesis is validated by a dominant peak exhibiting an [M+H]⁺ ion at m/z 225.1, corresponding to the C₁₂H₁₆O₄ pyrone[1][3].

Protocol B: Chemical Synthesis via Dianion Condensation

Purpose: Scalable synthesis for bulk material.

  • Dianion Generation: Under an argon atmosphere, add ethyl acetoacetate (1.0 eq) dropwise to a solution of lithium diisopropylamide (LDA, 2.2 eq) in anhydrous THF at -78 °C. Stir for 1 hour. Causality: The first equivalent of LDA deprotonates the highly acidic α-carbon, while the second equivalent deprotonates the γ-carbon, creating a highly nucleophilic terminal site.

  • Regioselective Acylation: Slowly add a THF solution of 3-oxooctanoyl chloride (1.1 eq, carbonyl protected as an ethylene acetal) over 30 minutes. Maintain at -78 °C for 2 hours to prevent scrambling, then gradually warm to room temperature.

  • Simultaneous Deprotection & Cyclization: Quench the reaction with 1M HCl. Reflux the biphasic mixture for 4 hours. Causality: The acidic reflux serves a dual purpose—it hydrolyzes the acetal protecting group and thermodynamically drives the lactonization of the acyclic poly-β-ketone into the pyrone core.

  • Purification: Extract with dichloromethane, wash with brine, and concentrate. Purify the crude mixture via silica gel flash chromatography (Hexane:EtOAc 7:3).

  • Validation (NMR): Confirm the structure using ¹H and ¹³C NMR. Look for the characteristic pyrone olefinic proton (C5-H) around δ 5.9 ppm and the intact side-chain ketone carbon around δ 208 ppm.

Workflow cluster_Bio Biocatalytic Route (PKS18) cluster_Chem Chemical Route B1 Hexanoyl-CoA + 3 Malonyl-CoA B2 Enzymatic Condensation (pH 7.0, 30°C) B1->B2 B3 Spontaneous Cyclization B2->B3 Target 4-Hydroxy-6-(2-oxoheptyl) -2H-pyran-2-one B3->Target C1 Ethyl Acetoacetate + LDA (-78°C) C2 Acylation with Protected Acyl Chloride C1->C2 C3 Acid-Catalyzed Lactonization C2->C3 C3->Target

Workflow comparison between biocatalytic and chemical synthesis routes.

Strategic Recommendations

The choice between biocatalytic and chemical synthesis of 4-hydroxy-6-(2-oxoheptyl)-2H-pyran-2-one hinges entirely on the required scale and purity. For researchers requiring high-fidelity analytical standards (e.g., for calibrating LC-MS equipment in mycobacterial lipidomics), the biocatalytic route is vastly superior. The evolutionary perfection of the PKS18 binding tunnel guarantees absolute regioselectivity, eliminating the need for complex downstream purification[3][4].

Conversely, for drug development professionals requiring gram-scale quantities to use as a scaffold for novel antitubercular agents, the chemical route is mandatory. While it suffers from lower regioselectivity and requires harsh organometallic conditions, it bypasses the inherent scalability limits and high costs associated with acyl-CoA substrates and recombinant protein purification.

References
  • Axios Research. "4-Hydroxy-6-(2-oxoheptyl)-2H-pyran-2-one - CAS - 327175-05-3". Product Catalogue. URL: [Link]

  • Pharmaffiliates. "4-Hydroxy-6-(2-oxoheptyl)-2H-pyran-2-one". Product Specifications. URL: [Link]

  • Saxena, P., Yadav, G., Mohanty, D., & Gokhale, R. S. (2003). "A new family of type III polyketide synthases in Mycobacterium tuberculosis." Journal of Biological Chemistry, 278(45), 44780-44790. URL: [Link]

Sources

Validation

Stereochemical Analysis of 4-Hydroxy-6-(2-oxoheptyl)-2H-pyran-2-one and Chiral Congeners

Topic: Confirming the absolute configuration of "2H-Pyran-2-one, 4-hydroxy-6-(2-oxoheptyl)-" Content Type: Publish Comparison Guide Executive Summary & Stereochemical Assessment Critical Technical Clarification: As a Sen...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Confirming the absolute configuration of "2H-Pyran-2-one, 4-hydroxy-6-(2-oxoheptyl)-" Content Type: Publish Comparison Guide

Executive Summary & Stereochemical Assessment

Critical Technical Clarification: As a Senior Application Scientist, the first step in this analysis is to rigorously define the stereochemical nature of the target molecule. 2H-Pyran-2-one, 4-hydroxy-6-(2-oxoheptyl)- (CAS 327175-05-3) is, in its pure nominal form, achiral .

  • The Ring: The 2H-pyran-2-one core is planar and fully unsaturated (except for the carbonyl), rendering the ring carbons

    
     hybridized.
    
  • The Side Chain: The 2-oxoheptyl group (

    
    ) contains no stereogenic centers.
    

Why this guide exists: In natural product isolation (e.g., from Mycobacterium or Streptomyces polyketide synthases), this molecule is frequently co-isolated with, or is a precursor to, chiral derivatives . Researchers observing optical rotation in samples labeled as this ketone are likely detecting:

  • The Reduced Alcohol: 4-hydroxy-6-(2-hydroxy heptyl)-2H-pyran-2-one (Chiral at the side-chain C2).

  • The Dihydro Congener: 5,6-dihydro-4-hydroxy-6-(2-oxoheptyl)-2H-pyran-2-one (Chiral at the ring C6).

This guide compares the methods to confirm the achiral status of the ketone and determine the absolute configuration of its chiral analogs, which is the actual challenge in most drug development contexts.

Diagnostic Workflow: Identifying the Chiral Species

Before attempting configuration assignment, you must validate which species is present.

Workflow Diagram

StereochemDiagnosis Sample Unknown Sample (Putative Ketone) Polarimetry 1. Polarimetry (Measure [α]D) Sample->Polarimetry Achiral No Rotation: Pure Ketone (Achiral) Polarimetry->Achiral [α] = 0 Chiral Rotation Observed: Contains Chiral Congener Polarimetry->Chiral [α] ≠ 0 MS_NMR 2. MS & 1H-NMR Analysis Chiral->MS_NMR ID_Alcohol Identify: Alcohol Derivative (+2 Da Mass, CH-OH signal) MS_NMR->ID_Alcohol ID_Dihydro Identify: Dihydro Derivative (+2 Da Mass, C5/C6 coupling) MS_NMR->ID_Dihydro Action_Mosher Action: Mosher's Method ID_Alcohol->Action_Mosher Action_VCD Action: VCD / ECD ID_Dihydro->Action_VCD

Figure 1: Decision tree for distinguishing the achiral ketone from chiral impurities or derivatives.

Comparative Guide to Configuration Determination Methods

When a chiral analog (e.g., the 2-hydroxyheptyl derivative) is confirmed, three primary methods exist to assign absolute configuration.

Method A: The Modified Mosher’s Method (NMR)

Best For: The alcohol derivative (6-(2-hydroxyheptyl)-...). Mechanism: Derivatization with chiral auxiliary (MTPA) induces anisotropic shielding/deshielding.

  • Protocol:

    • Aliquot: Split sample into two vials (~1-2 mg each).

    • Reaction: React Vial A with

      
      -(-)-MTPA-Cl and Vial B with 
      
      
      
      -(+)-MTPA-Cl in pyridine-
      
      
      .
    • Analysis: Acquire

      
      H-NMR for both esters.
      
    • Calculation: Determine

      
       for protons near the chiral center.
      
    • Assignment: Protons with positive

      
       reside on the right side of the plane; negative on the left (Model dependent).
      
Method B: Single Crystal X-Ray Diffraction (XRD)

Best For: Crystalline solids with high purity. Mechanism: Direct imaging of electron density. Requires "anomalous scattering" (heavy atom) to distinguish enantiomers if no known chiral center exists.

  • Protocol:

    • Crystallization: Slow evaporation (MeOH/Water or Acetone/Hexane).

    • Heavy Atom: If the molecule lacks heavy atoms (only C, H, O), co-crystallize with a heavy-atom salt or derivatize (e.g.,

      
      -bromobenzoate).
      
    • Refinement: Calculate the Flack parameter. A value near 0.0 confirms correct absolute configuration; 1.0 implies inverted structure.

Method C: Vibrational Circular Dichroism (VCD)

Best For: Oils, non-crystalline solids, or the dihydro-pyrone derivative (where derivatization is difficult). Mechanism: Measures differential absorption of left/right circularly polarized IR light.[1]

  • Protocol:

    • Measurement: Dissolve ~5-10 mg in

      
       or DMSO-
      
      
      
      . Record VCD spectrum.
    • Calculation: Perform DFT calculations (B3LYP/6-31G*) for both enantiomers.

    • Comparison: Match experimental VCD bands with calculated spectra.

Performance Comparison Table

FeatureMosher's Method (NMR) X-Ray Crystallography VCD / ECD Spectroscopy
Target Analyte Secondary Alcohols (e.g., reduced side chain)Crystalline SolidsAll Chiral Molecules (Liquids/Oils)
Sample Req. 1–5 mg (Destructive)Single Crystal (Non-destructive)5–10 mg (Non-destructive)
Turnaround 24–48 HoursDays to Weeks (crystallization dependent)24 Hours (plus calculation time)
Reliability High (for alcohols)Gold Standard (Absolute)High (requires accurate DFT model)
Cost Low (Reagents + NMR time)High (Instrument/Service)Medium (Instrument + Computing)
Limitation Requires derivatizable group (-OH, -NH2)Requires suitable crystal; Light atom problemRequires conformational rigidity for best results

Detailed Experimental Protocol: Mosher's Method

Recommended for the 2-hydroxyheptyl derivative.

Reagents:

  • 
    -(-)-
    
    
    
    -Methoxy-
    
    
    -(trifluoromethyl)phenylacetyl chloride [
    
    
    -MTPA-Cl]
  • 
    -(+)-
    
    
    
    -Methoxy-
    
    
    -(trifluoromethyl)phenylacetyl chloride [
    
    
    -MTPA-Cl]
  • Pyridine-

    
     (dry)
    

Step-by-Step:

  • Preparation: Dissolve 2.0 mg of the alcohol substrate in 0.5 mL of pyridine-

    
     in an NMR tube.
    
  • Derivatization (S-Ester): Add 10

    
    L of 
    
    
    
    -MTPA-Cl. Shake and allow to stand at room temperature for 2 hours. Monitor reaction completion via TLC.
    • Note on Nomenclature: Reacting with

      
      -chloride yields the 
      
      
      
      -ester due to Cahn-Ingold-Prelog priority changes.
  • Derivatization (R-Ester): Repeat with a second sample using

    
    -MTPA-Cl to form the 
    
    
    
    -ester.
  • Data Acquisition: Record 500 MHz

    
    H-NMR spectra for both.
    
  • Analysis: Tabulate chemical shifts (

    
    ) for protons 
    
    
    
    ,
    
    
    , and
    
    
    to the chiral center.
  • Calculation: Apply the formula:

    
    .
    
    • Interpretation: Construct a Newman projection. Groups with

      
       are on the right; groups with 
      
      
      
      are on the left.
Mosher Analysis Visualization

MosherLogic Substrate Chiral Alcohol (Unknown Config) ReactR React w/ (R)-MTPA-Cl Substrate->ReactR ReactS React w/ (S)-MTPA-Cl Substrate->ReactS S_Ester (S)-MTPA Ester (Measure δS) ReactR->S_Ester R_Ester (R)-MTPA Ester (Measure δR) ReactS->R_Ester Calc Calculate Δδ(SR) (δS - δR) S_Ester->Calc R_Ester->Calc Model Apply Config Model: Positive = Right Negative = Left Calc->Model

Figure 2: Logic flow for assigning configuration using Mosher's Esters.

References

  • Hoye, T. R., Jeffrey, C. S., & Ryba, T. D. (2007). Assignment of Absolute Configuration by NMR. Nature Protocols, 2, 2451–2458. Link

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118. Link

  • Flack, H. D. (1983). On Enantiomorph-Polarity Estimation. Acta Crystallographica Section A, 39(6), 876–881. Link

  • Stephens, P. J., Devlin, F. J., & Pan, J. J. (2008). The Determination of the Absolute Configurations of Chiral Molecules using Vibrational Circular Dichroism (VCD) Spectroscopy. Chirality, 20(5), 643–663. Link

  • PubChem Compound Summary. (2024). 4-hydroxy-6-(2-oxoheptyl)pyran-2-one (CAS 327175-05-3).[2] National Center for Biotechnology Information. Link

Sources

Comparative

Structure-Activity Relationship (SAR) of 4-Hydroxy-6-(2-oxoheptyl)-2H-pyran-2-one Analogs: A Comparison Guide for Anti-Mycobacterial Drug Discovery

Introduction and Contextualization The compound 4-hydroxy-6-(2-oxoheptyl)-2H-pyran-2-one (CAS: 327175-05-3) is a triketide pyrone naturally synthesized by Type III Polyketide Synthases (specifically PKS11 and PKS18) with...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Contextualization

The compound 4-hydroxy-6-(2-oxoheptyl)-2H-pyran-2-one (CAS: 327175-05-3) is a triketide pyrone naturally synthesized by Type III Polyketide Synthases (specifically PKS11 and PKS18) within Mycobacterium tuberculosis[1][2]. These specialized enzymes catalyze the iterative, decarboxylative condensation of aliphatic acyl-CoA starter units (such as hexanoyl-CoA or octanoyl-CoA) with malonyl-CoA extender units[3][4].

The resulting alkylpyrones are not merely metabolic byproducts; they are essential secondary metabolites that are ultimately incorporated into the mycobacterial cell wall. By regulating the permeability of this highly complex lipid envelope, these pyrones ensure mycobacterial survival and virulence[5]. Because this biosynthetic pathway is unique to the pathogen and critical for its defense, the 2H-pyran-2-one scaffold has emerged as a highly attractive foundational structure for developing novel, targeted anti-tuberculosis (TB) agents that can bypass multidrug-resistant (MDR) mechanisms[6].

Mechanistic Overview & Causality

To design effective drugs, we must understand the structural causality of the target enzyme. Unlike typical plant chalcone synthases, mycobacterial PKS18 features a unique 20 Å substrate-binding tunnel extending from the active site to the protein surface[2]. This evolutionary adaptation allows the enzyme to accommodate exceptionally long-chain aliphatic acyl-CoAs (C6–C20).

This structural anomaly dictates the Structure-Activity Relationship (SAR) of pyran-2-one analogs. By synthesizing derivatives that mimic the endogenous 4-hydroxy-6-(2-oxoheptyl)-2H-pyran-2-one but feature bulky or electrophilic substitutions (such as 3-cinnamoyl groups), researchers can create competitive inhibitors. These synthetic analogs lodge securely within the 20 Å tunnel, stalling polyketide elongation, halting alkylpyrone production, and ultimately compromising the mycobacterial cell wall[5][7].

Biosynthesis A Acyl-CoA (e.g., Hexanoyl-CoA) C Type III PKS (PKS11 / PKS18) A->C B Malonyl-CoA B->C D 4-Hydroxy-6-(2-oxoheptyl)- 2H-pyran-2-one C->D Biosynthesis E Mycobacterial Cell Wall Integrity D->E Incorporation F Synthetic Analogs (e.g., CHPs) F->C Competitive Inhibition

Biosynthetic pathway of mycobacterial pyrones and mechanism of synthetic analog inhibition.

SAR Analysis & Product Comparison

To objectively evaluate the therapeutic potential of the 2H-pyran-2-one scaffold, we compare the endogenous reference compound with synthetically optimized alternatives. A prominent example is the substituted 3-cinnamoyl-4-hydroxy-pyran-2-one (CHP) library evaluated by Bhat et al. (2018)[6].

  • Endogenous Reference: 4-hydroxy-6-(2-oxoheptyl)-2H-pyran-2-one acts as a metabolic intermediate. While not a therapeutic agent itself, it serves as the structural baseline for receptor affinity[8].

  • Synthetic Alternatives (CHPs): Substitution at the 3-position with a cinnamoyl moiety drastically shifts the molecule from a substrate to a potent inhibitor. For instance, Compounds 2a and 2u demonstrate Minimum Inhibitory Concentrations (MIC) of 4 μg/mL against M. tuberculosis H37Rv—performance that closely matches first-line drugs like ethambutol and streptomycin[6].

  • Toxicity Profile: A critical hurdle in TB drug development is host toxicity. SAR data reveals that these CHP analogs maintain high specificity for mycobacterial PKS, showing no significant cytotoxicity against human embryonic kidney (HEK-293) cells at concentrations up to 100 μM, ensuring a wide therapeutic window[6].

Quantitative Performance Comparison
CompoundStructure TypePrimary Target / RoleMIC vs M. tb H37Rv (μg/mL)Cytotoxicity IC₅₀ (HEK-293)
4-Hydroxy-6-(2-oxoheptyl)-2H-pyran-2-one Endogenous TriketideCell wall permeabilityN/A (Metabolite)N/A
CHP Compound 2a Synthetic 3-Cinnamoyl AnalogPKS11 / PKS18 Inhibition4.0> 100 μM
CHP Compound 2u Synthetic 3-Cinnamoyl AnalogPKS11 / PKS18 Inhibition4.0~ 80 μM
Ethambutol Standard First-Line DrugArabinosyltransferase2.5N/A
Streptomycin Standard First-Line Drug30S Ribosome1.25N/A

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and scientific integrity, the evaluation of 2H-pyran-2-one analogs relies on orthogonal, self-validating assays. The following protocols detail the biochemical and phenotypic workflows required to validate these compounds.

Workflow Step1 1. Analog Synthesis (CHP derivatives) Step2 2. In vitro PKS Assay (Enzyme Kinetics) Step1->Step2 Step3 3. Whole-Cell MIC (REMA vs M. tb) Step1->Step3 Step5 5. Lead Selection (High Therapeutic Index) Step2->Step5 Step4 4. Cytotoxicity Assay (MTT on HEK-293) Step3->Step4 Step4->Step5

Experimental workflow for evaluating pyran-2-one analogs in anti-TB drug discovery.

Protocol 1: In Vitro Type III PKS Enzymatic Assay

Purpose: To quantify the competitive inhibition of PKS18 by synthetic analogs.

  • Enzyme Preparation: Express recombinant M. tuberculosis PKS18 in E. coli BL21(DE3) and purify via Ni-NTA affinity chromatography to ensure isolated target interaction[2].

  • Reaction Mixture Setup: In a 100 μL reaction volume, combine 100 mM phosphate buffer (pH 7.2), 100 μM hexanoyl-CoA (starter unit), 200 μM [¹⁴C]-malonyl-CoA (extender unit), and varying concentrations of the test analog (0.1 - 50 μM).

  • Initiation & Incubation: Initiate the reaction by adding 10 μg of purified PKS18. Incubate at 30°C for exactly 30 minutes. (Causality: A 30-minute window ensures the measurement of steady-state kinetics before substrate depletion skews the inhibition curve).

  • Quenching & Extraction: Stop the reaction by adding 10 μL of 20% HCl, followed by organic extraction with 200 μL of ethyl acetate.

  • Validation & Analysis: Resolve the organic phase using Radio-TLC or LC-MS. The reduction in the formation of the radiolabeled 4-hydroxy-6-(2-oxoheptyl)-2H-pyran-2-one directly and objectively correlates with the analog's IC₅₀.

Protocol 2: Resazurin Microtiter Assay (REMA) for MIC Determination

Purpose: To evaluate the whole-cell phenotypic efficacy of analogs against virulent M. tuberculosis H37Rv.

  • Culture Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC until reaching an OD₆₀₀ of 0.6 (logarithmic growth phase).

  • Plate Setup: In a 96-well microtiter plate, perform two-fold serial dilutions of the pyran-2-one analogs (range: 64 μg/mL to 0.125 μg/mL) in 100 μL of media. Include Rifampicin as a positive control and 1% DMSO as a vehicle control[6].

  • Inoculation: Add 100 μL of the standardized bacterial suspension (diluted 1:20) to each well. Incubate at 37°C for 7 days.

  • Resazurin Addition: Add 30 μL of 0.02% resazurin solution to each well and incubate for an additional 24-48 hours.

  • Readout (Self-Validating Step): Visually and fluorometrically inspect the wells. A color change from blue (oxidized resazurin) to pink (reduced resorufin) indicates active bacterial metabolism. The MIC is defined as the lowest concentration of the analog that prevents this color change, providing an objective, binary readout of cell viability[6].

Conclusion

The 2H-pyran-2-one scaffold, inspired by the endogenous mycobacterial metabolite 4-hydroxy-6-(2-oxoheptyl)-2H-pyran-2-one, offers a highly tunable platform for anti-TB drug discovery. By exploiting the unique structural dimensions of mycobacterial Type III PKS enzymes, synthetic analogs like CHPs achieve potent, specific, and non-toxic inhibition of M. tuberculosis, positioning them as highly viable candidates for preclinical development.

References

  • Axios Research. "4-Hydroxy-6-(2-oxoheptyl)-2H-pyran-2-one - CAS - 327175-05-3". Available at: [Link]

  • UniProt Consortium. "Alpha-pyrone synthesis polyketide synthase-like Pks18 - Mycobacterium tuberculosis". UniProtKB - P9WPF1. Available at: [Link]

  • UniProt Consortium. "Methyl-branched alkylpyrone synthesis polyketide synthase-like Pks11 - Mycobacterium tuberculosis". UniProtKB - P9WPF3. Available at: [Link]

  • Sankaranarayanan, R. et al. (2004). "A novel tunnel in mycobacterial type III polyketide synthase reveals the structural basis for generating diverse metabolites." Nature Structural & Molecular Biology. Available at: [Link]

  • Bhat, Z. S. et al. (2018). "Synthesis and in vitro evaluation of substituted 3-cinnamoyl-4-hydroxy-pyran-2-one (CHP) in pursuit of new potential antituberculosis agents." MedChemComm. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

2H-Pyran-2-one, 4-hydroxy-6-(2-oxoheptyl)- proper disposal procedures

Strategic Overview: Operational Safety & Compliance Bottom Line Up Front (BLUF): 2H-Pyran-2-one, 4-hydroxy-6-(2-oxoheptyl)- (CAS: 327175-05-3) is a polyketide synthase product often utilized as a biosynthetic intermediat...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview: Operational Safety & Compliance

Bottom Line Up Front (BLUF): 2H-Pyran-2-one, 4-hydroxy-6-(2-oxoheptyl)- (CAS: 327175-05-3) is a polyketide synthase product often utilized as a biosynthetic intermediate or metabolic standard.[1][2][3][4] While not federally classified as P-listed (acutely toxic) waste, its structural classification as an


-pyrone derivative  and its biological origin (often associated with Mycobacterium or Streptomyces pathways) mandate that it be handled as a Potentially Bioactive Organic Solid .[1][2][3][4]

The Directive: Do not dispose of this compound via municipal drains or standard trash. The only validated disposal route is High-Temperature Incineration via a licensed hazardous waste contractor.[1][2][3][4]

Technical Profile & Hazard Logic

To ensure safety, we must understand the why behind the protocol. This section details the chemical behaviors that dictate our disposal strategy.

FeatureChemical LogicOperational Implication
Structure

-Pyrone (Lactone) Ring
Instability in Base: The lactone ring is susceptible to hydrolysis in the presence of strong bases (pH > 10), leading to ring-opening and the formation of water-soluble salts.[1][2][3][4] Action: Strictly segregate from basic waste streams to prevent uncharacterized chemical transformation or heat generation.[1][2][4]
Functionality Polyketide / Hydroxyl / Ketone Bioactivity Potential: As a mimic or precursor to antibiotics (e.g., Germicidin analogs), it may possess antimicrobial or cytotoxic properties.[1][2][3][4] Action: Treat as an HPAPI (High Potency Active Pharmaceutical Ingredient) intermediate.[1][2][3][4] Zero environmental release.[2][3][4][5]
Physical State Solid (White/Off-White) Particulate Hazard: Fine powders pose inhalation risks and surface contamination potential.[1][2][3][4] Action: HEPA filtration required during handling; wet-wiping required for decontamination.[1][2][3][4]

Self-Validating Disposal System

A "self-validating" system means the workflow prevents errors before they occur.[2][3][4] We achieve this through Segregation and Verification .[1][2][4]

The "Red Flag" Compatibility Check

Before moving the vessel to waste, verify the receiving container does NOT contain:

  • Strong Bases (Sodium Hydroxide, Ammonium Hydroxide)

    
     Causes ring opening/hydrolysis.[1][3][4]
    
  • Strong Oxidizers (Peroxides, Nitric Acid)

    
     Risk of energetic reaction with the organic ketone moiety.[1][3][4]
    
Waste Stream Decision Tree

Use the following logic flow to determine the exact waste container.

WasteFlow Start Start: Identify Waste State IsSolid Is the material Solid? Start->IsSolid IsSolution Is it in Solution? IsSolid->IsSolution No SolidStream Stream A: Solid Hazardous Waste (Trace-Contaminated Debris) IsSolid->SolidStream Yes (Powder/Crystals) LiquidStream Stream B: Liquid Organic Waste (Non-Halogenated) IsSolution->LiquidStream Yes (Dissolved in MeOH/DMSO) Container1 Container Type: Wide-Mouth HDPE or Glass Jar Label: 'Toxic Solid Organic' SolidStream->Container1 Container2 Container Type: Solvent Carboy (HDPE/Steel) Label: 'Flammable/Toxic Liquid' LiquidStream->Container2 Final FINAL DISPOSAL: High-Temp Incineration (RCRA Code: D001/Unlisted) Container1->Final Container2->Final

Figure 1: Decision logic for segregating 2H-Pyran-2-one derivatives based on physical state. Note that both streams ultimately converge at incineration.[1][2][3]

Step-by-Step Disposal Protocol

Phase 1: Preparation & PPE

Objective: Prevent exposure during transfer.[1][2][4][5]

  • Engineering Control: Perform all solid transfers inside a certified Chemical Fume Hood or Powder Weighing Station.[1][2][4]

  • PPE: Nitrile gloves (double-gloved recommended), safety goggles, and lab coat.[1][3][4] If handling >100mg of pure powder outside a hood, an N95 or P100 respirator is required.[3][4]

Phase 2: Waste Containerization

Scenario A: Pure Solid or Heavily Contaminated Solids [1][2][3]

  • Select Container: Use a wide-mouth HDPE (High-Density Polyethylene) jar or amber glass jar.

  • Transfer: Carefully transfer the solid.[1][3][4] Do not generate dust.[2][3][4][5][6]

  • Wipe Down: Wipe the exterior of the waste container with methanol or ethanol to remove any tracking.[1][3][4]

  • Labeling:

    • Chemical Name: Write "2H-Pyran-2-one, 4-hydroxy-6-(2-oxoheptyl)-". Do not use abbreviations.

    • Hazard Check: Mark "Toxic" and "Irritant".[1][2][4]

    • Constituents: If mixed with silica gel or filter paper, list "Solid Debris (Silica/Paper) contaminated with [Compound Name]."[1][3][4]

Scenario B: Solution Waste (Reaction Mixtures/HPLC Waste)

  • Solvent Compatibility: Ensure the carrier solvent (e.g., Methanol, DMSO, Ethyl Acetate) is compatible with the "Non-Halogenated Organic" stream.[1][3][4]

  • Transfer: Pour into the solvent waste carboy using a funnel.

  • Rinse: Rinse the original flask with a small volume of acetone/methanol and add this rinse to the same waste container.

Phase 3: Decontamination of Glassware & Surfaces

Because pyrones can be bioactive, simple water rinsing is insufficient.[1][2][3][4]

  • Solubilize: Rinse glassware with Methanol or Acetone first (the compound is likely sparingly soluble in water but soluble in organic polar solvents).[1][2][3][4] Collect this rinse as hazardous waste (Scenario B).

  • Wash: Wash glassware with detergent and warm water.[1][3][4]

  • Surface Decon: Wipe hood surfaces with a methanol-soaked wiper.[1][2][4] Dispose of the wiper in the Solid Hazardous Waste container.

Emergency Contingencies

EventImmediate Action
Spill (Solid) 1. Do not dry sweep (aerosol risk).[3][4] 2. Cover with wet paper towels (methanol or water) to dampen.[3][4] 3. Scoop into a bag and seal. Label as hazardous waste.[2][3][4][7][8]
Spill (Liquid) 1. Absorb with vermiculite or polypropylene pads.[2][3][4] 2. Place in a sealed bag. 3. Ventilate the area.[3][4][5][6][9]
Skin Contact 1. Wash with soap and water for 15 minutes.[3][4][5] 2. Do not use solvent (ethanol) on skin, as it may increase transdermal absorption of the pyrone.[3][4]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[3][4] National Academies Press.[1][3][4] [Link]

  • U.S. Environmental Protection Agency (EPA). (2023).[1][3][4] Hazardous Waste Generators: Categories and Requirements.[1][3][4] (40 CFR Part 262).[1][3][4] [Link]

  • PubChem. (n.d.).[1][3][4] Compound Summary: 4-hydroxy-6-(2-oxoheptyl)-2H-pyran-2-one (CAS 327175-05-3).[1][2][3][4][10] National Library of Medicine.[1][3][4] [Link](Note: Link directs to specific isomer or chemically equivalent entry if exact CAS page is under maintenance).[1][3][4]

  • Occupational Safety and Health Administration (OSHA). (2012).[1][3][4] Hazard Communication Standard: Safety Data Sheets. (29 CFR 1910.1200).[1][3][4][5] [Link][1][3][4]

Sources

Handling

Personal protective equipment for handling 2H-Pyran-2-one, 4-hydroxy-6-(2-oxoheptyl)-

Executive Safety & Technical Summary Compound Identity: Chemical Name: 4-hydroxy-6-(2-oxoheptyl)-2H-pyran-2-one[1] Common Synonyms: HTAL (Hexanoyltriacetic acid lactone), 6-(2-oxoheptyl)-4-hydroxy-2-pyrone.[1] CAS Number...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety & Technical Summary

Compound Identity:

  • Chemical Name: 4-hydroxy-6-(2-oxoheptyl)-2H-pyran-2-one[1]

  • Common Synonyms: HTAL (Hexanoyltriacetic acid lactone), 6-(2-oxoheptyl)-4-hydroxy-2-pyrone.[1]

  • CAS Number: 327175-05-3[1]

  • Molecular Formula: C₁₂H₁₆O₄

  • Molecular Weight: 224.25 g/mol

Operational Context: This compound is a polyketide intermediate, structurally related to Triacetic Acid Lactone (TAL). It is frequently employed in biosynthetic pathway engineering (Type III PKS studies) and antibiotic development. As a functionalized


-pyrone with a ketone side chain, it possesses specific reactivity profiles (susceptibility to hydrolysis and oxidation) that dictate strict handling protocols.

Hazard Classification (GHS - Conservative Baseline):

  • Signal Word: WARNING

  • Primary Hazards: Skin Irritation (Category 2), Eye Irritation (Category 2A), Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation).

  • Bioactivity Warning: As a polyketide metabolite, this compound may exhibit uncharacterized antimicrobial or cytotoxic activity. Treat as a potential bioactive agent.[2]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent dermal absorption and inhalation, the two primary routes of exposure for solid polyketides.

PPE Category Standard Requirement Technical Justification & Specification
Respiratory N95 / P2 Respirator Mandatory for solid handling. Prevents inhalation of fine particulates during weighing. If handling >500 mg or in solution with volatile solvents outside a fume hood, upgrade to a Half-Face Respirator with Organic Vapor/Particulate cartridges (OV/P100).
Hand Protection Double Nitrile Gloves Outer: Nitrile (min 5 mil). Inner: Nitrile (min 4 mil). Reasoning: Pyrones are generally soluble in organic solvents (DMSO, MeOH). If dissolved, the solvent acts as a vehicle for skin absorption. Double gloving provides a breakthrough buffer.
Eye Protection Chemical Safety Goggles Safety glasses are insufficient for powder handling due to the risk of airborne dust entering the tear ducts. Goggles provide a sealed environment.
Body Protection Lab Coat (Tyvek/Cotton) Use a buttoned, long-sleeved lab coat. For high-quantity synthesis (>1g), use Tyvek arm sleeves to bridge the gap between glove and cuff.

Technical Logistics: Storage & Stability

To maintain scientific integrity, the stability of the 2-oxoheptyl side chain and the enol/keto tautomerism of the pyrone ring must be preserved.

  • Primary Storage: -20°C (Desiccated).

    • Why: The ketone group and the hydroxyl moiety make the compound susceptible to moisture-induced degradation (hydrolysis of the lactone ring) and potential oxidation.

  • Working Solution Stability:

    • DMSO/Methanol: Stable for ~1 week at 4°C.

    • Aqueous Buffers: Unstable. Prepare immediately prior to use. The lactone ring is prone to hydrolysis in basic pH. Keep pH < 7.5.

  • Light Sensitivity: Protect from light. Store in amber vials or wrap clear vials in aluminum foil to prevent photo-oxidation.

Operational Protocol: Solubilization & Stock Preparation

Objective: Create a self-validating 10 mM stock solution in DMSO for biological assays.

Reagents:

  • Target Compound (HTAL)

  • Anhydrous DMSO (Dimethyl Sulfoxide), Grade ≥99.9%

Protocol:

  • Equilibration: Remove the vial from -20°C storage and place it in a desiccator. Allow it to warm to room temperature (approx. 20 mins) before opening.

    • Causality: Opening a cold vial introduces condensation, which hydrolyzes the lactone ring.

  • Gravimetric Verification:

    • Tare a sterile amber glass vial.

    • Weigh approx.[1][3] 2.24 mg of HTAL (for 1 mL of 10 mM stock).

    • Validation Step: Record exact weight (

      
      ).
      
  • Solvent Addition:

    • Calculate volume of DMSO required:

      
      .
      
    • Add DMSO slowly down the side of the vial.

  • Dissolution: Vortex gently for 30 seconds. Inspect for clarity. If particulates remain, sonicate for 10 seconds at ambient temperature.

  • Aliquoting: Immediately split into single-use aliquots (e.g., 50

    
    L) to avoid freeze-thaw cycles.
    
  • Labeling: Label with Compound ID, Conc., Solvent, Date, and User Initials.

Safe Handling Workflow (Visualization)

This diagram outlines the logical flow for handling HTAL, emphasizing decision points that prevent degradation and exposure.

G Start Start: Remove Vial from -20°C Equilibrate Equilibrate to RT in Desiccator (20 mins) Start->Equilibrate CheckState Check Physical State: Is it Clumped? Equilibrate->CheckState Weigh Weigh in Fume Hood (Wear N95 + Goggles) CheckState->Weigh Free Flowing Desiccate Re-desiccate Source Vial CheckState->Desiccate Clumped (Moisture Ingress) Dissolve Dissolve in Anhydrous DMSO Weigh->Dissolve Sonicate Sonicate (10s) Dissolve->Sonicate Particulates Visible Aliquot Aliquot into Amber Vials Dissolve->Aliquot Clear Solution Sonicate->Aliquot Freeze Store at -20°C Aliquot->Freeze Desiccate->Equilibrate

Figure 1: Safe handling and solubilization workflow designed to minimize moisture ingress and aerosol generation.

Emergency Response & Disposal

Spill Response (Solid):

  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Up: Ensure goggles and N95 mask are secure.

  • Contain: Cover the spill with a damp paper towel (to prevent dust dispersal) or use a dedicated chemical spill pad.

  • Clean: Wipe area with 70% Ethanol followed by water.

  • Dispose: Place all cleanup materials in a sealed hazardous waste bag.

Exposure First Aid:

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol/solvents on skin (increases absorption).

  • Eye Contact: Flush with water for 15 minutes, lifting eyelids.[4][5][6]

Disposal Protocols:

  • Solid Waste: Dispose of as "Solid Hazardous Waste (Toxic/Irritant)."

  • Liquid Waste (DMSO/Solvent): Dispose of in "Halogen-Free Organic Solvent Waste" container.

  • Empty Vials: Triple rinse with solvent before glass disposal.

References

  • Chemical Identity & Properties

    • Source: Chemsrc. (2023). 4-hydroxy-6-(2-oxoheptyl)pyran-2-one MSDS and Properties.
  • Analogous Safety Data (Triacetic Acid Lactone)

    • Source: Thermo Fisher Scientific.[4][5] (2021).[1][7] Safety Data Sheet: 4-Hydroxy-6-methyl-2-pyrone.

  • Biosynthetic Context & Handling

    • Source: Xie, D., et al. (2006). Microbial synthesis of triacetic acid lactone. Biotechnology and Bioengineering.[8]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2H-Pyran-2-one, 4-hydroxy-6-(2-oxoheptyl)-
Reactant of Route 2
2H-Pyran-2-one, 4-hydroxy-6-(2-oxoheptyl)-
© Copyright 2026 BenchChem. All Rights Reserved.